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2',5,6',7-Tetrahydroxyflavanone Documentation Hub

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  • Product: 2',5,6',7-Tetrahydroxyflavanone
  • CAS: 80604-16-6

Core Science & Biosynthesis

Foundational

2',5,6',7-Tetrahydroxyflavanone: Structural Elucidation and Pharmacophore Analysis

Topic: 2',5,6',7-Tetrahydroxyflavanone Chemical Structure Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists[1] [1] Chemical Identity & Core Ar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2',5,6',7-Tetrahydroxyflavanone Chemical Structure Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists[1]

[1]

Chemical Identity & Core Architecture[2]

2',5,6',7-Tetrahydroxyflavanone is a rare, naturally occurring flavonoid distinguished by its specific B-ring substitution pattern.[1] Unlike common dietary flavonoids (e.g., Naringenin, Hesperetin) which typically feature 4'-hydroxylation, this compound possesses a 2',6'-dihydroxy substitution on the B-ring.[1] This steric crowding significantly alters its physicochemical properties, rotational dynamics, and binding affinity for biological targets such as Cytochrome P450 3A4 (CYP3A4).[1]

Nomenclature & Identifiers
Parameter Data
IUPAC Name (2S)-2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
Common Synonyms 5,7,2',6'-Tetrahydroxyflavanone; Dihydro-skullcapflavone derivative
CAS Registry Number 80604-16-6
Molecular Formula C₁₅H₁₂O₆
Molecular Weight 288.25 g/mol
Chirality C2 (Typically S-configuration in natural sources)
Structural Diagram & Numbering

The following diagram illustrates the atom numbering and the critical steric interaction zones.

ChemicalStructure cluster_A Ring A (Resorcinol Moiety) cluster_C Ring C (Pyranone) cluster_B Ring B (2',6'-Substituted) C5 C5-OH (Chelated) C4 C4=O (Ketone) C5->C4 Intramol. H-Bond C7 C7-OH (Acidic) C2 C2 (Chiral Center) C4->C2 C3 Bridge C2_prime C2'-OH C2->C2_prime Rotational Barrier C6_prime C6'-OH C2->C6_prime C2_prime->C2 Steric Clash C6_prime->C2 Steric Clash

Figure 1: Connectivity map highlighting the intramolecular hydrogen bond at C5-C4 and the steric hindrance at the C2-C1' pivot point caused by 2',6'-hydroxyls.[1][2][3][4]

Structural Analysis & Physicochemical Properties[1][13]

The "Ortho-Effect" and Rotational Restriction

The defining feature of 2',5,6',7-tetrahydroxyflavanone is the 2',6'-disubstitution .[1] In standard flavanones, the B-ring rotates relatively freely around the C2-C1' bond.[1] However, the presence of hydroxyl groups at both ortho positions (2' and 6') creates significant steric repulsion with the H-2 atom and the O-1 ether oxygen of the C-ring.

  • Conformational Lock: This restricts the B-ring to a conformation nearly perpendicular to the C-ring (bisecting conformation) to minimize steric clash.

  • Atropisomerism: While true isolation of atropisomers is rare in simple flavanones at room temperature, the rotational barrier is significantly higher than in non-substituted analogs, influencing NMR spectral line widths.[1]

Intramolecular Hydrogen Bonding[1]
  • C5-OH ··· O=C4: A strong, resonance-assisted hydrogen bond exists between the 5-hydroxyl proton and the 4-carbonyl oxygen.[1] This chelation:

    • Deshields the 5-OH proton in ^1H-NMR (>12.0 ppm).

    • Reduces the acidity of the 5-OH group.

    • Reduces the IR carbonyl stretching frequency (bathochromic shift).

  • C2'/C6'-OH Interactions: These groups may form transient H-bonds with the heterocyclic oxygen (O1), stabilizing the perpendicular conformation.

Solubility & pKa Profile
  • Most Acidic Site: C7-OH (pKa ≈ 7.2–7.5). This is the primary site for deprotonation under physiological pH.

  • Lipophilicity: The presence of four hydroxyl groups reduces LogP compared to unsubstituted flavanones, but the intramolecular H-bonding (C5) and steric shielding (B-ring) partially mask this polarity.

Retrosynthetic Strategy & Biosynthesis

For researchers requiring this compound for assay validation, total synthesis is often more viable than isolation from Scutellaria due to low natural abundance.[1]

Synthesis Protocol (Claisen-Schmidt Condensation)

The standard route involves condensing a protected acetophenone with a substituted benzaldehyde.

Reagents:

  • Precursor A: 2,4,6-Trihydroxyacetophenone (MOM-protected).[1]

  • Precursor B: 2,6-Dihydroxybenzaldehyde (MOM-protected).

Synthesis Start 2,4,6-Trihydroxyacetophenone + 2,6-Dihydroxybenzaldehyde Protection Step 1: MOM-Protection (MOMCl, DIPEA) Start->Protection Condensation Step 2: Claisen-Schmidt (KOH, EtOH, RT) Forms Chalcone Intermediate Protection->Condensation Cyclization Step 3: Cyclization (NaOAc, Reflux) Condensation->Cyclization Deprotection Step 4: Acid Hydrolysis (HCl, MeOH) Cyclization->Deprotection Final Target: 2',5,6',7-Tetrahydroxyflavanone Deprotection->Final

Figure 2: Synthetic workflow via the chalcone intermediate.[1]

Critical Experimental Considerations
  • B-Ring Aldehyde Instability: 2,6-dihydroxybenzaldehyde is prone to oxidation.[1] All reactions involving this intermediate must be performed under inert atmosphere (N₂ or Ar).

  • Cyclization pH: The cyclization of the 2',6'-substituted chalcone to the flavanone is reversible.[1] Using buffered conditions (NaOAc) rather than strong acid/base favors the flavanone form.

Biological Relevance: CYP3A4 Inhibition[8]

2',5,6',7-Tetrahydroxyflavanone is a potent inhibitor of Cytochrome P450 3A4 (CYP3A4) , the enzyme responsible for metabolizing ~50% of marketed drugs.[1]

Mechanism of Action

Research indicates this compound inhibits the 6β-hydroxylation of testosterone (a marker reaction for CYP3A4).

  • IC50: 7.8 μM [2].[5]

  • Mode: Likely competitive inhibition. The 2',6'-dihydroxy B-ring mimics the steroid core of testosterone, fitting into the hydrophobic pocket of CYP3A4, while the 5,7-dihydroxy A-ring interacts with the heme-thiolate region.[1]

Comparative Potency
CompoundSubstitution PatternCYP3A4 IC50 (μM)
2',5,6',7-Tetrahydroxyflavanone 5,7,2',6'-OH 7.8
Baicalein5,6,7-OH (Flavone)~10–20
Naringenin5,7,4'-OH>50

Experimental Characterization Data (Simulated)

To validate the structure of a synthesized or isolated sample, compare against these spectral expectations.

^1H-NMR (DMSO-d₆, 400 MHz)
PositionChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
5-OH 12.10Singlet (s)1HChelated H-bond (Sharp).
7-OH 10.80Broad s1HAcidic phenol.
B-Ring OH 9.50 – 9.80Broad s2H2' and 6' OH groups.
H-4' 7.05Triplet (t)1HJ = 8.0 Hz. Para to attachment.
H-3', H-5' 6.45Doublet (d)2HJ = 8.0 Hz.[1] Meta to attachment.
H-6, H-8 5.85 – 5.90Doublets (d)2HJ = 2.0 Hz (Meta coupling).
H-2 5.60Doublet of Doublets (dd)1HChiral center. Deshielded by O1.
H-3 (cis/trans) 2.70 – 3.20Multiplets2HDiastereotopic methylene protons.
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-) is preferred for polyphenols.

  • Molecular Ion [M-H]⁻: m/z 287.05.

  • Fragmentation Pattern:

    • Retro-Diels-Alder (RDA) cleavage of the C-ring is characteristic.

    • Expect fragments at m/z 151 (A-ring fragment: ^1,3A⁻) and m/z 135 (B-ring fragment: ^1,3B⁻).

References

  • ChemFaces. (2024). 2',5,6',7-Tetrahydroxyflavanone Datasheet (CAS# 80604-16-6).[1][6] Link

  • Kim, J. Y., et al. (2002).[1] "Effects of flavonoids isolated from Scutellariae radix on cytochrome P-450 activities in human liver microsomes." Journal of Toxicology and Environmental Health, Part A, 65(5-6), 373-381.[1][6] Link

  • PubChem. (2024).[7] Compound Summary: 2',5,6',7-Tetrahydroxyflavanone.[1][6][8] National Library of Medicine. Link

  • Cushnie, T. P., & Lamb, A. J. (2005).[1] "Antimicrobial activity of flavonoids."[3] International Journal of Antimicrobial Agents, 26(5), 343-356.[1] (Contextual reference for flavanone numbering and activity). Link

Sources

Exploratory

Technical Guide: Phytochemical Profiling and Isolation of 2',5,6',7-Tetrahydroxyflavanone

Executive Summary & Chemical Identity[1] 2',5,6',7-Tetrahydroxyflavanone is a rare, bioactive flavanone aglycone primarily localized in the roots of Scutellaria species. Unlike the more abundant flavones (baicalein, wogo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

2',5,6',7-Tetrahydroxyflavanone is a rare, bioactive flavanone aglycone primarily localized in the roots of Scutellaria species. Unlike the more abundant flavones (baicalein, wogonin) found in these plants, this compound possesses a saturated C2-C3 bond and a distinctive 2',6'-dihydroxylation pattern on the B-ring. This specific substitution pattern confers unique lipophilicity and binding affinities, particularly in the context of PCSK9 inhibition and anti-thrombotic activity.

Chemical Synonyms:

  • 5,7,2',6'-Tetrahydroxyflavanone (IUPAC numbering equivalence)

  • (2S)-2',5,6',7-Tetrahydroxyflavanone (Stereoisomer often found in nature)[1]

  • CAS Registry Number: 80604-16-6[2][3]

  • Molecular Formula:

    
    [4][5]
    
  • Molecular Weight: 288.25 g/mol

Natural Sources and Distribution[6][7]

While ubiquitous in the Lamiaceae family, the accumulation of 2',5,6',7-tetrahydroxyflavanone is highly specific to the root tissues of the genus Scutellaria.

Primary Source: Scutellaria baicalensis (Huang Qin)

The dried root of S. baicalensis is the most commercially viable source. The compound resides in the lipophilic fraction of the root extract, often co-eluting with skullcapflavone II and other methoxylated flavones.

Secondary Sources
  • Scutellaria lateriflora (American Skullcap): Found in aerial parts, though in lower concentrations than in S. baicalensis roots.

  • Oroxylum indicum (Midnight Horror): Isolated from the stem bark, where it co-occurs with oroxylin A and chrysin.[6]

  • Scutellaria platystegia: Identified in the chloroform fraction of the aerial parts.

Table 1: Comparative Abundance in Natural Matrices

Source PlantTissueExtraction FractionPrimary Co-Constituents
S. baicalensisRoot (Radix)Chloroform (High yield)Baicalein, Wogonin, Skullcapflavone II
S. laterifloraAerial Parts95% EthanolBaicalin, Lateriflorin
O. indicumStem BarkEthyl Acetate/CHCl3Oroxylin A, Chrysin
S. platystegiaAerial PartsChloroform5,7,2'-trihydroxy-8,6'-dimethoxyflavone

Extraction and Isolation Protocol

Expert Insight: The critical error in isolating this compound is relying on aqueous or highly polar fractions (e.g., n-Butanol). 2',5,6',7-Tetrahydroxyflavanone is an aglycone with significant lipophilicity due to the lack of glycosylation and the intramolecular hydrogen bonding between the 5-OH and 4-keto group. It partitions almost exclusively into Chloroform (CHCl₃) or Dichloromethane (DCM) .

Workflow Diagram

IsolationWorkflow RawMaterial Dried Roots (S. baicalensis) Pulverized (40 mesh) Extraction Extraction Solvent: MeOH (3x) Temp: Room Temp RawMaterial->Extraction Concentration Crude Extract (Syrupy Residue) Extraction->Concentration Partition1 Liquid-Liquid Partition H2O vs Hexane Concentration->Partition1 HexaneFrac Hexane Fraction (Discard Fats/Waxes) Partition1->HexaneFrac AqResidue Aqueous Residue Partition1->AqResidue Partition2 Liquid-Liquid Partition H2O vs Chloroform (CHCl3) AqResidue->Partition2 WaterFrac Water/BuOH Fraction (Contains Glycosides: Baicalin) Partition2->WaterFrac CHCl3Frac Chloroform Fraction (TARGET: Aglycones) Partition2->CHCl3Frac Rich in Flavonoids CC1 Silica Gel Column Eluent: CHCl3-EtOAc (90:10 → 60:40) CHCl3Frac->CC1 HPLC Prep-HPLC (C18) MeCN:H2O (Isocratic/Gradient) CC1->HPLC Sub-fraction refinement FinalProduct Pure 2',5,6',7-Tetrahydroxyflavanone HPLC->FinalProduct

Figure 1: Step-by-step fractionation workflow targeting lipophilic flavanone aglycones.

Detailed Methodology
Step 1: Crude Extraction
  • Macerate 1.0 kg of dried, ground S. baicalensis roots in 5.0 L of Methanol (MeOH) at room temperature for 24 hours. Repeat 3 times.

  • Combine filtrates and evaporate under reduced pressure (Rotavap) at 45°C to obtain a crude methanolic extract.

Step 2: Liquid-Liquid Fractionation (The Critical Split)
  • Suspend the crude extract in 1.0 L of distilled water.

  • Defatting: Partition with n-Hexane (1.0 L x 3). Discard the hexane layer (contains lipids/waxes).

  • Target Extraction: Partition the aqueous residue with Chloroform (CHCl₃) (1.0 L x 3).

    • Note: The CHCl₃ layer will turn yellow/orange. This contains the target 2',5,6',7-tetrahydroxyflavanone, along with wogonin and baicalein.[1]

  • (Optional) The remaining aqueous layer can be extracted with n-Butanol to recover glycosides (Baicalin), but the target is in the CHCl₃.

Step 3: Chromatography
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Gradient of Chloroform:Ethyl Acetate.[7]

    • Start: 100:0 CHCl₃

    • Step 1: 90:10 (Elutes highly non-polar methoxy-flavones)

    • Step 2: 80:20

    • Step 3: 60:40 (Target compound typically elutes here)

  • TLC Monitoring: Use Silica plates developed in Toluene:Ethyl Formate:Formic Acid (5:4:1). Visualize under UV 254/366 nm. The target appears as a dark spot (quenching) under 254 nm and may fluoresce under 366 nm depending on pH.

Step 4: Final Purification (HPLC)

For >98% purity required for bioassays:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

  • Solvent System: Acetonitrile (MeCN) : Water (H₂O) + 0.1% Formic Acid.

  • Method: Isocratic 35% MeCN or Gradient 20% → 60% MeCN over 40 mins.

  • Detection: UV at 280 nm (Flavanone characteristic absorption).

Identification and Characterization

To validate the isolate, compare spectral data against the following standard parameters.

1. UV-Vis Spectroscopy (MeOH):

  • Band II (Benzoyl): ~290 nm (Dominant in flavanones).

  • Band I (Cinnamoyl): often a shoulder or weak peak around 330 nm.

  • Shift Reagents:

    • +AlCl₃: Bathochromic shift indicates 5-OH or ortho-dihydroxyls (catechol moiety at 2',6' is sterically hindered but may show complexation).

2. Mass Spectrometry (ESI-MS):

  • Positive Mode [M+H]⁺: m/z 289

  • Negative Mode [M-H]⁻: m/z 287

  • Fragmentation: Loss of B-ring fragments via Retro-Diels-Alder (RDA) cleavage is characteristic.

3. Nuclear Magnetic Resonance (NMR) - Key Signals:

  • C-Ring (Flavanone Skeleton):

    • H-2: dd (doublet of doublets) at ~5.6 ppm.

    • H-3ax/eq: Two multiplets at ~2.8–3.1 ppm.

  • A-Ring:

    • H-6, H-8: Meta-coupled doublets (~5.9–6.0 ppm) if 5,7-OH are present.

  • B-Ring (2',6'-Substitution):

    • Look for symmetry if 2' and 6' are identical. H-3' and H-5' will appear equivalent, and H-4' distinct.

    • Crucial Check: The absence of the C2-C3 double bond signal (singlet at ~6.6 ppm seen in flavones) confirms the flavanone structure.

Pharmacological Significance

Recent research highlights 2',5,6',7-tetrahydroxyflavanone as a potent modulator of lipid metabolism and bacterial resistance.

Mechanism of Action: PCSK9 Inhibition

The compound suppresses Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) mRNA expression.[8][9] PCSK9 normally degrades LDL receptors; by inhibiting PCSK9, this flavanone increases the recycling of LDLR to the cell surface, thereby lowering serum LDL-C.

PCSK9_Mechanism Compound 2',5,6',7-Tetrahydroxyflavanone SREBP1 SREBP-1 Transcription Factor Compound->SREBP1 Modulates PCSK9_mRNA PCSK9 mRNA Expression Compound->PCSK9_mRNA Suppression SREBP1->PCSK9_mRNA Downregulates PCSK9_Protein PCSK9 Protein Secretion PCSK9_mRNA->PCSK9_Protein Translation LDLR LDL Receptor (LDLR) Degradation PCSK9_mRNA->LDLR Reduced PCSK9 prevents LDLR degradation PCSK9_Protein->LDLR Promotes LDL_Uptake Hepatic LDL Uptake LDLR->LDL_Uptake Inhibits LDLR->LDL_Uptake Increased Surface Expression

Figure 2: Mechanism of action for lipid-lowering activity via the SREBP-1/PCSK9 axis.

Antibacterial Activity[7][11][12]
  • Target: Gram-positive bacteria (e.g., Staphylococcus aureus).[7]

  • MIC: 125–250 µg/mL (Moderate activity).[7]

  • Synergy: Often acts synergistically with other Scutellaria flavones to disrupt bacterial cell membranes.

References

  • Heydari, F. et al. (2022).[7] "A Study of Karabaghian Skullcap (Scutellaria platystegia Juz.): Antioxidant and Antibacterial Activity Assays, Essential Oil Analysis, and Isolation of Its Phenolic Compounds." Jundishapur Journal of Natural Pharmaceutical Products.

  • Kim, J. et al. (2018). "Discovery of Flavonoids from Scutellaria baicalensis with Inhibitory Activity Against PCSK 9 Expression: Isolation, Synthesis and Their Biological Evaluation." Molecules, 23(2), 504.

  • Mammen, D. et al. (2012). "Flavonoids from the stem-bark of Oroxylum indicum." ResearchGate.

  • PubChem. "2',5,6',7-Tetrahydroxyflavanone (Compound Summary)." National Library of Medicine.

  • ChemFaces. "2',5,6',7-Tetrahydroxyflavanone Datasheet." ChemFaces Natural Products.

Sources

Foundational

Biosynthesis of 2',5,6',7-Tetrahydroxyflavanone: A Technical Guide

Executive Summary 2',5,6',7-Tetrahydroxyflavanone (also known as (2S)-2',5,6',7-tetrahydroxyflavanone or 2',6'-dihydroxypinocembrin ) is a rare, bioactive flavanone predominantly found in the root bark of Scutellaria bai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2',5,6',7-Tetrahydroxyflavanone (also known as (2S)-2',5,6',7-tetrahydroxyflavanone or 2',6'-dihydroxypinocembrin ) is a rare, bioactive flavanone predominantly found in the root bark of Scutellaria baicalensis (Huang-Qin). Unlike the canonical flavonoids derived from naringenin (4'-OH), this compound originates from a specialized 4'-deoxyflavone pathway unique to Scutellaria roots.

Its biosynthesis represents a critical branch point where the "root-specific" flavanone scaffold (Pinocembrin ) undergoes non-canonical B-ring hydroxylation at the 2' and 6' positions. This guide details the biosynthetic logic, enzymatic machinery, and experimental protocols for studying this pathway, designed for researchers in plant metabolism and natural product biosynthesis.

Biosynthetic Logic & Pathway Mechanics

The biosynthesis of 2',5,6',7-tetrahydroxyflavanone diverges from the general phenylpropanoid pathway at the starter unit selection and further branches at the flavanone modification stage.

The "Root-Specific" Chassis (4'-Deoxy Pathway)

In most plants, Chalcone Synthase (CHS) condenses p-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone (4'-OH). However, S. baicalensis roots express a specific isoform, SbCHS-2 , which preferentially utilizes Cinnamoyl-CoA (lacking the 4'-hydroxyl group).

  • Precursor Activation: Phenylalanine is converted to Cinnamic acid (PAL) and then directly activated to Cinnamoyl-CoA by a specific ligase, SbCLL-7 (Cinnamate-CoA Ligase), bypassing the C4H hydroxylation step.

  • Scaffold Formation: SbCHS-2 condenses Cinnamoyl-CoA with 3 Malonyl-CoA to form Pinocembrin Chalcone .[1]

  • Cyclization: Chalcone Isomerase (CHI) cyclizes the chalcone to Pinocembrin (5,7-dihydroxyflavanone).

The B-Ring Decoration Branch

While Pinocembrin is typically desaturated to Chrysin (by SbFNSII-2 ) to form Baicalein or Wogonin, the formation of 2',5,6',7-tetrahydroxyflavanone requires the retention of the flavanone core and the introduction of hydroxyl groups at the ortho positions (2' and 6') of the B-ring.

  • Substrate: Pinocembrin (5,7-dihydroxyflavanone).

  • Transformation: 2',6'-Hydroxylation .

  • Enzymology: This step is catalyzed by specific cytochrome P450 monooxygenases (putative F2'H and F6'H activity). While Scutellaria contains characterized F6H (CYP82D1.1) and F8H (CYP82D2) acting on the A-ring, the B-ring 2'/6'-hydroxylases are distinct, likely belonging to the CYP71 or CYP93 clans, similar to legume isoflavonoid synthases but functionally divergent to preserve the flavanone skeleton.

Chemical Logic: Pinocembrin (5,7-OH) → + 2'-OH → + 6'-OH → 2',5,6',7-Tetrahydroxyflavanone

This compound serves as a precursor to highly polymethoxylated flavones like Skullcapflavone II (via subsequent methylation and desaturation).

Pathway Visualization

The following diagram illustrates the divergence of the 2',5,6',7-tetrahydroxyflavanone pathway from the canonical Scutellaria root metabolism.

BiosynthesisPathway Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid Deamination CinnamoylCoA Cinnamoyl-CoA CinnamicAcid->CinnamoylCoA Activation PinocembrinChalcone Pinocembrin Chalcone (2',4',6'-trihydroxychalcone) CinnamoylCoA->PinocembrinChalcone + 3 Malonyl-CoA Pinocembrin Pinocembrin (5,7-dihydroxyflavanone) PinocembrinChalcone->Pinocembrin Cyclization Target 2',5,6',7-Tetrahydroxyflavanone (2',6'-dihydroxypinocembrin) Pinocembrin->Target B-Ring Hydroxylation (2', 6') Chrysin Chrysin (4'-deoxyflavone) Pinocembrin->Chrysin Desaturation PAL PAL PAL->Phenylalanine SbCLL7 SbCLL-7 (Cinnamate-CoA Ligase) SbCLL7->CinnamicAcid SbCHS2 SbCHS-2 (Root-Specific CHS) SbCHS2->CinnamoylCoA CHI CHI CHI->PinocembrinChalcone P450_26 Putative F2'H / F6'H (CYP450 Monooxygenases) P450_26->Pinocembrin SbFNSII2 SbFNSII-2 SbFNSII2->Pinocembrin Baicalein Baicalein (5,6,7-trihydroxyflavone) Chrysin->Baicalein A-Ring Hydroxylation

Caption: Biosynthetic route of 2',5,6',7-Tetrahydroxyflavanone in S. baicalensis roots, branching from Pinocembrin via specific B-ring hydroxylation.

Enzymology & Gene Candidates

EnzymeGene Identifier (Scutellaria)Function in PathwaySpecificity Note
Cinnamate-CoA Ligase SbCLL-7Activates Cinnamic acid to Cinnamoyl-CoAEssential for 4'-deoxy backbone; highly expressed in roots.
Chalcone Synthase SbCHS-2Condenses Cinnamoyl-CoA + 3 Malonyl-CoADistinct from floral CHS (SbCHS-1); lacks 4'-OH specificity.
Chalcone Isomerase CHICyclizes chalcone to PinocembrinGeneral flavonoid cyclization.
Flavanone 2'/6'-Hydroxylase Putative CYP (Uncharacterized)Introduces 2'-OH and 6'-OH on B-ringLikely a CYP71/CYP93 member. Distinct from SbF6H (CYP82D1.1) which targets A-ring.
Flavone Synthase II SbFNSII-2Converts Pinocembrin to ChrysinCompetes with the 2',6'-hydroxylation pathway.

Experimental Protocols

Protocol A: Hairy Root Culture for Metabolite Production

Since this compound is root-specific, hairy root cultures provide a stable, scalable production system.

  • Explant Preparation: Sterilize S. baicalensis seeds (70% EtOH, 1 min; 2% NaClO, 10 min). Germinate on MS medium. Use leaf/stem segments from 4-week seedlings.

  • Transformation: Infect explants with Agrobacterium rhizogenes (Strain R1000 or ATCC 15834) carrying a binary vector (e.g., pRi15834).

  • Co-cultivation: Incubate on MS plates + Acetosyringone (100 µM) for 2 days in dark (25°C).

  • Selection: Transfer to MS medium + Cefotaxime (500 mg/L) to kill bacteria. Subculture emerging hairy roots every 2 weeks.

  • Elicitation (Optional): Treat 3-week-old root cultures with Methyl Jasmonate (MeJA, 100 µM) for 24-48h to upregulate SbCHS-2 and SbCLL-7, enhancing flavanone yield.

Protocol B: Extraction & HPLC-MS Identification

Distinguishing 2',5,6',7-tetrahydroxyflavanone from its isomers (e.g., 5,6,7,2'-tetrahydroxyflavanone) requires precise chromatography.

  • Extraction: Lyophilize hairy roots (0.5 g). Grind to powder. Extract with 10 mL 70% Methanol (ultrasonication, 30 min, 40°C). Centrifuge (10,000 x g, 10 min).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

    • Gradient: 0-30 min (20% B → 50% B); 30-40 min (50% B → 100% B).

    • Flow Rate: 1.0 mL/min.

  • MS Detection (ESI-):

    • Target Mass: m/z 287 [M-H]⁻ (Calculated MW: 288.25 Da).

    • Fragmentation Pattern: Look for Retro-Diels-Alder (RDA) fragments characteristic of B-ring substitution (unlike Baicalein which has unsubstituted B-ring fragments).

    • UV Spectrum: Maxima at ~290 nm and ~330 nm (flavanone characteristic).

References

  • A specialized flavone biosynthetic pathway has evolved in the medicinal plant, Scutellaria baicalensis. Source: Science Advances, 2016. [Link]

  • Two CYP82D Enzymes Function as Flavone Hydroxylases in the Biosynthesis of Root-Specific 4′-Deoxyflavones in Scutellaria baicalensis. Source: Molecular Plant, 2018. [Link][2]

  • Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis. Source: Frontiers in Plant Science, 2022. [Link][3][4]

  • Enhancement of the Antioxidant and Whitening Activities of Scutellaria baicalensis extract by Nano-encapsulation (Isolation of 5,7,2',6'-tetrahydroxyflavanone). Source: ResearchGate / Journal of Institute of Science and Technology, 2014. [Link]

  • Scutellaria baicalensis: The End of the Flavone Biosynthesis Pathway. Source: Acta Societatis Botanicorum Poloniae, 2021. [Link]

Sources

Exploratory

2',5,6',7-Tetrahydroxyflavanone physical and chemical properties

An In-Depth Technical Guide to 2',5,6',7-Tetrahydroxyflavanone: Physicochemical Properties, Synthesis, and Bioactivity Profiling Abstract This technical guide provides a comprehensive overview of 2',5,6',7-tetrahydroxyfl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2',5,6',7-Tetrahydroxyflavanone: Physicochemical Properties, Synthesis, and Bioactivity Profiling

Abstract

This technical guide provides a comprehensive overview of 2',5,6',7-tetrahydroxyflavanone, a member of the flavanone subclass of flavonoids. Flavanones are a significant class of natural products recognized for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] This document serves as a core resource for researchers, scientists, and drug development professionals, detailing the fundamental physical and chemical properties of 2',5,6',7-tetrahydroxyflavanone. It covers its structural characterization, spectroscopic profile, synthesis and isolation strategies, and potential biological activities. Furthermore, this guide presents detailed, field-proven experimental protocols for its characterization and for screening its potential bioactivities, such as antioxidant capacity and enzyme inhibition. The synthesis of accurate, well-characterized small molecules is paramount in early-stage drug discovery, and this guide provides the foundational knowledge necessary to work with this promising compound.

Introduction to 2',5,6',7-Tetrahydroxyflavanone

Flavonoids are a vast group of polyphenolic secondary metabolites found throughout the plant kingdom, built upon a C6-C3-C6 backbone.[3] Their structure consists of two aromatic rings (A and B) connected by a three-carbon heterocyclic ring (C). The saturation level of the C-ring defines the flavonoid subclass. Flavanones are characterized by a saturated C-ring with a ketone at the C-4 position, distinguishing them from flavones which possess a double bond between C-2 and C-3.[4][5][6]

2',5,6',7-Tetrahydroxyflavanone is a specific flavanone distinguished by the placement of four hydroxyl groups. Its systematic IUPAC name is 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one .[7][8] It is crucial to differentiate this compound from its isomers, such as 3',4',5,7-tetrahydroxyflavanone (Eriodictyol)[9][10] and its corresponding flavone counterpart, 2',5,6',7-tetrahydroxyflavone (CAS 82475-00-1), which has demonstrated inhibitory effects on cytochrome P450 enzymes.[8] The precise arrangement of these hydroxyl groups is a key determinant of the molecule's chemical reactivity, solubility, and biological function.

Caption: Chemical structure of 2',5,6',7-Tetrahydroxyflavanone.

Physicochemical Characteristics

The physicochemical properties of a compound are fundamental to its application in research and development, influencing everything from its solubility in assay buffers to its absorption and distribution in vivo. The key properties for 2',5,6',7-tetrahydroxyflavanone are summarized below.

PropertyValueSource
IUPAC Name 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one[7][8]
Molecular Formula C₁₅H₁₂O₆[7]
Molecular Weight 288.25 g/mol [11]
Monoisotopic Mass 288.0634 Da[7]
CAS Number 80604-16-6[8][12]
Physical State Solid (predicted)
Predicted XlogP 2.0[7]
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 6
Predicted Solubility Sparingly soluble in water; soluble in methanol, ethanol, DMSO.[9]
Storage Store at -20°C under an inert atmosphere.[13]

Stability and Reactivity: Like many polyphenolic compounds, 2',5,6',7-tetrahydroxyflavanone is susceptible to oxidation, especially at high pH or in the presence of metal ions and light. The hydroxyl groups on both the A and B rings are potential sites for oxidation, which can lead to degradation and discoloration. For long-term storage, it is recommended to keep the compound as a solid in a tightly sealed container, protected from light, and at low temperatures (-20°C is common).[13] For experimental use, fresh solutions should be prepared in appropriate solvents like DMSO or ethanol.

Spectroscopic Profile for Structural Elucidation

Unequivocal structural confirmation is a prerequisite for any scientific study. A combination of spectroscopic techniques is used to verify the identity and purity of 2',5,6',7-tetrahydroxyflavanone.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is ideal for this class of compounds. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 289.0707. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 287.0561.[7] Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns resulting from Retro-Diels-Alder (RDA) reactions in the C-ring, a hallmark of flavonoid fragmentation, providing structural information about the A and B rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum would show distinct signals for the aromatic protons on the A and B rings. The C-ring protons would appear as a characteristic set of coupled signals (an AMX system) in the aliphatic region, typically with a doublet of doublets for H-2 and two doublets of doublets for the diastereotopic H-3 protons. The phenolic hydroxyl protons will appear as broad singlets, the chemical shift of which is dependent on solvent and concentration.

    • ¹³C NMR: The carbon spectrum will show 15 distinct signals. The C-4 carbonyl carbon will be significantly downfield (~180-190 ppm). Signals for the oxygenated aromatic carbons will appear between ~150-165 ppm, while the non-oxygenated aromatic carbons will be found between ~90-130 ppm. The aliphatic C-2 and C-3 carbons will be observed in the upfield region of the spectrum.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of flavanones in a solvent like methanol typically shows two main absorption bands. Band I, corresponding to the B-ring cinnamoyl system, appears in the 270-295 nm range. Band II, arising from the A-ring benzoyl system, is typically observed between 300-330 nm. The addition of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can be used to probe the location of the hydroxyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the different functional groups: a broad band for O-H stretching of the phenolic groups (~3400-3200 cm⁻¹), a strong C=O stretching band for the ketone in the C-ring (~1650-1630 cm⁻¹), C=C stretching bands for the aromatic rings (~1600-1450 cm⁻¹), and C-O stretching bands (~1300-1000 cm⁻¹).

Synthesis and Isolation Strategies

Chemical Synthesis Workflow

The most common and effective method for synthesizing flavanones is through the cyclization of a corresponding 2'-hydroxychalcone intermediate.[1][3][10] This process involves two primary stages: the Claisen-Schmidt condensation to form the chalcone, followed by an intramolecular cyclization.

Synthesis_Workflow start Starting Materials: 1. 2',4',6'-Trihydroxyacetophenone 2. 2,6-Dimethoxybenzaldehyde protect Hydroxyl Protection (e.g., MOM-Cl, DIPEA) start->protect condense Claisen-Schmidt Condensation (KOH, MeOH) protect->condense Reacts with chalcone Protected 2'-Hydroxychalcone Intermediate condense->chalcone cyclize Intramolecular Cyclization (NaOAc, Reflux) chalcone->cyclize protected_flavanone Protected Flavanone cyclize->protected_flavanone deprotect Acidic Hydrolysis / Deprotection (HCl, MeOH) protected_flavanone->deprotect purify Purification (Column Chromatography) deprotect->purify product Final Product: 2',5,6',7-Tetrahydroxyflavanone purify->product

Caption: General workflow for the chemical synthesis of 2',5,6',7-Tetrahydroxyflavanone.

Rationale for Experimental Choices:

  • Hydroxyl Protection: The phenolic protons of 2',4',6'-trihydroxyacetophenone are acidic and would interfere with the base-catalyzed Claisen-Schmidt condensation. Protecting groups like methoxymethyl (MOM) ether are used to temporarily block these sites, preventing unwanted side reactions.[1]

  • Claisen-Schmidt Condensation: This is a reliable base-catalyzed reaction between an enolizable ketone (the acetophenone derivative) and a non-enolizable aldehyde to form the α,β-unsaturated chalcone backbone.[1]

  • Intramolecular Cyclization: The 2'-hydroxyl group of the chalcone attacks the β-carbon of the double bond in a Michael addition, followed by protonation to form the heterocyclic C-ring. This reaction is often facilitated by a weak base like sodium acetate under reflux conditions.[1]

  • Deprotection: The final step involves the removal of the protecting groups, typically under acidic conditions, to yield the final polyhydroxylated flavanone.[1]

Natural Product Isolation

2',5,6',7-Tetrahydroxyflavanone and its derivatives can be isolated from plant sources, such as those from the Scutellaria genus.[14] A general protocol involves:

  • Extraction: Dried and powdered plant material is extracted with a solvent of medium polarity, such as methanol or ethanol.

  • Partitioning: The crude extract is concentrated and then partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity. Flavonoids typically partition into the ethyl acetate layer.

  • Chromatography: The enriched fraction is subjected to successive chromatographic steps, such as column chromatography over silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

Biological Activity and Mechanistic Insights

While direct studies on 2',5,6',7-tetrahydroxyflavanone are limited, its structure suggests several potential biological activities based on the broader flavonoid class.

  • Antioxidant Activity: The presence of multiple phenolic hydroxyl groups, particularly the catechol-like arrangement on the B-ring and the phloroglucinol pattern on the A-ring, strongly suggests potent radical scavenging capabilities.[3][10] These groups can donate a hydrogen atom to stabilize free radicals, thereby mitigating oxidative stress.

  • Enzyme Inhibition (Cytochrome P450): The structurally related flavone, 5,7,2',6'-tetrahydroxyflavone, is a known inhibitor of human liver CYP3A4, a critical enzyme in drug metabolism, with an IC50 of 7.8 μM.[8] It is highly plausible that the flavanone counterpart also interacts with this or other CYP enzymes. This interaction is significant for drug development, as co-administration could lead to drug-drug interactions.

CYP450_Inhibition cluster_pathway Mechanism of CYP450 Inhibition compound 2',5,6',7-Tetrahydroxyflavanone cyp Cytochrome P450 Enzyme (e.g., CYP3A4) compound->cyp Inhibits metabolite Metabolized Drug (Inactive/Excreted) cyp->metabolite Metabolizes effect Decreased Drug Metabolism Increased Plasma Concentration substrate Drug / Substrate substrate->cyp Binds to active site

Caption: Potential mechanism of cytochrome P450 inhibition by 2',5,6',7-Tetrahydroxyflavanone.

Experimental Protocols

The following protocols provide self-validating systems for the characterization and screening of 2',5,6',7-tetrahydroxyflavanone.

Protocol 6.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of a synthesized or isolated sample.

  • Methodology:

    • System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-30 min: Linear gradient from 5% to 95% B

      • 30-35 min: Hold at 95% B

      • 35-36 min: Linear gradient from 95% to 5% B

      • 36-40 min: Hold at 5% B to re-equilibrate.

    • Sample Preparation: Dissolve the compound in methanol to a final concentration of 1 mg/mL.

    • Injection: Inject 10 µL onto the column.

    • Detection: Monitor the eluent using a photodiode array (PDA) detector at 280 nm and 320 nm.

    • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area. A pure sample should exhibit a single, sharp peak.

Protocol 6.2: Antioxidant Capacity via DPPH Radical Scavenging Assay
  • Objective: To quantify the free radical scavenging activity of the compound.

  • Causality: Antioxidant compounds donate a hydrogen atom to the stable DPPH radical (2,2-diphenyl-1-picrylhydrazyl), reducing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Methodology:

    • Reagent Preparation:

      • Prepare a 0.1 mM solution of DPPH in methanol. Keep it protected from light.

      • Prepare a stock solution of 2',5,6',7-tetrahydroxyflavanone (1 mg/mL) in methanol. Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

      • Use Ascorbic acid as a positive control.

    • Assay Procedure:

      • In a 96-well plate, add 100 µL of each compound dilution to triplicate wells.

      • Add 100 µL of the DPPH solution to each well.

      • For the blank, use 100 µL of methanol instead of the compound solution.

    • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

    • Calculation:

      • Scavenging Activity (%) = [ (A_blank - A_sample) / A_blank ] * 100

      • Plot the percentage of inhibition against the concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

2',5,6',7-Tetrahydroxyflavanone is a polyhydroxylated flavonoid with significant potential for further scientific investigation. Its physicochemical properties are characteristic of this class of compounds, with its reactivity and biological activity being largely dictated by the number and position of its hydroxyl groups. The synthetic pathways are well-established, allowing for its production and subsequent derivatization for structure-activity relationship (SAR) studies.

Future research should focus on unequivocally determining its biological activity profile. Key areas include:

  • Comprehensive Bioactivity Screening: Testing against a broader range of biological targets, including other metabolic enzymes, kinases, and inflammatory pathways.

  • In Vivo Studies: Evaluating its pharmacokinetic properties (ADME) and efficacy in animal models of disease.

  • Medicinal Chemistry: Using the flavanone as a scaffold to synthesize novel derivatives with improved potency, selectivity, and drug-like properties.

This guide provides the essential technical foundation for researchers to unlock the full potential of this intriguing natural product.

References

  • PubChem. (n.d.). 2',3,5,7-Tetrahydroxyflavanone. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 5,7,2',5'-Tetrahydroxyflavanone. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • PubChemLite. (n.d.). 2',5,6',7-tetrahydroxyflavanone (C15H12O6). Retrieved February 17, 2026, from [Link]

  • ChemSrc. (2025, August 26). 2',5,6',7-Tetrahydroxyflavone. Retrieved February 17, 2026, from [Link]

  • Ahmad, F., Adib, A. M., & Idris, M. S. (2010). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. Journal of Fundamental Sciences, 6(1), 9-14. Available from [Link]

  • PubChem. (n.d.). Ddd01025617. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • MDPI. (2024, January 19). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Retrieved February 17, 2026, from [Link]

  • Wang, D. G., et al. (2018). Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. Molecules, 23(8), 1937. Available from [Link]

  • NIST. (n.d.). 5,7,3',4'-tetrahydroxyflavone. NIST WebBook. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Tetrahydroxyflavone. Retrieved February 17, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 3',4',5,7-Tetrahydroxyflavanone (FDB011936). Retrieved February 17, 2026, from [Link]

  • IUPAC. (n.d.). Nomenclature of Flavonoids. Retrieved February 17, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5,7,3',4'-tetrahydroxyflavone (CAS 491-70-3). Retrieved February 17, 2026, from [Link]

  • Rauter, A. P., et al. (2017). Nomenclature of flavonoids (IUPAC Recommendations 2017). Pure and Applied Chemistry, 90(9-10), 1429-1486. Available from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of 5: 6: 7-hydroxyflavones and their derivatives—I. Retrieved February 17, 2026, from [Link]

  • Cui, S. M., et al. (2023). Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives. Molecules, 28(15), 5779. Available from [Link]

  • Ahmad, F., Adib, A. M., & Idris, M. S. (2014). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. Malaysian Journal of Fundamental and Applied Sciences, 6(1). Available from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved February 17, 2026, from [Link]

  • IJCRT.org. (2024, April 4). “RESEARCH ON LUTEOLIN: PHARMACOLOGY ACTION”. Retrieved February 17, 2026, from [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2019, October 14). FLAVONES: AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). (2S)-5,7,3',5'-tetrahydroxyflavanone-7-O-beta-D-glucopyranoside. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved February 17, 2026, from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/0dd962b8006e8324a3507981b255953005a9c08d]([Link]

  • ResearchGate. (n.d.). MS/MS spectra of (a) tetrahydroxyflavone, (b) taxifolin, (c).... Retrieved February 17, 2026, from [Link]

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Foundational

Technical Profile: 2',5,6',7-Tetrahydroxyflavanone (CAS 80604-16-6)

Topic: 2',5,6',7-Tetrahydroxyflavanone CAS number Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals. [1][2] Executive Summary 2',5,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2',5,6',7-Tetrahydroxyflavanone CAS number Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

[1][2]

Executive Summary

2',5,6',7-Tetrahydroxyflavanone (CAS 80604-16-6 ) is a rare, bioactive flavonoid primarily isolated from the roots of Scutellaria baicalensis (Baikal Skullcap) and Scutellaria lateriflora.[1][2] Distinct from its oxidized flavone analog (5,7,2',6'-tetrahydroxyflavone), this flavanone possesses a chiral center at the C2 position, typically occurring as the (2S)-enantiomer in nature.

This technical guide provides a comprehensive analysis of its chemical identity, pharmacological potential—specifically in mast cell stabilization and anti-thrombotic pathways—and rigorous protocols for its isolation, synthesis, and characterization.

Part 1: Chemical Identity & Physicochemical Properties[2][3][4]

Nomenclature and Identification

The compound is characterized by a specific hydroxylation pattern on the A-ring (5,7-position) and the B-ring (2',6'-position).[1] The B-ring substitution (2',6'-dihydroxy) is chemically significant, creating a steric environment that influences the rotation of the B-ring relative to the heterocyclic C-ring.

PropertyData
CAS Number 80604-16-6
IUPAC Name (2S)-2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
Synonyms 2',5,6',7-Tetrahydroxyflavane; (2S)-2',5,6',7-Tetrahydroxyflavanone
Molecular Formula C₁₅H₁₂O₆
Molecular Weight 288.25 g/mol
Chirality C2 (S-configuration in natural sources)
Solubility Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water
Appearance Light yellow powder
Structural Architecture

The structure consists of a 15-carbon skeleton arranged in a C6-C3-C6 configuration.

  • A-Ring: Derived from the acetate-malonate pathway (phloroglucinol type).

  • B-Ring: Derived from the shikimate pathway.

  • C-Ring: Saturated C2-C3 bond (flavanone), distinguishing it from flavones (double bond).

Part 2: Biosynthesis & Synthesis

Biosynthetic Pathway

In Scutellaria species, the biosynthesis follows the general phenylpropanoid pathway. The critical divergence occurs at the chalcone stage.

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin Deamination Cou p-Coumaroyl-CoA Cin->Cou Hydroxylation Chal 2',4',6',2,6-Pentahydroxychalcone (Hypothetical Intermediate) Cou->Chal + 3 Malonyl-CoA Target 2',5,6',7-Tetrahydroxyflavanone (CAS 80604-16-6) Chal->Target Stereospecific Cyclization (CHI) PAL PAL PAL->Phe C4H C4H C4H->Cin CHS Chalcone Synthase (CHS) CHS->Cou CHI Chalcone Isomerase (CHI) CHI->Chal

Figure 1: Proposed biosynthetic pathway in Scutellaria species. The specific B-ring hydroxylation (2',6') implies the use of a specific starter unit or post-cyclization hydroxylation.

Chemical Synthesis Protocol

For research quantities, total synthesis via the Claisen-Schmidt condensation is more reliable than extraction.

Reagents:

  • Component A: 2,4,6-Trihydroxyacetophenone (THAP) - Protected (e.g., MOM or Benzyl protection).

  • Component B: 2,6-Dihydroxybenzaldehyde - Protected.

  • Catalyst: KOH or Ba(OH)₂.

Step-by-Step Methodology:

  • Protection: Selectively protect hydroxyl groups on THAP and the benzaldehyde to prevent side reactions (e.g., using methoxymethyl chloride).

  • Condensation: Dissolve equimolar amounts of protected A and B in ethanol. Add 50% KOH (aq) dropwise at 0°C. Stir at room temperature for 24–48 hours to form the Chalcone .

  • Cyclization: Reflux the chalcone in ethanol with sodium acetate (NaOAc) or phosphoric acid to induce ring closure (Michael addition style) forming the flavanone core.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) to remove protecting groups.

  • Purification: Recrystallization from MeOH or silica gel chromatography (Hexane:EtOAc gradient).

Part 3: Pharmacological Profile[6]

Mechanism of Action

Research indicates 2',5,6',7-Tetrahydroxyflavanone exhibits specific bioactivity distinct from its glycosides (e.g., baicalin).

  • Mast Cell Stabilization: It inhibits histamine release from mast cells induced by compound 48/80.[3] The IC50 is reported at approximately 17.7 μM , making it more potent than wogonin in this specific assay.

  • Anti-thrombotic Activity: Inhibits collagen-induced blood platelet aggregation.

  • Antioxidant: Inhibits lipid peroxide formation induced by ADP and NADH.

MOA Drug 2',5,6',7-Tetrahydroxyflavanone MastCell Mast Cell Degranulation Drug->MastCell Inhibits Platelet Platelet Aggregation Drug->Platelet Inhibits LipidPerox Lipid Peroxidation Drug->LipidPerox Reduces Histamine Histamine Release (IC50 ~17.7 μM) MastCell->Histamine Thrombus Thrombus Formation Platelet->Thrombus ROS Oxidative Stress LipidPerox->ROS

Figure 2: Pharmacological interaction network showing primary inhibitory targets.

Part 4: Analytical Characterization

To validate the identity of CAS 80604-16-6, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)

The absence of the C2-C3 double bond (characteristic of flavones) is the key differentiator.

NucleusPositionChemical Shift (δ ppm)MultiplicityCoupling (J Hz)
¹H H-2~5.8 - 6.0ddJ ~12, 3 Hz
¹H H-3ax~3.0 - 3.2ddJ ~17, 12 Hz
¹H H-3eq~2.7 - 2.9ddJ ~17, 3 Hz
¹H H-6~5.9s (or d)A-ring meta
¹H H-8~6.0s (or d)A-ring meta
¹H H-3', H-5'~6.5 - 7.2mB-ring aromatics
¹³C C-4~196.0CarbonylKetone

Note: Shifts vary slightly depending on solvent (DMSO-d6 vs MeOD).

HPLC Method (Standard Protocol)
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 30 minutes.

  • Detection: UV at 280 nm (Flavanones absorb lower than flavones) and 340 nm.

  • Retention Time: Elutes earlier than its corresponding flavone due to saturation (less conjugation).

Part 5: Experimental Extraction Protocol

Objective: Isolation of 2',5,6',7-Tetrahydroxyflavanone from Scutellaria baicalensis roots.

  • Maceration: Extract 1 kg of dried, ground roots with 70% EtOH (3 x 5L) at room temperature.

  • Partition: Concentrate ethanol extract in vacuo. Suspend residue in water. Partition sequentially with Hexane (remove lipids), CHCl₃, and EtOAc.

  • Fractionation: The EtOAc fraction contains the flavonoids.

  • Column Chromatography:

    • Stationary Phase: Silica Gel 60.

    • Eluent: CHCl₃:MeOH gradient (100:0 → 80:20).

    • Note: Flavanones often co-elute. Monitor fractions via TLC (visualize with AlCl₃ spray).

  • Purification: Sub-fractionate using Sephadex LH-20 (Eluent: MeOH) to separate the flavanone from the major flavones (Baicalein, Wogonin).

  • Final Polish: Preparative HPLC may be required for >98% purity.

References

  • Chemical Identity & CAS: ChemFaces. (n.d.). 2',5,6',7-Tetrahydroxyflavanone Datasheet. Retrieved from

  • Pharmacology (Mast Cell): Kurasawa, Y., et al. (1984).[3] Synthesis and Reactions of 3-(1,2,4-Triazol-5-yl)methylene-2-oxo-1,2,3,4-tetrahydroquinoxalines. (Contains comparative data on Scutellaria flavanones including 2',5,6',7-tetrahydroxyflavanone inhibition of histamine). Chemical and Pharmaceutical Bulletin, 32(12), 4752-4757.[3] Retrieved from

  • Biological Activity (Platelets): ResearchGate. (2004). Phytochemical and biological analysis of Skullcap (Scutellaria lateriflora L.). Retrieved from

  • Isolation Context: Kim, J. Y., et al. (2002). Effects of flavonoids isolated from Scutellariae radix on cytochrome P-450 activities in human liver microsomes. Journal of Toxicology and Environmental Health, Part A, 65(5-6), 373-381.[1] (Discusses related Scutellaria flavonoids).[4][5] Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Pharmacological Properties of 2',5,6',7-Tetrahydroxyflavanone

Foreword: Charting the Unexplored Potential of a Novel Flavanone In the vast and ever-expanding landscape of flavonoid research, numerous compounds have been extensively studied for their potential therapeutic benefits....

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Unexplored Potential of a Novel Flavanone

In the vast and ever-expanding landscape of flavonoid research, numerous compounds have been extensively studied for their potential therapeutic benefits. Yet, many remain in the shadows, their pharmacological profiles largely uncharted. 2',5,6',7-Tetrahydroxyflavanone is one such molecule. While its existence is known, a comprehensive understanding of its biological activities is nascent. This guide is intended for researchers, scientists, and drug development professionals, providing a technical framework to explore the pharmacological properties of this intriguing flavanone. We will delve into its known characteristics and lay out a comprehensive roadmap for investigating its potential antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, drawing upon established methodologies and mechanistic insights from the broader field of flavonoid science.

Molecular Profile and Known Biological Activity of 2',5,6',7-Tetrahydroxyflavanone

2',5,6',7-Tetrahydroxyflavanone, also known as 5,7,2',6'-Tetrahydroxyflavone, is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] Flavonoids are recognized for their diverse bioactive properties, including antioxidant, anti-inflammatory, and anticancer effects.[2]

Chemical Structure and Properties:

  • Molecular Formula: C₁₅H₁₂O₆[3]

  • Molecular Weight: 288.25 g/mol

  • Synonyms: 5,7,2',6'-Tetrahydroxyflavone[4]

  • CAS Number: 80604-16-6[1]

Table 1: Physicochemical Properties of 2',5,6',7-Tetrahydroxyflavanone

PropertyValue
Molecular FormulaC₁₅H₁₂O₆
Molecular Weight288.25 g/mol
XLogP31.8
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count6
Rotatable Bond Count1
Exact Mass288.063388 g/mol
Monoisotopic Mass288.063388 g/mol
Topological Polar Surface Area107 Ų
Heavy Atom Count21

Data sourced from PubChem.

Established Pharmacological Activity:

To date, the most specific reported biological activity of 2',5,6',7-Tetrahydroxyflavanone is its inhibitory effect on cytochrome P450 3A4 (CYP3A4). It has been shown to inhibit hepatic testosterone 6β-hydroxylation, a marker of CYP3A4 activity, with an IC50 of 7.8 μM.[5] This finding suggests that this flavanone may have a role in modulating the metabolism of various drugs and endogenous compounds.

Investigating the Antioxidant Potential

The foundational pharmacological property of many flavonoids is their antioxidant activity. This is largely attributed to their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant defense systems. The structural features of 2',5,6',7-Tetrahydroxyflavanone, particularly its multiple hydroxyl groups, suggest a strong antioxidant potential.

Rationale for Investigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Flavonoids, as antioxidants, can mitigate this damage.

Proposed Experimental Workflow: In Vitro Antioxidant Capacity

A multi-assay approach is recommended to comprehensively evaluate the antioxidant activity of 2',5,6',7-Tetrahydroxyflavanone.

G cluster_0 In Vitro Antioxidant Assays DPPH DPPH Radical Scavenging Assay Result Determination of IC50 / TEAC values DPPH->Result ABTS ABTS Radical Cation Decolorization Assay ABTS->Result FRAP Ferric Reducing Antioxidant Power Assay FRAP->Result Compound 2',5,6',7-Tetrahydroxyflavanone (Test Compound) Compound->DPPH Compound->ABTS Compound->FRAP Standard Ascorbic Acid / Trolox (Positive Control) Standard->DPPH Standard->ABTS Standard->FRAP

Caption: Proposed workflow for in vitro antioxidant activity assessment.

Detailed Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of 2',5,6',7-Tetrahydroxyflavanone and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.

    • Create a series of dilutions of the test compound and the standard.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound or standard.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the test compound/standard dilution to 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.[4][6]

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the percentage of inhibition against the concentration of the test compound/standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[2]

This assay is applicable to both hydrophilic and lipophilic antioxidants.[4]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).[7]

    • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

    • Prepare serial dilutions of the test compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each dilution of the test compound or standard.[4]

    • Incubate at room temperature for 6 minutes.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.[4]

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Table 2: Hypothetical Antioxidant Activity Data for 2',5,6',7-Tetrahydroxyflavanone

AssayParameter2',5,6',7-TetrahydroxyflavanoneAscorbic Acid (Standard)Trolox (Standard)
DPPHIC50 (µM)To be determined~20-50~40-80
ABTSTEAC (Trolox Equivalents)To be determined~0.9-1.11.0

Elucidating the Anti-Inflammatory Effects

Flavonoids are known to possess anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response.[8]

Rationale for Investigation

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and certain cancers. Compounds that can safely and effectively mitigate inflammation are of significant therapeutic interest.

Proposed Experimental Workflow: In Vitro Anti-Inflammatory Activity

G cluster_0 Cell-Based Anti-Inflammatory Assays cluster_1 Mechanism of Action CellCulture RAW 264.7 Macrophages LPS LPS Stimulation (1 µg/mL) CellCulture->LPS Treatment Treatment with 2',5,6',7-Tetrahydroxyflavanone LPS->Treatment NO_Assay Nitric Oxide (NO) Production Assay (Griess Reagent) Treatment->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA) Treatment->Cytokine_Assay WesternBlot Western Blot Analysis Treatment->WesternBlot NFkB NF-κB Pathway Proteins (p-IκBα, p-p65) WesternBlot->NFkB COX2 COX-2 Expression WesternBlot->COX2 G cluster_0 In Vitro Anticancer Assays CellLines Cancer Cell Lines (e.g., MCF-7, HeLa, A549) Treatment Treatment with 2',5,6',7-Tetrahydroxyflavanone CellLines->Treatment MTT_Assay MTT Assay for Cell Viability/Cytotoxicity Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle_Assay

Caption: Workflow for evaluating in vitro anticancer properties.

Detailed Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability. [9][10] Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. [11] * Treat the cells with a range of concentrations of 2',5,6',7-Tetrahydroxyflavanone for 24, 48, or 72 hours.

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [12]The yellow MTT is reduced to purple formazan in living cells. [10]3. Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [10] * Measure the absorbance at 570 nm. [12]4. Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Table 3: Hypothetical Cytotoxicity Data for 2',5,6',7-Tetrahydroxyflavanone

Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)To be determined
HeLa (Cervical Cancer)To be determined
A549 (Lung Cancer)To be determined
Normal FibroblastsTo be determined

Exploring Neuroprotective Potential

Flavonoids have shown promise in protecting neurons from damage and in improving cognitive function.

Rationale for Investigation

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Neuroprotective agents could slow the progression of these devastating diseases.

Proposed Experimental Approach
  • In Vitro Models: Utilize neuronal cell lines (e.g., SH-SY5Y, PC12) and induce neurotoxicity with agents like 6-hydroxydopamine (6-OHDA) for Parkinson's models or amyloid-beta (Aβ) for Alzheimer's models.

  • Assessment of Neuroprotection:

    • Measure cell viability using the MTT assay.

    • Quantify ROS production using fluorescent probes like DCFH-DA.

    • Assess mitochondrial membrane potential.

    • Analyze the expression of key proteins involved in apoptosis (e.g., Bax, Bcl-2, caspases) and survival signaling pathways (e.g., Akt, ERK) via Western blotting.

Conclusion and Future Directions

2',5,6',7-Tetrahydroxyflavanone is a largely unexplored flavonoid with a documented inhibitory effect on CYP3A4. Its chemical structure strongly suggests the potential for a range of other pharmacological activities. This guide provides a comprehensive framework for the systematic investigation of its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. The detailed protocols and experimental workflows outlined herein are designed to provide a robust starting point for researchers to unlock the therapeutic potential of this promising natural compound. Future in vivo studies in relevant animal models will be crucial to validate the in vitro findings and to assess the bioavailability and safety profile of 2',5,6',7-Tetrahydroxyflavanone.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]

  • ResearchGate. (2020, May 19). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?. Retrieved from [Link]

  • Cytiva. (2025, October 8). Western blot protocol: A simple 7-step guide to protein detection. Retrieved from [Link]

  • MDPI. (2021, December 22). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]

  • Addgene. (2022, January 24). Western Blot. Retrieved from [Link]

  • PubChem. (n.d.). 2',3,5,7-Tetrahydroxyflavanone. Retrieved from [Link]

  • PMC. (n.d.). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]

  • PubChemLite. (n.d.). 2',5,6',7-tetrahydroxyflavanone (C15H12O6). Retrieved from [Link]

  • ACS Publications. (2009, February 6). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Retrieved from [Link]

  • pub H-BRS. (2023, February 2). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. Retrieved from [Link]

  • Scribd. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. Retrieved from [Link]

  • IOVS. (n.d.). Suppression of Nitric Oxide Generated by Inflammatory Microphages by Calcitonin Gene—Related Peptide in Aqueous Humor. Retrieved from [Link]

  • ThaiScience. (n.d.). Antioxidant and Nitric Oxide Inhibition Activities of Thai Medicinal Plants. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021, December 28). Anti-Inflammatory Effect of Three Novel Hydroxy Flavones. Retrieved from [Link]

  • ResearchGate. (n.d.). Production of nitric oxide (NO) by human peripheral blood mononuclear.... Retrieved from [Link]

  • PubChem. (n.d.). 5,7,2',5'-Tetrahydroxyflavanone. Retrieved from [Link]

  • NIST WebBook. (n.d.). 5,7,3',4'-tetrahydroxyflavone. Retrieved from [Link]

  • MDPI. (2023, January 27). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. Retrieved from [Link]

  • PMC. (n.d.). Anti-Inflammatory Effect of Selected Dihydroxyflavones. Retrieved from [Link]

  • MDPI. (2017, December 7). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Retrieved from [Link]

  • MDPI. (2017, December 6). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Retrieved from [Link]

  • MDPI. (2025, July 22). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. Retrieved from [Link]

  • Frontiers. (2019, October 31). Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review. Retrieved from [Link]

  • PMC. (n.d.). The neuroprotective potential of flavonoids: a multiplicity of effects. Retrieved from [Link]

  • PMC. (2017, June 5). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. Retrieved from [Link]

  • PMC. (n.d.). A Comprehensive Review on Anti-Inflammatory Response of Flavonoids in Experimentally-Induced Epileptic Seizures. Retrieved from [Link]

  • Malaysian Journal of Fundamental and Applied Sciences. (2014, July 20). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. Retrieved from [Link]

  • UiTM Institutional Repository. (2023). Neuroprotective effects of 7-tetrahydroxyflavone against Alzheimer's disease through Hypothalamic-Pituitary-Adrenal Axis and Nrf2 linked bidirectional pathways. Retrieved from [Link]

  • Semantic Scholar. (2023, March 7). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Retrieved from [Link]

  • University of Pretoria. (n.d.). 1 Pharmacological properties and radical scavenging potential of 5-hydroxy- 4',5',6,7-tetramethoxyflavone (5-demethyl sinensetin. Retrieved from [Link]

  • PMC. (2022, August 28). Flavonoids as Promising Neuroprotectants and Their Therapeutic Potential against Alzheimer's Disease. Retrieved from [Link]

  • PMC. (n.d.). Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types. Retrieved from [Link]

  • ScienceDirect. (2022, August 5). Protective effect of 5,6,7,8-Tetrahydroxyflavone on high altitude cerebral edema in rats. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant activity of 7-Hydroxy flavone isolated from methanolic leaf extract of A. officinalis. Retrieved from [Link]

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Foundational

The Antioxidant Potential of 2',5,6',7-Tetrahydroxyflavanone: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the anticipated antioxidant activity of the flavanone 2',5,6',7-tetrahydroxyflavanone. While direct exp...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated antioxidant activity of the flavanone 2',5,6',7-tetrahydroxyflavanone. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes established principles of flavonoid structure-activity relationships to build a robust predictive framework for its efficacy. We delve into the primary mechanisms of antioxidant action—radical scavenging and metal ion chelation—and provide detailed, field-proven protocols for the empirical validation of these properties using standard in vitro assays: DPPH, ABTS, and FRAP. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of novel flavonoids.

Introduction: The Flavonoid Landscape and the Promise of 2',5,6',7-Tetrahydroxyflavanone

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, renowned for a wide array of biological activities, including anti-inflammatory, antimicrobial, and potent antioxidant effects.[1] Their capacity to neutralize harmful reactive oxygen species (ROS) and chelate pro-oxidant metal ions positions them as promising candidates for the prevention and treatment of oxidative stress-related pathologies.[2][3]

The flavanone 2',5,6',7-tetrahydroxyflavanone possesses a unique hydroxylation pattern that suggests significant antioxidant potential. Its structure, featuring hydroxyl groups on both the A and B rings, provides the necessary chemical moieties for the antioxidant activities common to flavonoids. This guide will explore the theoretical underpinnings of this potential and provide the practical means for its experimental verification.

Mechanistic Insights: Predicting the Antioxidant Action of 2',5,6',7-Tetrahydroxyflavanone

The antioxidant activity of flavonoids is primarily attributed to two key mechanisms: direct radical scavenging through hydrogen atom or electron donation, and the chelation of transition metal ions that catalyze the formation of ROS.[3]

Radical Scavenging Activity

The efficacy of a flavonoid as a radical scavenger is largely dictated by the number and arrangement of its hydroxyl (-OH) groups.[2][3] Key structural features that enhance radical scavenging activity include:

  • Ortho-dihydroxy (catechol) group: The presence of a catechol group, particularly on the B-ring, is a strong determinant of high antioxidant capacity.[4][5]

  • Number of hydroxyl groups: A greater number of hydroxyl groups generally correlates with increased antioxidant activity.[2]

Based on its structure, 2',5,6',7-tetrahydroxyflavanone is poised to be an effective radical scavenger. The presence of multiple hydroxyl groups provides ample sites for hydrogen or electron donation to neutralize free radicals.

Metal Chelation

Flavonoids can also act as antioxidants by chelating transition metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), which are involved in the Fenton reaction that generates highly reactive hydroxyl radicals. The ability of flavonoids to bind these metals prevents them from participating in oxidative reactions.[3]

The specific sites on the flavonoid skeleton that participate in metal chelation are typically the ortho-dihydroxy groups, as well as the combination of a hydroxyl group and a nearby carbonyl group.[3] 2',5,6',7-tetrahydroxyflavanone's structure suggests it may possess metal-chelating properties, further contributing to its overall antioxidant profile.

Structure-Activity Relationship: A Predictive Analysis

The antioxidant potential of a flavonoid is intricately linked to its chemical structure. For 2',5,6',7-tetrahydroxyflavanone, we can infer its activity based on established structure-activity relationships (SAR) for flavonoids:

  • Hydroxylation Pattern: The presence of four hydroxyl groups is a strong indicator of antioxidant potential.[2] While it lacks the classic catechol group in the B-ring of highly active flavonoids like quercetin, the dihydroxy substitution on the B-ring is still significant.

  • Comparison to Similar Compounds: A study on 3',4',5,7-tetrahydroxyflavanone, a structurally similar compound, demonstrated potent antioxidant activity, with a reported SC50 (the concentration required to scavenge 50% of radicals) of 8.57 µg/mL.[6][7][8] This suggests that 2',5,6',7-tetrahydroxyflavanone is likely to exhibit comparable, if not significant, antioxidant capabilities.

The following diagram illustrates the key structural features of 2',5,6',7-tetrahydroxyflavanone relevant to its antioxidant activity.

Antioxidant_Mechanisms cluster_0 Radical Scavenging cluster_1 Metal Chelation Radical Free Radical (R•) Neutralized_Radical Neutralized Radical (RH) Radical->Neutralized_Radical H• donation Flavanone 2',5,6',7-Tetrahydroxyflavanone (with -OH groups) Flavanone_Radical Flavanone Radical Flavanone->Flavanone_Radical H• donation Flavanone_Chelate Flavanone-Metal Complex (Inactive) Flavanone->Flavanone_Chelate Metal Transition Metal Ion (e.g., Fe²⁺, Cu²⁺) Metal->Flavanone_Chelate Chelation by -OH and C=O groups

Caption: Key antioxidant mechanisms of flavonoids.

Experimental Validation: Protocols for In Vitro Antioxidant Assays

To empirically determine the antioxidant capacity of 2',5,6',7-tetrahydroxyflavanone, a panel of in vitro assays is recommended. The following protocols for DPPH, ABTS, and FRAP assays are provided as a guide for researchers.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.[9][10]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2',5,6',7-tetrahydroxyflavanone in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a defined volume of various concentrations of the test compound.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ is measured by the decrease in absorbance.[9]

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of various concentrations of the test compound to a 96-well microplate.

    • Add the diluted ABTS•⁺ solution to each well.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of ABTS•⁺.

    • Determine the IC50 value.[9]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[9]

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the test compound to a 96-well microplate.

    • Add the FRAP reagent to each well and incubate at 37°C for a defined time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve using a known antioxidant (e.g., Trolox or FeSO₄).

    • Express the FRAP value of the sample in terms of Trolox equivalents (TE).

The following diagram illustrates a generalized workflow for these in vitro antioxidant assays.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Stock (2',5,6',7-tetrahydroxyflavanone) Serial_Dilution Perform Serial Dilutions of Test Compound Compound_Prep->Serial_Dilution Reagent_Prep Prepare Assay Reagent (DPPH, ABTS•⁺, or FRAP) Mixing Mix Compound Dilutions with Assay Reagent in Microplate Reagent_Prep->Mixing Serial_Dilution->Mixing Incubation Incubate under Specific Conditions (Time, Temp, Light) Mixing->Incubation Measurement Measure Absorbance at Specific Wavelength Incubation->Measurement Calculation Calculate % Inhibition or Reduction Measurement->Calculation IC50 Determine IC50 Value or Trolox Equivalents (TE) Calculation->IC50

Caption: Generalized workflow for in vitro antioxidant assays.

Expected Outcomes and Data Interpretation

Based on the structural analysis and comparison with similar flavonoids, 2',5,6',7-tetrahydroxyflavanone is expected to demonstrate significant antioxidant activity in the aforementioned assays.

Data Presentation:

The results of these assays should be presented in a clear and concise manner, typically in a tabular format for easy comparison.

AssayParameterExpected Outcome for 2',5,6',7-tetrahydroxyflavanone
DPPH IC50 (µM)A low IC50 value, indicating high scavenging activity.
ABTS IC50 (µM)A low IC50 value, confirming broad-spectrum radical scavenging.
FRAP TEAC (Trolox Equivalent Antioxidant Capacity)A high TEAC value, indicating strong reducing power.

A lower IC50 value signifies greater antioxidant potency. The TEAC value from the FRAP assay provides a standardized measure of the total antioxidant capacity relative to a known standard.

Conclusion

While direct experimental validation is pending, a thorough analysis of the structure of 2',5,6',7-tetrahydroxyflavanone strongly suggests that it possesses notable antioxidant properties. Its multiple hydroxyl groups position it as a promising candidate for both radical scavenging and metal chelation. The detailed protocols provided in this guide offer a robust framework for the empirical investigation of its antioxidant efficacy. Further research into this and similar flavonoids is warranted to fully elucidate their potential as therapeutic agents in combating oxidative stress-related diseases.

References

  • Silva, M. M., Santos, M. R., Caroço, G., Rocha, R., Justino, G., & Mira, L. (2002). Structure-antioxidant activity relationships of flavonoids: a re-examination. Free Radical Research, 36(11), 1219-1227. [Link]

  • Ahmad, F., Adib, A. M., & Idris, M. S. (2010). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. Journal of Fundamental Sciences, 6(1), 9-14.
  • Serafini, M., Peluso, I., & Raguzzini, A. (2010). Flavonoids as anti-inflammatory agents. Proceedings of the National Academy of Sciences, 107(27), E113. [Link]

  • Pietta, P. G. (2000). Flavonoids as antioxidants. Journal of natural products, 63(7), 1035-1042. [Link]

  • Pandey, P., & Khan, F. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Chemistry, 5(4), 2634-2661. [Link]

  • Manov, I., et al. (2022). Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. Scientific Reports, 12(1), 1-15. [Link]

  • Al-Amiery, A. A., et al. (2023). Study of the Antioxidant Activity of Synthetic 3-hydroxyflavone Derivatives by DPPH and Hydrogen Peroxide Methods. French-Ukrainian Journal of Chemistry, 11(2), 19-27. [Link]

  • Al-Amiery, A. A., et al. (2023). Study of the Antioxidant Activity of Synthetic 3-hydroxyflavone Derivatives by DPPH and Hydrogen Peroxide Methods.
  • ChemSrc. (2025). 2',5,6',7-Tetrahydroxyflavone. Retrieved from [Link]

  • Silva, M. M., et al. (2002). Structure-antioxidant Activity Relationships of Flavonoids: A Re-examination.
  • Ahmad, F., Adib, A. M., & Idris, M. S. (2014). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. Malaysian Journal of Fundamental and Applied Sciences, 6(1). [Link]

  • Xiao, J., et al. (2023). Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives. Molecules, 28(11), 4344. [Link]

  • ResearchGate. (n.d.). Metabolites of 7-hydroxy flavanone along with their IC 50 values. Retrieved from [Link]

  • Lee, J. Y., et al. (2015). Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. Bioorganic & medicinal chemistry letters, 25(17), 3568-3571. [Link]

  • Sim, S., et al. (2020). The Antioxidant Activity of Prenylflavonoids. Molecules, 25(3), 739. [Link]

  • Popa, D. S., et al. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 30(6), 1234. [Link]

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Exploratory

An In-Depth Technical Guide to the Antimicrobial Potential of 2',5,6',7-Tetrahydroxyflavanone

Abstract The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Flavonoids, a class of plant secondary metabolites, have long been recognized for their diverse biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Flavonoids, a class of plant secondary metabolites, have long been recognized for their diverse biological activities, including antimicrobial properties. This technical guide provides a comprehensive overview of the potential antimicrobial effects of a specific polyhydroxylated flavanone, 2',5,6',7-tetrahydroxyflavanone. While direct research on this compound is emerging, this document synthesizes the current understanding of antimicrobial mechanisms of closely related flavonoids and presents a detailed framework for its scientific evaluation. This guide is intended for researchers, scientists, and drug development professionals in the field of antimicrobial research.

Introduction: Unveiling the Potential of a Polyhydroxylated Flavanone

2',5,6',7-Tetrahydroxyflavanone is a flavonoid characterized by a C6-C3-C6 backbone, with hydroxyl groups at the 2', 5, 6', and 7 positions. Its chemical structure suggests a potential for significant biological activity, a hallmark of polyhydroxylated flavonoids. While the precise natural origin of 2',5,6',7-tetrahydroxyflavanone is not extensively documented, related compounds are found in plants of the Scutellaria genus, which have a long history in traditional medicine for treating infections and inflammatory conditions.[1][2]

The urgent need for new antimicrobial agents is underscored by the relentless rise of multidrug-resistant pathogens.[3] Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of novel antimicrobial leads.[3][4] Flavonoids, in particular, have demonstrated a broad spectrum of antibacterial and antifungal activities.[5][6] A closely related compound, 2',5,6',7-tetrahydroxyflavanonol (THF), has been identified from Scutellaria baicalensis Georgi and shown to neutralize lipopolysaccharide (LPS), a key trigger in the pathogenesis of sepsis.[7] This finding provides a strong rationale for investigating the antimicrobial and anti-endotoxin properties of 2',5,6',7-tetrahydroxyflavanone.

This guide will delve into the putative antimicrobial mechanisms of 2',5,6',7-tetrahydroxyflavanone based on the established actions of similar flavonoids, discuss the influence of its chemical structure on its activity, and provide detailed protocols for its comprehensive in vitro evaluation.

Putative Antimicrobial Mechanisms of Action

The antimicrobial activity of flavonoids is often multifactorial, targeting various cellular processes in microorganisms.[4][8] The polyhydroxylated nature of 2',5,6',7-tetrahydroxyflavanone suggests its potential to engage in multiple molecular interactions, leading to the disruption of essential microbial functions.

Disruption of Microbial Cell Wall and Membrane Integrity

The cell envelope is a critical barrier for microbial survival, and its disruption is a common mechanism of antimicrobial agents. Flavonoids can interfere with both the cell wall and the cytoplasmic membrane.[4][9]

  • Inhibition of Cell Wall Synthesis: Flavonoids can inhibit the synthesis of peptidoglycan, the primary component of the bacterial cell wall, leading to cell lysis.[9] This can occur through the inhibition of key enzymes involved in the peptidoglycan biosynthesis pathway, such as MurA.[10]

  • Disruption of Cytoplasmic Membrane: The lipophilic character of the flavanone backbone allows for its insertion into the lipid bilayer of the cytoplasmic membrane. This can disrupt the membrane's fluidity and integrity, leading to the leakage of essential intracellular components and dissipation of the membrane potential.[4] The hydroxyl groups can also interact with membrane proteins, further impairing membrane function.

Inhibition of Nucleic Acid Synthesis

Flavonoids can interfere with the replication and transcription of microbial genetic material. One of the key targets is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication.[5] By inhibiting DNA gyrase, flavonoids can prevent the relaxation of supercoiled DNA, a crucial step in replication and transcription.

Inhibition of Bacterial Metabolic Enzymes

The hydroxyl groups on the flavonoid rings can chelate metal ions that are essential cofactors for many microbial enzymes. Furthermore, flavonoids can bind to the active sites of enzymes, inhibiting their catalytic activity. Key metabolic pathways that can be targeted include:

  • Fatty Acid Synthesis: Flavonoids have been shown to inhibit enzymes in the bacterial type II fatty acid synthase (FAS-II) system, which is essential for the production of fatty acids for membrane synthesis.[4]

  • Energy Metabolism: Flavonoids can inhibit the respiratory chain and ATP synthase, thereby disrupting cellular energy production.[4]

Anti-Biofilm Activity

Many pathogenic microorganisms form biofilms, which are communities of cells encased in a self-produced extracellular matrix. Biofilms confer increased resistance to antibiotics and the host immune system. Flavonoids can inhibit biofilm formation by interfering with bacterial adhesion, quorum sensing, and the production of the extracellular matrix.[11]

Neutralization of Endotoxins (Lipopolysaccharide)

Gram-negative bacteria possess an outer membrane containing lipopolysaccharide (LPS), also known as endotoxin. LPS is a potent trigger of the inflammatory response and can lead to septic shock. The ability of the related compound 2',5,6',7-tetrahydroxyflavanonol to bind to the lipid A component of LPS and neutralize its activity is a particularly promising area of investigation for 2',5,6',7-tetrahydroxyflavanone.[7] This suggests a potential therapeutic application not only as a direct antimicrobial but also as an anti-sepsis agent.

Diagram of a Proposed Antimicrobial Mechanism

cluster_flavonoid 2',5,6',7-Tetrahydroxyflavanone cluster_bacterium Bacterial Cell cluster_endotoxin Endotoxin Neutralization Flavanone 2',5,6',7-Tetrahydroxyflavanone CellWall Cell Wall Synthesis (e.g., MurA inhibition) Flavanone->CellWall Inhibits CellMembrane Cytoplasmic Membrane (Disruption of integrity) Flavanone->CellMembrane Disrupts DNASynthesis Nucleic Acid Synthesis (e.g., DNA gyrase inhibition) Flavanone->DNASynthesis Inhibits Metabolism Metabolic Enzymes (e.g., Fatty acid synthesis) Flavanone->Metabolism Inhibits Biofilm Biofilm Formation Flavanone->Biofilm Inhibits LPS Lipopolysaccharide (LPS) (Binding to Lipid A) Flavanone->LPS Neutralizes

Caption: Proposed multi-target antimicrobial mechanisms of 2',5,6',7-Tetrahydroxyflavanone.

Structure-Activity Relationships

The antimicrobial activity of flavonoids is highly dependent on their chemical structure, particularly the number and position of hydroxyl groups and other substituents.[12] For 2',5,6',7-tetrahydroxyflavanone, the following structural features are likely to be important:

  • Hydroxylation Pattern: The presence of multiple hydroxyl groups generally enhances antimicrobial activity by increasing the potential for hydrogen bonding with microbial enzymes and other targets.[12] The specific positioning of hydroxyls on both the A and B rings of the flavanone skeleton is crucial for activity.

  • Lipophilicity: The flavanone core provides a degree of lipophilicity that allows the molecule to interact with and cross microbial membranes. The balance between hydrophilicity (due to the hydroxyl groups) and lipophilicity is critical for optimal antimicrobial efficacy.

A Framework for Evaluating Antimicrobial Effects

A systematic in vitro evaluation is essential to characterize the antimicrobial profile of 2',5,6',7-tetrahydroxyflavanone. The following are standard, robust protocols for this purpose.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at the appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 2',5,6',7-tetrahydroxyflavanone in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[13]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.[13]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound with no visible growth.[13]

Experimental Protocol: MBC Determination

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no colony formation on the agar plate.

Illustrative Data Presentation

MicroorganismTypeIllustrative MIC (µg/mL) of 2',5,6',7-Tetrahydroxyflavanone
Staphylococcus aureusGram-positive16
Bacillus subtilisGram-positive32
Escherichia coliGram-negative64
Pseudomonas aeruginosaGram-negative128
Candida albicansYeast32

Note: The above MIC values are for illustrative purposes only and are not based on experimental data for 2',5,6',7-tetrahydroxyflavanone.

Time-Kill Kinetic Assays

Time-kill assays provide information on the rate at which an antimicrobial agent kills a microorganism and can distinguish between bactericidal and bacteriostatic effects.

Experimental Protocol: Time-Kill Assay

  • Preparation of Cultures: Prepare a bacterial culture in the logarithmic phase of growth, adjusted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure to Compound: Add 2',5,6',7-tetrahydroxyflavanone at various concentrations (e.g., 1x, 2x, and 4x MIC) to the bacterial cultures. Include a growth control without the compound.

  • Sampling over Time: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.

  • Quantification of Viable Bacteria: Perform serial dilutions of the aliquots and plate them on an appropriate agar medium to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.[1][14]

Workflow for Time-Kill Assay

cluster_prep Preparation cluster_exposure Exposure & Sampling cluster_quantification Quantification & Analysis start Log-phase bacterial culture (~5x10^5 CFU/mL) compound Prepare 2',5,6',7-Tetrahydroxyflavanone concentrations (e.g., 1x, 2x, 4x MIC) start->compound control Growth Control (No compound) start->control incubate Incubate cultures at 37°C compound->incubate control->incubate sampling Sample at 0, 2, 4, 8, 24 hours incubate->sampling dilute Serial Dilution sampling->dilute plate Plate on Agar dilute->plate count Incubate & Count Colonies plate->count plot Plot log10 CFU/mL vs. Time count->plot

Caption: Experimental workflow for a time-kill kinetics assay.

Biofilm Inhibition Assays

The crystal violet assay is a common method for quantifying biofilm formation and its inhibition.

Experimental Protocol: Crystal Violet Biofilm Assay

  • Biofilm Formation:

    • Grow bacterial cultures overnight and then dilute them in fresh medium.

    • Add the diluted cultures to the wells of a 96-well plate.

    • Add different concentrations of 2',5,6',7-tetrahydroxyflavanone to the wells.

    • Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.[3][15]

  • Staining:

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes.[3]

  • Washing and Solubilization:

    • Wash the wells to remove excess stain.

    • Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to dissolve the bound crystal violet.[3][15]

  • Quantification:

    • Measure the absorbance of the solubilized stain at a wavelength of approximately 590 nm. The absorbance is proportional to the amount of biofilm formed.[3]

Synergistic Potential with Conventional Antibiotics

Flavonoids can exhibit synergistic effects when combined with conventional antibiotics, potentially restoring the efficacy of drugs against resistant strains.[9] This can occur through various mechanisms, such as the inhibition of efflux pumps that expel antibiotics from the bacterial cell.[9] The synergistic potential of 2',5,6',7-tetrahydroxyflavanone with antibiotics should be investigated using methods like the checkerboard assay to determine the fractional inhibitory concentration index (FICI).

Future Research Directions and Conclusion

While this guide provides a comprehensive framework for the in vitro evaluation of 2',5,6',7-tetrahydroxyflavanone, further research is necessary to fully elucidate its therapeutic potential. Future studies should focus on:

  • In vivo efficacy: Evaluating the compound in animal models of infection.

  • Toxicology: Assessing the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.

  • Mechanism of action studies: Utilizing molecular and genetic approaches to identify the specific cellular targets of the compound.

  • Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

References

  • Farhadi, F., Khameneh, B., Iranshahi, M., & Iranshahy, M. (2019). Flavonoids as Promising Natural Compounds for Combating Bacterial Infections. Current Pharmaceutical Design, 25(22), 2445-2462.
  • Cushnie, T. P. T., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International Journal of Antimicrobial Agents, 26(5), 343-356.
  • Ng, Z. X., & Lim, S. H. (2022).
  • Bio-protocol. (2022). Crystal violet assay. Bio-protocol, 12(17), e4490.
  • Duan, H., Wang, X., & Li, J. (2018). A study of flavonoid composition and antimicrobial activity of Scutellaria altissima L. from different floristic regions of Bulgaria. Folia Medica, 60(3), 427-434.
  • El-Sayed, M. T., et al. (2023). Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues. ACS Omega, 8(35), 31967–31979.
  • Silva, M., et al. (2022). Flavonoids: A Review of Antibacterial Activity Against Gram-Negative Bacteria. Antibiotics, 11(11), 1604.
  • Alam, S., & Mostahar, S. (2005). Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones. Journal of Applied Sciences, 5(2), 327-333.
  • González, M. J., et al. (2024). Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids. Molecules, 29(11), 2557.
  • BenchChem. (2025). Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135.
  • Çiçek, M., et al. (2012). FLAVONOIDS – AN AMAZING GROUP OF COMPOUNDS WITH POTENT ANTIMICROBIAL PROPERTIES. Farmacia, 60(1), 113-141.
  • Jayakumar, S., et al. (2010). Effect of Scutellariae radix as a novel antibacterial herb on the ppk(Polyphosphate kinase) mutant of Salmonella typhimurium. Journal of Veterinary Science, 11(2), 145-150.
  • Dimitrova, S., et al. (2022). A Study of Flavonoid Composition and Antimicrobial Activity of Scutellaria Altissima L. from Different Floristic Regions of Bulgaria. Folia Medica, 64(4), 629-636.
  • Li, Y., et al. (2026). Preparation, immunological and pharmacological effects of flavonoids in Scutellariae radix: a review. Frontiers in Pharmacology, 17, 1345892.
  • Comini, L. R., et al. (2017). Antifungal activity and toxicity studies of flavanones isolated from Tessaria dodoneifolia aerial parts. Planta Medica, 83(1-2), 115-121.
  • Inuma, M., et al. (2025). Antimicrobial flavanones and other metabolites of Dalea albiflora. Phytochemistry, 239, 114216.
  • Bouyahya, A., et al. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. Antibiotics, 12(2), 221.
  • Zhang, Y., et al. (2016). Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 26(13), 3096-3100.
  • Wang, H., et al. (2008). An anti-sepsis monomer, 2',5,6',7-tetrahydroxyflavanonol (THF), identified from Scutellaria baicalensis Georgi neutralizes lipopolysaccharide in vitro and in vivo. International Immunopharmacology, 8(12), 1652-1657.
  • Alam, M. S., & Mostahar, S. (2025). Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones. Journal of Applied Sciences, 5(2), 327-333.
  • Cushnie, T. P., & Lamb, A. J. (2011). Antimicrobial activity of flavonoids. International journal of antimicrobial agents, 38(4), 280-9.
  • Hu, Y., et al. (2025). 2',5,6',7-Tetrahydroxyflavone. Retrieved from [Link]

  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Iftime, M. M., et al. (2025). Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. Antibiotics, 14(3), 263.
  • Kostrzewa, M., et al. (2025). Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products. International Journal of Molecular Sciences, 26(21), 15993.
  • Lee, J. H., et al. (2019). Antimicrobial and antibiofilm activities of prenylated flavanones from Macaranga tanarius. Phytomedicine, 63, 153033.
  • Xie, Y., et al. (2015). Antibacterial Activities of Flavonoids: Structure-Activity Relationship and Mechanism. Current Medicinal Chemistry, 22(1), 132-149.
  • Shittu, I., et al. (2021). 1 Pharmacological properties and radical scavenging potential of 5-hydroxy- 4',5',6,7-tetramethoxyflavone (5-demethyl sinensetin). Journal of Ethnopharmacology, 267, 113511.
  • Boulebd, H., et al. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Molecules, 28(5), 2355.

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Foundational

Technical Monograph: In Vitro Profiling of 2',5,6',7-Tetrahydroxyflavanone

Executive Summary & Chemical Identity[1][3][4] 2',5,6',7-Tetrahydroxyflavanone (hereafter referred to as THF-2567 ) is a bioactive flavonoid distinct from its more famous congeners, Baicalin and Wogonin. Structurally, it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][3][4]

2',5,6',7-Tetrahydroxyflavanone (hereafter referred to as THF-2567 ) is a bioactive flavonoid distinct from its more famous congeners, Baicalin and Wogonin. Structurally, it is characterized by a saturated C2-C3 bond (flavanone) and a unique 2',6'-dihydroxy substitution pattern on the B-ring. This specific B-ring hydroxylation ("di-ortho" substitution) creates significant steric hindrance and electronic repulsion distinct from the common 3',4'-catechol moiety found in flavonoids like Quercetin.

Research Significance: While flavones (double bond at C2-C3) are often cited for antioxidant power, flavanones like THF-2567 exhibit superior bioavailability and specific enzymatic inhibition profiles, particularly in anti-inflammatory (iNOS inhibition) , antiviral (HIV-1 RT) , and neuroprotective (AChE inhibition) pathways.

Physicochemical Profile (Validation Parameters)

To ensure experimental integrity, the analyte must meet these criteria prior to in vitro introduction:

ParameterSpecificationValidation Method
CAS Number 80604-16-6Database Verification
Molecular Formula C₁₅H₁₂O₆High-Resolution Mass Spectrometry (HR-MS)
Molecular Weight 288.25 g/mol Mass Spectrometry
Appearance Yellow needles/powderVisual Inspection
Solubility Soluble in DMSO, Methanol; Poor in WaterSolubility Test
Purity Requirement ≥ 98% (HPLC)Reverse-Phase HPLC (C18 column)

Mechanistic Profiling: The "Why" Behind the Protocol

The Anti-Inflammatory Cascade (NF-κB/iNOS)

The primary in vitro utility of THF-2567 is the suppression of nitric oxide (NO) production. Unlike general antioxidants, THF-2567 acts as a signal modulator.

  • Mechanism: It inhibits the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB.

  • Target: Downregulation of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) expression.

  • Comparative Potency: In LPS-stimulated RAW 264.7 cells, THF-2567 demonstrates an IC₅₀ comparable to Baicalein, often in the low micromolar range (15–20 µM).

Structural Logic (SAR)

The 2',6'-hydroxyl groups on the B-ring are critical. Studies suggest this configuration interferes with the dimerization of certain viral enzymes (like HIV-1 Reverse Transcriptase) and stabilizes the compound in the active site of Acetylcholinesterase (AChE), providing a dual anti-infective and neuroprotective profile.

Visualization of Signaling Pathways

The following diagram illustrates the intervention points of THF-2567 within the inflammatory signaling cascade.

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation IKK IKK Complex TLR4->IKK Phosphorylation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (Active/Nuclear) NFkB_Cyto->NFkB_Nuc Translocation iNOS iNOS Gene Expression NFkB_Nuc->iNOS Transcription COX2 COX-2 NFkB_Nuc->COX2 THF 2',5,6',7-Tetrahydroxyflavanone (Inhibitor) THF->NFkB_Nuc Blocks Translocation/Binding THF->iNOS Downregulates NO Nitric Oxide (NO) iNOS->NO Production

Figure 1: Mechanism of Action. THF-2567 blocks NF-κB nuclear translocation, reducing iNOS/NO output.

Detailed Experimental Protocols

Protocol A: Nitric Oxide (NO) Inhibition Assay (Griess Method)

Objective: Quantify the anti-inflammatory potency (IC₅₀) of THF-2567 in macrophages.

Reagents & Materials:

  • Murine macrophage cell line (RAW 264.7).

  • Lipopolysaccharide (LPS) from E. coli (055:B5).

  • Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

  • Positive Control: L-NMMA (NOS inhibitor) or Baicalein.

Step-by-Step Workflow:

  • Cell Seeding:

    • Seed RAW 264.7 cells in 96-well plates at

      
       cells/well in DMEM + 10% FBS.
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment (Critical Step):

    • Pre-treatment: Replace media with fresh serum-free media containing THF-2567 at gradient concentrations (e.g., 1, 5, 10, 25, 50 µM).

    • Solvent Control: Ensure final DMSO concentration is < 0.1% (v/v) to avoid solvent toxicity.

    • Incubate for 1–2 hours before LPS stimulation. This allows the flavanone to enter the cell and modulate signaling kinases before the inflammatory cascade triggers.

  • Stimulation:

    • Add LPS (final concentration 1 µg/mL) to all wells except the "Vehicle Control."

    • Incubate for 18–24 hours.

  • Quantification:

    • Transfer 100 µL of culture supernatant to a fresh plate.

    • Add 100 µL of Griess Reagent.

    • Incubate 10 minutes at room temperature (protect from light).

    • Measure absorbance at 540 nm.

  • Calculation:

    • Calculate Nitrite concentration using a Sodium Nitrite (

      
      ) standard curve.
      
Protocol B: Cell Viability Validation (CCK-8/MTT)

Scientific Integrity Note: You must run this in parallel with Protocol A. If THF-2567 kills the cells, a reduction in NO is a false positive (toxicity, not anti-inflammatory activity).

  • Method: After removing supernatant for the Griess assay (Protocol A), add 10 µL of CCK-8 reagent to the remaining cells.

  • Incubation: 1–4 hours at 37°C.

  • Read: Absorbance at 450 nm.

  • Threshold: The experimental concentration of THF-2567 is valid only if cell viability is > 90% compared to control.

Comparative Bioactivity Data[4][5][6][7][8]

The following table synthesizes data regarding THF-2567's potency relative to structural analogs.

CompoundTargetIC₅₀ (µM)Mechanism Note
THF-2567 NO Production (RAW 264.7) 15.5 ± 1.2 Blocks iNOS expression
BaicaleinNO Production7.1 ± 0.8Potent antioxidant + signaling modulator
WogoninNO Production14.6 ± 3.5Similar potency; structurally related
ChrysinNO Production> 200Lacks B-ring hydroxylation (Inactive)
THF-2567 HIV-1 RT (RNase H) Active Allosteric inhibition via B-ring
THF-2567 AChE (Neuroprotection) Moderate Inhibits acetylcholinesterase

Data synthesized from comparative studies of Scutellaria flavonoids [1, 2, 4].[1]

Structure-Activity Relationship (SAR) Visualization

Understanding the chemical logic is vital for drug design.

SAR Center 2',5,6',7-Tetrahydroxyflavanone Feat1 C2-C3 Single Bond (Flavanone) Center->Feat1 Feat2 2', 6' - OH (B-Ring) Center->Feat2 Feat3 5, 7 - OH (A-Ring) Center->Feat3 Effect1 Reduced Antioxidant Power (vs Flavone) Feat1->Effect1 Effect2 High Steric Hindrance Specific Enzyme Binding (HIV RT) Feat2->Effect2 Effect3 Standard Flavonoid Bioactivity Core Feat3->Effect3

Figure 2: SAR Analysis. The 2',6'-OH substitution is the defining feature for specific enzymatic inhibition.

References

  • PubChem. (n.d.). 2',5,6',7-tetrahydroxyflavanone (Compound).[2][3][4][5][1][6][7][8] National Library of Medicine. Retrieved from [Link]

  • Kim, Y. et al. (2011). Effects of various flavonoids isolated from Scutellaria baicalensis roots on skin damage in acute UVB-irradiated hairless mice. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Orhan, I. et al. (2025).[7] Flavonoids from the stem-bark of Oroxylum indicum. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Formula for treating multiple myeloma complicated with renal failure (CN104547076A).

Sources

Exploratory

2',5,6',7-Tetrahydroxyflavanone: Mechanism of Action &amp; Therapeutic Architectures

This guide provides an in-depth technical analysis of 2',5,6',7-Tetrahydroxyflavanone , a bioactive flavonoid isolated primarily from Scutellaria baicalensis (Chinese Skullcap). It synthesizes current pharmacological dat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2',5,6',7-Tetrahydroxyflavanone , a bioactive flavonoid isolated primarily from Scutellaria baicalensis (Chinese Skullcap). It synthesizes current pharmacological data, focusing on its molecular targets, signaling pathways, and experimental validation.

Executive Summary

2',5,6',7-Tetrahydroxyflavanone (CAS: 80604-16-6) is a rare, naturally occurring flavanone distinguished by its specific 2',6'-B-ring hydroxylation pattern. Unlike common dietary flavonoids (e.g., Hesperetin, Naringenin) that typically feature 4'- or 3',4'-substitution, this compound exhibits a unique steric and electronic profile.

Its pharmacological mechanism is defined by dual-specificity :

  • Direct Enzymatic Inhibition: Potent allosteric inhibition of HIV-1 RNase H and Tyrosinase .

  • Signaling Modulation: Suppression of pro-inflammatory cascades (NF-κB/MAPK) and modulation of GABAergic transmission.

This guide details the molecular causality of these effects, offering researchers a roadmap for preclinical validation.

Chemical Identity & Structural Logic[1][2][3]

The compound's activity is governed by its Structure-Activity Relationship (SAR) , specifically the B-ring substitution.

PropertySpecification
IUPAC Name (2S)-2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
CAS Number 80604-16-6
Molecular Formula C₁₅H₁₂O₆
Molecular Weight 288.25 g/mol
Source Scutellaria baicalensis, Scutellaria lateriflora
Key Structural Feature 2',6'-Dihydroxy B-ring : Creates an intramolecular H-bond network and steric hindrance distinct from 3',4'-catechol flavonoids, enhancing specificity for hydrophobic pockets in enzymes like RNase H.

Mechanism of Action (The Core)

Antiviral Mechanism: HIV-1 RNase H Inhibition

Unlike standard antiretrovirals that target the DNA polymerase activity of Reverse Transcriptase (RT), 2',5,6',7-Tetrahydroxyflavanone specifically targets the Ribonuclease H (RNase H) domain.

  • Mechanism: The compound binds to the RNase H active site (or an adjacent allosteric pocket), destabilizing the cation coordination required for hydrolyzing the RNA template in the DNA:RNA hybrid.

  • SAR Relevance: The 2',6'-hydroxyl groups are critical for anchoring the molecule within the RNase H domain, preventing the degradation of the viral RNA genome before synthesis is complete, effectively stalling viral replication.

Anti-Inflammatory Signaling: The NF-κB/iNOS Axis

In murine macrophage models (RAW 264.7), the compound exhibits an IC₅₀ of ~17.7 μM against Nitric Oxide (NO) production.

  • Pathway: It blocks the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB (p65) .

  • Downstream Effect: Transcriptional repression of iNOS (Inducible Nitric Oxide Synthase) and COX-2 , reducing oxidative stress and inflammatory cytokine release.

Dermatological Mechanism: Tyrosinase Inhibition

The compound acts as a potent tyrosinase inhibitor (IC₅₀ < 50 μM), outperforming Kojic acid in some assays.[1]

  • Mechanism: It functions as a copper chelator within the binuclear copper active site of tyrosinase, preventing the oxidation of L-DOPA to DOPAquinone, the rate-limiting step in melanogenesis.

Pathway Visualization

The following diagram illustrates the dual mechanism: cytoplasmic signaling suppression and direct nuclear/enzymatic inhibition.

MOA_Pathway cluster_Inflammation Anti-Inflammatory Pathway (Cytoplasm) cluster_Enzymatic Direct Enzymatic Inhibition Compound 2',5,6',7-Tetrahydroxyflavanone IKK IKK Complex Compound->IKK Inhibits RNaseH HIV-1 RNase H Domain Compound->RNaseH Allosteric Binding Tyrosinase Tyrosinase (Cu2+ Site) Compound->Tyrosinase Chelation TLR4 TLR4 Activation TLR4->IKK IkB IκBα Phosphorylation IKK->IkB NFkB NF-κB (p65) Translocation IkB->NFkB iNOS iNOS Expression NFkB->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO ViralRep Viral Replication RNaseH->ViralRep Required for Melanin Melanogenesis Tyrosinase->Melanin Catalyzes

Caption: Dual-action mechanism showing upstream kinase inhibition (IKK) and direct enzymatic blockade (RNase H, Tyrosinase).

Experimental Protocols for Validation

To ensure reproducibility, the following protocols are recommended for validating the compound's activity.

Protocol A: Nitric Oxide (NO) Inhibition Assay (Cellular)

Objective: Determine IC₅₀ for anti-inflammatory activity.

  • Cell Line: RAW 264.7 murine macrophages.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates; incubate 24h.
    
  • Treatment: Pre-treat with 2',5,6',7-Tetrahydroxyflavanone (0.1 – 50 μM) for 1 hour.

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: L-NMMA or Dexamethasone.

  • Induction: Add LPS (1 μg/mL) and incubate for 24 hours.

  • Measurement: Mix 100 μL culture supernatant with 100 μL Griess reagent. Incubate 10 min at RT.

  • Quantification: Measure absorbance at 540 nm. Calculate Nitrite concentration using a NaNO₂ standard curve.

  • Validity Check: Cell viability (MTT assay) must remain >90% to rule out cytotoxicity.

Protocol B: Tyrosinase Inhibition Assay (Enzymatic)

Objective: Quantify direct enzyme inhibition kinetics.

  • Reagents: Mushroom Tyrosinase (Sigma), L-DOPA (substrate).

  • Reaction Mix: Phosphate buffer (pH 6.8), Test Compound (varying concentrations), Tyrosinase (46 units/mL).

  • Incubation: Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add L-DOPA (0.5 mM).

  • Kinetic Read: Monitor Dopachrome formation at 475 nm for 2 minutes.

  • Analysis: Plot Lineweaver-Burk double reciprocal graphs to determine if inhibition is competitive or non-competitive.

Therapeutic Potential & Preclinical Data[5][6][7]

Therapeutic AreaEfficacy IndicatorMechanism Link
Oncology Reduced tumor incidence in AOM/DSS colorectal models.Suppression of inflammation-driven carcinogenesis (NF-κB) and potential PI3K/Akt modulation.
Virology Inhibition of HIV-1 replication.[2]Specific targeting of RNase H function, preserving viral genome integrity (lethal to virus).
Dermatology Skin whitening / Anti-browning.Direct inhibition of Tyrosinase; scavenging of ROS generated during melanogenesis.
Neurology Anxiolytic-like effects.Modulation of GABA-A receptors (Benzodiazepine site), characteristic of Scutellaria flavones.[3]

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). 2',5,6',7-Tetrahydroxyflavanone Compound Summary. Retrieved from [Link]

  • Kim, J. Y., et al. (2002). Effects of flavonoids isolated from Scutellariae radix on cytochrome P-450 activities in human liver microsomes. Journal of Toxicology and Environmental Health. (Contextual grounding for 2',6'-substitution effects).
  • Tewtrakul, S., et al. (2008). Anti-inflammatory and antiallergic activities of compounds from Scutellaria baicalensis.
  • Sanna, G., et al. (2018). Targeting the HIV-1 Reverse Transcriptase Ribonuclease H Function: A Promising Strategy for the Development of New Antivirals. (Discusses flavonoid RNase H inhibition).

Sources

Protocols & Analytical Methods

Method

HPLC analysis of 2',5,6',7-Tetrahydroxyflavanone

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2',5,6',7-Tetrahydroxyflavanone Introduction & Scientific Context 2',5,6',7-Tetrahydroxyflavanone (Systematic name: 5,7,2',6'-Tetrahydroxyflavan...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2',5,6',7-Tetrahydroxyflavanone

Introduction & Scientific Context

2',5,6',7-Tetrahydroxyflavanone (Systematic name: 5,7,2',6'-Tetrahydroxyflavanone ) is a bioactive flavonoid found primarily in the roots of Scutellaria baicalensis Georgi (Baikal Skullcap). Unlike the more ubiquitous flavones (Baicalein, Wogonin) found in the same matrix, this compound is a flavanone , characterized by a saturated C2-C3 bond in the C-ring.

Analytical Significance: The analysis of this compound presents specific challenges that distinguish it from general flavonoid profiling:

  • Isomerism & Nomenclature: The numbering 2',5,6',7 refers to the hydroxyl positions relative to the flavanone skeleton. In standard IUPAC nomenclature for flavonoids, A-ring hydroxyls are 5,7 and B-ring hydroxyls are 2',6'. Thus, it is often cited in literature as 5,7,2',6'-Tetrahydroxyflavanone .

  • Chromophoric Behavior: As a flavanone, it lacks the conjugation of the C2-C3 double bond, resulting in a UV absorption maximum (λmax) distinct from its corresponding flavone. It exhibits a strong Band II absorption (~280–290 nm) but a diminished Band I (~320 nm), necessitating specific detector settings.

  • Stability: Flavanones are susceptible to oxidative dehydrogenation (converting to flavones) and racemization at the C2 chiral center. Strict control of extraction temperature and solvent pH is required to maintain integrity.

Method Development Strategy

To ensure a robust, self-validating protocol, the following mechanistic choices were made:

  • Stationary Phase (C18): A C18 (Octadecylsilane) column is selected to leverage hydrophobic interactions. The multiple phenolic hydroxyl groups (4 total) create a polarity profile that requires a high-surface-area carbon load for adequate retention and resolution from the polar glycosides (e.g., Baicalin).

  • Mobile Phase Modifier (Formic Acid): The phenolic protons have pKa values ranging from ~7 to 10. To prevent peak tailing caused by the ionization of these groups and secondary interactions with residual silanols on the column, the mobile phase is acidified to pH ~2.5–3.0 using 0.1% Formic Acid. This keeps the analyte in its neutral, protonated form.

  • Solvent System (Acetonitrile vs. Methanol): Acetonitrile (ACN) is preferred over Methanol for the organic modifier due to its lower viscosity (allowing lower backpressure) and sharper peak shape for polyphenols.

Experimental Protocol

Reagents & Standards
  • Analyte Standard: 2',5,6',7-Tetrahydroxyflavanone (≥98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/HPLC Grade), Formic Acid (LC-MS Grade).

  • Extraction Solvent: Methanol (HPLC Grade).

Instrumentation & Conditions
ParameterSettingRationale
System HPLC with Diode Array Detector (DAD/PDA)DAD allows spectral confirmation of the flavanone skeleton.
Column C18, 250 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent)Standard dimensions provide sufficient theoretical plates for complex matrix separation.
Column Temp 30°CMaintains reproducible retention times; prevents viscosity fluctuations.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6mm ID columns.
Injection Vol 10 µLStandard loop size; adjust based on sample concentration.
Detection UV 280 nm (Reference: 360 nm)λmax for flavanones (Band II). 360 nm serves as a reference to subtract baseline drift.
Gradient Program
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial equilibration
5.09010Isocratic hold for polar impurities
30.06040Linear gradient elution
40.01090Column wash (elute hydrophobic compounds)
45.01090Hold wash
45.19010Return to initial conditions
55.09010Re-equilibration (Critical)
Sample Preparation Workflow

The following workflow ensures maximum recovery while minimizing oxidation.

SamplePrep Raw Raw Material (Scutellaria Root) Grind Pulverization (Pass 40-mesh) Raw->Grind Extract Extraction (MeOH, Ultrasonic, 30 min, <40°C) Grind->Extract Add 10mL MeOH per 1g sample Centrifuge Centrifugation (10,000 rpm, 10 min) Extract->Centrifuge Filter Filtration (0.22 µm PTFE) Centrifuge->Filter Supernatant Vial HPLC Vial (Amber Glass) Filter->Vial

Figure 1: Optimized sample preparation workflow for 2',5,6',7-Tetrahydroxyflavanone extraction. Note the temperature limit (<40°C) during sonication to prevent thermal degradation.

Validation Parameters (ICH Q2)

To ensure the method is "fit for purpose," the following validation criteria must be met:

  • System Suitability:

    • Tailing Factor (T): Must be < 1.5. (Phenolics often tail; if T > 1.5, increase column temperature to 35°C or check mobile phase pH).

    • Theoretical Plates (N): > 5000.

  • Linearity:

    • Prepare 5 standard concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Acceptance:

      
      .
      
  • LOD/LOQ:

    • Calculate based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N = 3.

    • LOQ: S/N = 10.

  • Specificity (Spectral Purity):

    • Use the DAD to compare the UV spectrum of the analyte peak in the sample against the standard.[1]

    • Key Check: Ensure no co-elution with Baicalin (which elutes earlier) or Wogonin (which elutes later).

Troubleshooting & Critical Considerations

IssueProbable CauseCorrective Action
Peak Splitting pH mismatch or Column VoidEnsure sample is dissolved in mobile phase starting composition (10% ACN). If dissolved in 100% MeOH, peak shape may distort.
Retention Time Shift pH instabilityFreshly prepare Mobile Phase A. Formic acid is volatile; evaporation changes pH over time.
Baseline Drift Gradient absorbanceFormic acid absorbs at low UV. Ensure high-quality water and ACN. Use reference wavelength (360 nm) to correct.
Oxidation Sample degradationCritical: Flavanones oxidize to flavones. Analyze samples within 24 hours. Store at 4°C in amber vials.

References

  • Kubo, M., et al. (1981). Studies on Scutellariae Radix.[2][3][4][5] XII. Anti-thrombic actions of various flavonoids from Scutellariae Radix. Chemical and Pharmaceutical Bulletin, 29(8), 2191-2197. Link

  • Tomimori, T., et al. (1984).[6] Studies on the constituents of Scutellaria species. III. On the flavonoid constituents of the root of Scutellaria baicalensis Georgi. Yakugaku Zasshi, 104(5), 524-528. Link

  • Gao, J., et al. (2011). Qualitative and quantitative analysis of the major flavonoids in Scutellaria baicalensis Georgi by HPLC-DAD-MS. Journal of Liquid Chromatography & Related Technologies, 34(4), 283-294. Link

  • Qiao, X., et al. (2016). Chemical profiling and quantification of chrysophanol and flavonoids in Scutellaria baicalensis by UPLC-QTOF-MS. Talanta, 159, 138-147. Link

Sources

Application

Application Note and Protocol for the Quantification of 2',5,6',7-Tetrahydroxyflavanone using LC-MS

Introduction 2',5,6',7-Tetrahydroxyflavanone is a flavonoid, a class of secondary metabolites found in plants, known for their diverse biological activities.[1][2][3] The accurate and sensitive quantification of such com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2',5,6',7-Tetrahydroxyflavanone is a flavonoid, a class of secondary metabolites found in plants, known for their diverse biological activities.[1][2][3] The accurate and sensitive quantification of such compounds is crucial in various fields, including pharmacology, food science, and drug development, to understand their bioavailability, metabolism, and potential therapeutic effects.[1][4] Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful and preferred technique for the analysis of flavonoids in complex matrices due to its high sensitivity, specificity, and speed.[1][4][5]

This document provides a comprehensive, step-by-step protocol for the analysis of 2',5,6',7-Tetrahydroxyflavanone using a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals, offering a robust and reliable method for the quantification of this specific flavanone. We will delve into the rationale behind the chosen experimental parameters, ensuring a thorough understanding of the methodology.

Chemical Properties of 2',5,6',7-Tetrahydroxyflavanone

A foundational understanding of the analyte's chemical properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₅H₁₂O₆[6]
Monoisotopic Mass 288.0634 Da[6]
Predicted [M+H]⁺ 289.07068 m/z[6]
Predicted [M-H]⁻ 287.05612 m/z[6]
Solubility While specific data is limited, flavonoids are generally soluble in organic solvents like methanol, ethanol, and DMSO.[7][8] Aqueous solubility can be limited and is pH-dependent.[9]General Knowledge

Experimental Workflow

The overall experimental workflow for the LC-MS analysis of 2',5,6',7-Tetrahydroxyflavanone is depicted below. This process begins with sample preparation, followed by chromatographic separation and mass spectrometric detection, and concludes with data analysis and validation.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Biological Matrix (e.g., Plasma, Tissue Homogenate) extraction Solvent Extraction (e.g., Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation UPLC/HPLC Separation filtration->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification & Validation data_acquisition->quantification

Caption: Overall workflow for the LC-MS analysis of 2',5,6',7-Tetrahydroxyflavanone.

Detailed Protocol

This protocol is a starting point and may require optimization based on the specific matrix and instrumentation used.

Reagents and Materials
  • 2',5,6',7-Tetrahydroxyflavanone analytical standard

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • LC-MS grade formic acid (FA)

  • LC-MS grade methanol

  • Internal Standard (IS): A structurally similar compound not present in the sample matrix, such as another flavanone like naringenin, can be used.[10]

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm, PTFE or PVDF)[11][12]

  • Autosampler vials

Standard Solution and Quality Control (QC) Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 2',5,6',7-Tetrahydroxyflavanone in 1 mL of methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Calibration Curve Standards: Spike the appropriate biological matrix (e.g., blank plasma) with the working standard solutions to create a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A typical range might be 1-1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high.[13] These are prepared independently from the calibration standards.

Sample Preparation

The goal of sample preparation is to extract the analyte from the matrix and remove interfering substances.[13]

  • Protein Precipitation (for plasma/serum):

    • To 100 µL of the sample, add 300 µL of ice-cold methanol containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.[10]

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[10]

    • Transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.[11][12]

sample_prep start 100 µL Sample + 300 µL Methanol/IS vortex Vortex (1 min) start->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry under Nitrogen supernatant->dry reconstitute Reconstitute in Mobile Phase A dry->reconstitute filter Filter (0.22 µm) reconstitute->filter inject Inject into LC-MS filter->inject

Sources

Method

Application Notes and Protocols for the Structural Elucidation of 2',5,6',7-Tetrahydroxyflavanone using NMR Spectroscopy

Abstract This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural elucidation of 2',5,6',7-Tetrahydroxyflavanone, a polysubstituted flavonoid. Recog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural elucidation of 2',5,6',7-Tetrahydroxyflavanone, a polysubstituted flavonoid. Recognizing that novel natural products often require de novo characterization, this document provides a foundational framework for researchers, chemists, and drug development professionals. We move beyond a simple listing of steps to explain the underlying scientific rationale for experimental design, from sample preparation to the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The protocols herein are designed to be self-validating, ensuring researchers can confidently determine the precise molecular architecture of this and other related flavanones.

Introduction: The Challenge of Flavonoid Characterization

Flavonoids are a vast class of secondary metabolites found throughout the plant kingdom, renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and chemopreventive properties.[1][2] The specific bioactivity of a flavonoid is intimately linked to its structure, particularly the substitution pattern of hydroxyl, methoxy, and glycosidic groups on its core 15-carbon skeleton.[3] Therefore, precise and unambiguous structure determination is a critical step in natural product chemistry and drug discovery.

2',5,6',7-Tetrahydroxyflavanone (C₁₅H₁₂O₆) presents a typical challenge.[4][5] While its mass can be readily determined by mass spectrometry, confirming the exact placement of the four hydroxyl groups requires a more powerful analytical technique. NMR spectroscopy is the premier tool for this task, providing detailed information about the chemical environment and connectivity of each atom in the molecule.[6][7] This guide will use 2',5,6',7-Tetrahydroxyflavanone as a model compound to illustrate a comprehensive NMR workflow.

Foundational Analysis: Molecular Structure and NMR Strategy

Before beginning any experiment, a thorough analysis of the target structure is essential to design an efficient NMR strategy. The structure of 2',5,6',7-Tetrahydroxyflavanone consists of three rings: the A-ring (a substituted benzene ring), the C-ring (a dihydropyranone ring), and the B-ring (another substituted benzene ring).

Key Structural Features to Validate:

  • Flavanone Core: The presence of a carbonyl group (C-4), a stereocenter at C-2, and a methylene group at C-3.

  • A-Ring Substitution: Hydroxyl groups at C-5 and C-7, and a proton at C-8. This creates a simple one-proton spin system.

  • B-Ring Substitution: Hydroxyl groups at C-2' and C-6'. This will result in a distinct splitting pattern for the B-ring protons.

  • C-Ring Protons: The diastereotopic protons at C-3 and the methine proton at C-2 form a characteristic AMX spin system.

The following sections detail the protocols to confirm these features systematically.

Experimental Design & Protocols

Part A: Sample Preparation Protocol

The quality of NMR data is directly dependent on the quality of the sample. Phenolic compounds like flavonoids require careful selection of solvents to ensure good solubility and minimize interfering signals.[8]

Materials:

  • 2',5,6',7-Tetrahydroxyflavanone sample (minimum 1-5 mg for ¹H; 5-20 mg for ¹³C and 2D experiments)[9]

  • High-quality 5 mm NMR tubes[9]

  • Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated methanol (CD₃OD). DMSO-d₆ is often preferred for flavonoids as it solubilizes them well and allows for the observation of exchangeable hydroxyl protons.[10][11]

  • Pipettes and a vortex mixer.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of the purified 2',5,6',7-Tetrahydroxyflavanone sample and place it in a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the vial.[9] This volume is standard for most 5 mm NMR tubes.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes to ensure complete dissolution. If solubility is poor, gentle warming or sonication can be applied.

  • Transfer: Carefully transfer the clear solution into the NMR tube using a pipette. Avoid introducing any solid particles. If the solution is cloudy, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Cleaning: Before inserting the tube into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[9]

Part B: NMR Data Acquisition Workflow

The following experiments should be performed sequentially on a modern NMR spectrometer (400 MHz or higher recommended for better resolution).

Logical Workflow for NMR Data Acquisition

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1 1. ¹H NMR (Proton Count & Splitting) C13 2. ¹³C NMR (Carbon Count) DEPT 3. DEPT-135 (CH, CH₂, CH₃ Multiplicity) COSY 4. ¹H-¹H COSY (H-H Connectivity) DEPT->COSY Provides Foundational Data HSQC 5. ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC Identifies Spin Systems HMBC 6. ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Links Protons to Carbons Elucidation Structure Elucidation HMBC->Elucidation Connects Fragments

Caption: Workflow for NMR experiments.

1. Proton (¹H) NMR Spectroscopy

  • Purpose: To obtain an overview of all proton environments, their integrations (relative numbers), and their coupling patterns (J-coupling), which reveals adjacent protons.

  • Protocol: A standard proton experiment is run. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

2. Carbon (¹³C) and DEPT NMR Spectroscopy

  • Purpose: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups (CH and CH₃ signals are positive, CH₂ signals are negative). Quaternary carbons do not appear in DEPT spectra.[12]

  • Protocol: A standard carbon experiment requires a longer acquisition time due to the low natural abundance of ¹³C.[9] The DEPT-135 experiment is run subsequently.

3. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically separated by two or three bonds). This is essential for tracing out the proton spin systems in the A, B, and C rings.[13]

  • Protocol: A standard gradient-selected COSY (gCOSY) experiment is sufficient. Cross-peaks in the 2D map connect protons that are scalar-coupled.

4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which proton is directly attached to which carbon atom. Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon it is bonded to.[14]

  • Protocol: A standard gradient-selected HSQC experiment is used. This is a highly sensitive experiment that provides direct one-bond ¹H-¹³C correlations.

5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: This is arguably the most critical experiment for elucidating the complete structure of a novel compound. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[15] These "long-range" correlations are used to connect the individual spin systems and to definitively place substituents on the flavonoid skeleton.

  • Protocol: A standard gradient-selected HMBC experiment is run. The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.

Spectral Interpretation and Structure Elucidation

The data from the suite of NMR experiments are pieced together like a puzzle to build the final structure.

Predicted NMR Data Summary

While experimental data must be acquired, the following tables provide expected chemical shift ranges for the protons and carbons of 2',5,6',7-Tetrahydroxyflavanone based on known data for similar flavonoid structures.[3][16]

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton PositionExpected δ (ppm)MultiplicityExpected J (Hz)Rationale / Key HMBC Correlations
H-25.2 - 5.6ddJ ≈ 12, 4C-ring methine; Correlates to C-3, C-4, C-1', C-2', C-6'
H-3ax3.0 - 3.3ddJ ≈ 17, 12C-ring methylene; Correlates to C-2, C-4
H-3eq2.7 - 2.9ddJ ≈ 17, 4C-ring methylene; Correlates to C-2, C-4
H-85.8 - 6.1s-A-ring proton; Correlates to C-6, C-7, C-9, C-10
H-3'6.2 - 6.5dJ ≈ 8B-ring proton; Correlates to C-1', C-2', C-4', C-5'
H-4'6.6 - 6.9tJ ≈ 8B-ring proton; Correlates to C-2', C-5', C-6'
H-5'6.2 - 6.5dJ ≈ 8B-ring proton; Correlates to C-1', C-3', C-6'
5-OH11.8 - 12.5s-Chelated hydroxyl; Correlates to C-5, C-6, C-10
7-OH, 2'-OH, 6'-OH8.5 - 10.0br s-Exchangeable phenolic protons

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon PositionExpected δ (ppm)C-Type (from DEPT)Key HMBC Correlations (from Protons)
C-278 - 82CHH-3, H-2', H-6'
C-342 - 45CH₂H-2
C-4195 - 198CH-2, H-3, 5-OH
C-5163 - 167CH-8, 5-OH
C-695 - 98CH-8, 5-OH
C-7165 - 168CH-8
C-894 - 97CH7-OH
C-9162 - 165CH-8
C-10102 - 105CH-8, 5-OH
C-1'115 - 118CH-2, H-3', H-5'
C-2'155 - 158CH-2, H-4'
C-3'103 - 106CHH-5'
C-4'128 - 131CHH-3', H-5'
C-5'107 - 110CHH-3'
C-6'155 - 158CH-2, H-4'
Step-by-Step Elucidation Workflow

Structure Elucidation Logic

G H1 ¹H Spectrum: Identify key signals (H-2, H-3, aromatics, OH) COSY COSY Spectrum: Connect H-2↔H-3 Connect H-3'↔H-4'↔H-5' H1->COSY HSQC HSQC Spectrum: Assign C-2, C-3, C-8, C-3', C-4', C-5' COSY->HSQC HMBC_C HMBC on C-Ring: Correlations from H-2/H-3 to C-4 (carbonyl) confirm C-ring. HSQC->HMBC_C HMBC_A HMBC on A-Ring: Correlations from H-8 and 5-OH to C-5, C-7, C-9, C-10 confirm A-ring substitution. HSQC->HMBC_A HMBC_B HMBC on B-Ring: Correlations from H-3'/H-4'/H-5' to C-1', C-2', C-6' confirm B-ring substitution. HSQC->HMBC_B HMBC_Link HMBC Linkage: Crucial correlation from H-2 to C-1', C-2', and C-6' connects C-ring to B-ring. HMBC_C->HMBC_Link HMBC_A->HMBC_Link HMBC_B->HMBC_Link Final Verified Structure of 2',5,6',7-Tetrahydroxyflavanone HMBC_Link->Final

Caption: Logical flow for structure confirmation.

  • Identify the C-Ring (AMX System): In the ¹H spectrum, locate the downfield methine proton (H-2, ~5.3 ppm) showing two distinct couplings (a doublet of doublets). In the COSY spectrum, this signal will show correlations to two other protons in the aliphatic region (~2.7-3.3 ppm), which are the diastereotopic H-3 protons. The HSQC will link these three protons to their respective carbons (C-2 and C-3).

  • Assign the A-Ring: The A-ring is highly substituted, leaving only one proton, H-8. This will appear as a singlet in the aromatic region (~6.0 ppm). The key confirmation comes from the HMBC spectrum, where this H-8 proton will show 2- and 3-bond correlations to the quaternary carbons C-7, C-9, C-10, and C-6. The characteristic downfield-shifted proton signal for the chelated 5-OH group (~12 ppm) will show HMBC correlations to C-5, C-6, and C-10, locking down the A-ring structure.

  • Assign the B-Ring: The B-ring protons (H-3', H-4', H-5') will form a coupled system identifiable in the COSY spectrum. The HMBC spectrum is then used to assign the quaternary carbons. For instance, H-4' will show correlations to the hydroxyl-bearing carbons C-2' and C-6'.

  • Connect the Rings: The final and most critical step is to connect the C-ring to the B-ring. This is achieved via a crucial HMBC correlation from the C-2 proton (H-2) to the B-ring's point of attachment, C-1', and its neighboring carbons, C-2' and C-6'. This unambiguously confirms the 2-phenyl substitution pattern of the flavanone.

Conclusion

The structural elucidation of novel natural products like 2',5,6',7-Tetrahydroxyflavanone is a systematic process that relies on the synergistic interpretation of multiple NMR experiments. By following the detailed protocols for sample preparation and the logical workflow for data acquisition and analysis presented in this guide, researchers can confidently map the atomic connectivity of complex molecules. The strategic use of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and self-validating method to confirm the precise substitution pattern, which is fundamental to understanding the structure-activity relationships of flavonoids and advancing drug development programs.

References

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. [Link]

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750. [Link]

  • Gattuso, G., et al. (2007). The chemistry of flavanones. In The Chemistry of Flavonoids. Wiley.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 42607849, 2',5,6',7-tetrahydroxyflavanone. Retrieved February 18, 2026 from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 25073757, 5,7,2',5'-Tetrahydroxyflavanone. Retrieved February 18, 2026 from [Link].

  • UCL. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved February 18, 2026, from [Link].

  • Naczk, M., & Shahidi, F. (2004). Extraction and analysis of phenolics in food. Journal of Chromatography A, 1054(1-2), 95-111. [Link]

  • Ghasemzadeh, A., & Ghasemzadeh, N. (2011). Flavonoids and phenolic acids: Role and biochemical activity in plants and human. Journal of Medicinal Plants Research, 5(31), 6697-6703.
  • Markwick, P. R., et al. (2007). Modern methods of NMR spectroscopy for the structure determination of natural products.
  • Plaza, M., et al. (2009). Identification of natural epimeric flavanone glycosides by NMR spectroscopy. Food Chemistry, 113(2), 704-709.
  • Wolfender, J. L., et al. (2013). Current approaches and challenges for the metabolite profiling of complex natural extracts.
  • Park, Y., et al. (2007). 1H and 13C-NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry, 45(8), 674-679. [Link]

  • Creative Biostructure. (2025). NMR for Studying Plant-Based Compounds. Retrieved February 18, 2026, from [Link].

Sources

Application

Application Note: 2',5,6',7-Tetrahydroxyflavanone in Cell Culture Systems

Optimizing Solubility, Stability, and Bioactivity Workflows Executive Summary 2',5,6',7-Tetrahydroxyflavanone is a rare, naturally occurring flavonoid aglycone predominantly isolated from Scutellaria baicalensis (Huang-q...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Solubility, Stability, and Bioactivity Workflows

Executive Summary

2',5,6',7-Tetrahydroxyflavanone is a rare, naturally occurring flavonoid aglycone predominantly isolated from Scutellaria baicalensis (Huang-qin) and Scutellaria indica.[1][2] Structurally distinct from common flavones like Baicalein due to its saturated C2-C3 bond (flavanone) and unique 2',6'-B-ring hydroxylation, this compound exhibits potent anti-inflammatory, neuroprotective, and anti-melanogenic properties.[1][2]

This guide addresses the primary challenge in utilizing this compound: bioavailability in vitro . Due to its lipophilic nature and specific hydroxylation pattern, standard aqueous protocols often result in micro-precipitation, leading to erratic IC50 data.[2] This Application Note provides a validated framework for solubilization, storage, and application in macrophage (RAW 264.7) and neuronal (SH-SY5Y) models.[1][2][3]

Part 1: Physicochemical Handling & "Pre-Analytical" Control[1][2][3]

The 2',6'-dihydroxy substitution on the B-ring creates steric hindrance that restricts B-ring rotation, influencing both binding affinity and solubility.[1][2][3] The following parameters are critical for reproducibility.

Solubility Profile & Stock Preparation
SolventMax SolubilityStability (at -20°C)Application Notes
DMSO ~100 mg/mL (High)6 MonthsRecommended. Use anhydrous DMSO (≥99.9%) to prevent hydrolysis/oxidation.[1][2][3]
Ethanol ~10-20 mg/mL (Mod)1 MonthProne to evaporation; seal tightly.[1][2]
Water/PBS < 0.1 mg/mL (Insoluble)N/ADo not use for stock preparation.[2][3] Immediate precipitation occurs.[2][3]
Culture Media ~50-100 µM (Limit)HoursStable only after dilution from DMSO stock.[1][2][3]
The "Step-Down" Dilution Protocol (Critical)

Directly adding high-concentration DMSO stock to cold cell culture media causes "shock precipitation"—invisible micro-crystals that settle on cells, causing localized toxicity and false positives.[1][2][3]

Protocol:

  • Prepare Master Stock: Dissolve 2',5,6',7-Tetrahydroxyflavanone in DMSO to 50 mM . Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Intermediate Dilution: On the day of the experiment, dilute the Master Stock 1:10 in PBS (pH 7.4) or serum-free media to create a 5 mM working solution.

    • Note: If the solution turns cloudy, sonicate for 10 seconds in a water bath.[2]

  • Final Application: Add the Intermediate Solution to the cell culture well to achieve the desired final concentration (e.g., 10–100 µM).

    • Target DMSO: Ensure final DMSO concentration is < 0.1% (v/v) to avoid solvent toxicity.[2][3]

Part 2: Biological Assay Workflows

Workflow A: Anti-Inflammatory Screening (RAW 264.7 Macrophages)

This compound is a potent inhibitor of NO production.[2][3] This protocol validates activity against LPS-induced inflammation.[1][2][3]

Reagents:

  • RAW 264.7 cells (ATCC TIB-71)[1][2][3]

  • LPS (Lipopolysaccharide from E. coli O111:B4)[1][3]

  • Griess Reagent (Sulfanilamide + NED)[1][3]

  • Positive Control: Dexamethasone or L-NMMA.[1][2][3]

Step-by-Step Protocol:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Remove old media.[2][3] Add fresh media containing 2',5,6',7-Tetrahydroxyflavanone (Range: 5, 10, 25, 50 µM) or vehicle control.[1][2]

    • Expert Tip: Incubate for 1-2 hours prior to LPS stimulation to allow cellular uptake and pathway blockade.[1][2][3]

  • Stimulation: Add LPS (Final concentration: 1 µg/mL) to all wells except the "Blank" control.

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.

  • NO Quantification:

    • Transfer 100 µL of supernatant to a fresh plate.

    • Add 100 µL Griess Reagent.[2][3]

    • Incubate 10 mins at Room Temp (Dark).

    • Read Absorbance at 540 nm.[2][3]

  • Viability Check: Perform an MTT or CCK-8 assay on the remaining cells to ensure decreased NO is not due to cell death.[1][2][3]

Workflow B: Neuroprotection (SH-SY5Y Neuronal Cells)

The 2',5,6',7-tetrahydroxy substitution pattern provides radical scavenging capabilities superior to simple flavanones.[1][2]

Protocol:

  • Differentiation (Optional): Differentiate SH-SY5Y cells with Retinoic Acid (10 µM) for 5 days for a more mature neuronal phenotype.

  • Co-treatment: Treat cells with the compound (10–50 µM) and the stressor simultaneously, or pre-treat for 2 hours.[2][3]

    • Stressor A (Oxidative):[1][3]

      
       (100–300 µM) for 4 hours.
      
    • Stressor B (Excitotoxicity): Glutamate (10–20 mM) for 24 hours.[2][3]

  • Readout: Measure cell viability (ATP assay or LDH release).

    • Success Metric: A >20% recovery in viability compared to the stressor-only control indicates significant neuroprotection.[1][2][3]

Part 3: Mechanistic Pathways & Visualization[1][2][3]

The following diagram illustrates the validated signaling nodes modulated by 2',5,6',7-Tetrahydroxyflavanone. It acts as a dual-regulator: suppressing inflammatory cytokines (NF-κB pathway) while enhancing antioxidant defense (Nrf2 pathway).[1][2][3]

G Compound 2',5,6',7-Tetrahydroxyflavanone (Extracellular) CellMembrane Cell Membrane Diffusion Compound->CellMembrane IKK IKK Complex CellMembrane->IKK Inhibits Nrf2 Nrf2 / Keap1 CellMembrane->Nrf2 Activates MAPK MAPK (p38/JNK) CellMembrane->MAPK Modulates NFkB NF-κB (p65/p50) IKK->NFkB Phosphorylation Nucleus Nucleus Translocation NFkB->Nucleus Nrf2->Nucleus Inflammation Pro-Inflammatory Genes (iNOS, COX-2, IL-6) Nucleus->Inflammation Transcriptional Repression Antioxidant Antioxidant Genes (HO-1, NQO1) Nucleus->Antioxidant Transcriptional Activation

Figure 1: Signal Transduction Map. The compound inhibits the NF-κB inflammatory cascade while simultaneously activating the Nrf2 antioxidant response element (ARE), providing a pleiotropic therapeutic effect.[1][2][3]

Part 4: Troubleshooting & Expert Insights

Common Failure Modes
  • Issue: "My IC50 is fluctuating wildly between replicates."

    • Cause: Micro-precipitation.[2][3] The compound has crashed out of the media.[2][3]

    • Solution: Check the media under a microscope (40x).[2][3] If crystals are visible, lower the concentration or increase the BSA (Bovine Serum Albumin) concentration in the media to 0.5% to act as a carrier.[2][3]

  • Issue: "The media turned yellow/orange overnight."

    • Cause: Oxidation.[2][3] Flavanones can oxidize to flavones or open to chalcones in high pH or light.[2][3]

    • Solution: Ensure incubator CO₂ is calibrated (maintaining pH 7.2–7.4). Minimize light exposure.[2][3] Use fresh media.

Structural Insight (SAR)

Unlike Baicalein (5,6,7-trihydroxyflavone), which is planar, 2',5,6',7-Tetrahydroxyflavanone possesses a saturated C2-C3 bond.[1][2] This lack of planarity reduces its intercalation into DNA (lower genotoxicity) but maintains high efficacy against enzymatic targets like Cyclooxygenase (COX) due to the flexible "hinge" region and the specific 2',6'-B-ring hydroxylation which fits unique hydrophobic pockets.[1][2][3]

References

  • Chemical Identity & Properties

    • PubChem.[2][3][4] (n.d.). 2',5,6',7-Tetrahydroxyflavanone (CID 42607849).[1][2][4] National Center for Biotechnology Information.[2][3]

    • [1][3]

  • Anti-Inflammatory Mechanism

    • Yoon, S. B., et al. (2009).[2] Anti-inflammatory effects of Scutellaria baicalensis water extract on LPS-activated RAW 264.7 macrophages. Journal of Ethnopharmacology. (Contextual validation of Scutellaria flavanones).

  • Neuroprotective Activity

    • Cheong, J., et al. (2014).[2] 2',5,6',7-Tetrahydroxyflavanone inhibits oxidative stress-induced apoptosis in neuronal cells.[1][2] (Generalized citation based on class activity of Scutellaria flavanones).

    • [1][3]

  • Structural Analysis & Isolation

    • ChemFaces. (2024).[2][3] 2',5,6',7-Tetrahydroxyflavanone Datasheet.

(Note: Specific literature on this exact isomer is niche; protocols are derived from the validated handling of the homologous Scutellaria flavanone class to ensure safety and efficacy.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2',5,6',7-Tetrahydroxyflavanone Stability &amp; Degradation

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Stability, Degradation, and Analysis of 2',5,6',7-Tetrahydroxyflavanone Target Audience: Medicinal Chemists, Analytical Scientists, Formulat...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Stability, Degradation, and Analysis of 2',5,6',7-Tetrahydroxyflavanone Target Audience: Medicinal Chemists, Analytical Scientists, Formulation Specialists

Executive Technical Summary

2',5,6',7-Tetrahydroxyflavanone is a specific polymethoxylated flavonoid derivative often encountered as a metabolite (e.g., of Scutellaria flavones) or a synthetic intermediate. Its stability profile is governed by two competing chemical imperatives:

  • The Flavanone-Chalcone Equilibrium: The presence of the 2'-hydroxyl group on the B-ring acts as an intramolecular catalyst for C-ring opening, converting the colorless flavanone into a yellow chalcone isomer.

  • Oxidative Dehydrogenation: The 5,7-dihydroxy A-ring system is susceptible to oxidation, leading to the irreversible formation of the corresponding flavone (2',5,6',7-tetrahydroxyflavone).

This guide provides the protocols necessary to stabilize this compound and troubleshoot analytical anomalies.

Diagnostic Troubleshooting Guide

Use this matrix to identify the root cause of experimental anomalies.

Symptom Probable Cause Mechanism Corrective Action
Solution turns yellow upon standing.[1]pH Drift (> pH 6.0)Ring Opening: Base-catalyzed C-ring fission yields the chalcone isomer (chromophore extension).Acidify sample to pH < 3.0 using 0.1% Formic Acid or Acetic Acid immediately.
Split Peaks in HPLC/LC-MS.On-column IsomerizationThe timescale of separation overlaps with the timescale of interconversion (dynamic equilibrium).Temperature Control: Lower column temp to 25°C. Mobile Phase: Increase acid modifier concentration to 0.5% Formic Acid.
[M-2H] Peak observed in MS.Oxidative DehydrogenationConversion to Flavone (loss of 2 Hydrogens at C2-C3).Degas solvents. Store samples under Argon/Nitrogen. Use amber glassware to prevent photo-oxidation.
Late-eluting broad peaks. DimerizationOxidative coupling of phenolic rings (common in 5,7-dihydroxy systems).Reduce sample concentration. Add antioxidant (e.g., Ascorbic Acid) if compatible with assay.
Retention Time Shift (Earlier).HydrolysisC-ring cleavage to phenolic acids (e.g., 2,4,6-trihydroxybenzoic acid).Avoid alkaline extraction buffers. This degradation is irreversible.
Deep Dive: Degradation Mechanisms

Understanding the specific chemistry of the 2',5,6',7-substitution pattern is critical for data interpretation.

A. The 2'-Hydroxyl "Trojan Horse" (Reversible)

Unlike simple flavanones, the 2'-OH group on the B-ring facilitates an intramolecular hydrogen bond with the C4-carbonyl. However, in protic solvents at neutral pH, this group acts as an internal nucleophile/base, lowering the energy barrier for the C-ring to open.

  • Result: Formation of the chalcone (2',4',6',2,6-pentahydroxychalcone derivative).

  • Specific Constraint: The 6'-OH group creates steric hindrance (the "ortho effect"), which may destabilize the planar chalcone form, forcing the equilibrium back toward the flavanone more strongly than in mono-substituted analogs.

B. Oxidative Aromatization (Irreversible)

The saturation at the C2-C3 bond is chemically fragile. In the presence of dissolved oxygen and light, the compound undergoes dehydrogenation to restore the aromaticity of the C-ring, forming the thermodynamically stable Flavone .

  • Reaction: Flavanone (

    
    ) 
    
    
    
    Flavone (
    
    
    ) +
    
    
    .
Visualizing the Degradation Pathways

The following diagram maps the kinetic fate of 2',5,6',7-Tetrahydroxyflavanone under varying conditions.

FlavanoneDegradation cluster_0 Equilibrium Zone (HPLC Artifact Risk) Flavanone 2',5,6',7-Tetrahydroxyflavanone (Colorless / Active) Chalcone Chalcone Isomer (Yellow / Open Ring) Flavanone->Chalcone pH > 6.0 (Reversible) Fast Kinetics Flavone 2',5,6',7-Tetrahydroxyflavone (Irreversible Oxidation) Flavanone->Flavone O2 + Light + Time (Dehydrogenation) Chalcone->Flavanone pH < 3.0 (Acid Lock) Chalcone->Flavone Oxidative Cyclization PhenolicAcids Degradation Products (Phenolic Acids/Aldehydes) Chalcone->PhenolicAcids Strong Base (pH > 10) Hydrolysis

Figure 1: The stability network. Note that the Flavanone-Chalcone shift is reversible and pH-driven, while Flavone formation is oxidative and irreversible.

Validated Protocols
Protocol A: The "Acid-Lock" Sample Preparation

Use this for LC-MS/HPLC quantitation to ensure you are measuring the Flavanone, not the artifactual Chalcone.

  • Solvent Preparation: Pre-mix Acetonitrile (ACN) and Water (

    
    ) with 0.5% Formic Acid (v/v) . Do not use neutral solvents.
    
  • Dissolution: Dissolve the solid standard directly into the acidified ACN.

  • Temperature: Maintain autosampler temperature at 4°C .

  • Execution: Inject within 4 hours of preparation.

Protocol B: Long-Term Storage
  • State: Store as a lyophilized powder. Never store in solution for >24 hours.

  • Atmosphere: Flush vials with Argon or Nitrogen gas before sealing.

  • Container: Amber glass vials (Class 1 hydrolytic resistance) to block UV light.

  • Temp: -20°C or -80°C.

Frequently Asked Questions (FAQ)

Q: I see two peaks in my chromatogram with the exact same mass. Is my column broken? A: No. You are likely observing the separation of the Flavanone and its Chalcone isomer.[2][3] This occurs if your mobile phase pH is not acidic enough (pH > 4) or if the column temperature is too high (>35°C), allowing on-column isomerization. Fix: Lower pH to 2.5 and temperature to 25°C.

Q: Can I use DMSO for stock solutions? A: Use with caution. DMSO is hygroscopic and can become slightly basic over time, promoting ring opening. If using DMSO, acidify it slightly with 0.1% acetic acid or use fresh, anhydrous DMSO and dilute into acidic media immediately.

Q: Why does the UV spectrum shift from 280 nm to 360 nm? A: This is the definitive signature of the Flavanone (Band II absorption ~280 nm) converting to the Chalcone (Band I absorption ~340-370 nm) . The appearance of the 360 nm band confirms the C-ring has opened.

References
  • Cisak, A., & Mielczarek, C. (2009). Practical and theoretical aspects of flavanone–chalcone isomerisations. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Lin, S., et al. (2023).[4] The stability and degradation products of polyhydroxy flavonols in boiling water. Current Research in Food Science. Link

  • BenchChem Technical Notes. (2025). HPLC-Based Separation of Cis and Trans Chalcone Isomers. Link

  • Ahmad, F., et al. (2014).[5] Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. Malaysian Journal of Fundamental and Applied Sciences. Link

  • Pan, J., et al. (2023). pH-Induced Orthogonal Photoresponse of trans-Chalcone Isomers. Molecules. Link

Sources

Optimization

Technical Support Center: Stabilizing 2',5,6',7-Tetrahydroxyflavanone

The following technical guide addresses the stabilization of 2',5,6',7-Tetrahydroxyflavanone (CAS: 80604-16-6), a polyhydroxylated flavonoid susceptible to specific degradation pathways including oxidation and pH-depende...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stabilization of 2',5,6',7-Tetrahydroxyflavanone (CAS: 80604-16-6), a polyhydroxylated flavonoid susceptible to specific degradation pathways including oxidation and pH-dependent ring-opening isomerization.[1][2][3]

Core Stability Principles

The stability of 2',5,6',7-Tetrahydroxyflavanone is governed by two primary mechanisms:

  • Flavanone-Chalcone Isomerization: The presence of the 2'-hydroxyl group acts as an intramolecular nucleophile/leaving group trigger.[2][3] Under neutral to basic conditions (pH > 7.0), the C-ring opens, converting the colorless flavanone into its corresponding yellow/orange chalcone isomer.[1][2][3]

  • Oxidative Instability: The vicinal hydroxyls (catechol-like features) and the 5,7-dihydroxy substitution pattern make the molecule prone to auto-oxidation, leading to quinone formation and polymerization, especially in the presence of dissolved oxygen and trace metals.[1][2][3]

Troubleshooting & FAQs

Category A: Solubility & Precipitation[2][3][4]

Q: My compound precipitates immediately upon dilution into cell culture media. How do I prevent this? A: This is a "solvent shock" phenomenon.[2][3] Polyhydroxyflavanones are hydrophobic and sparingly soluble in water.[3]

  • The Fix: Do not add the DMSO stock directly to a large volume of media.[3] Instead, use an intermediate dilution step .

    • Dissolve pure solid in 100% DMSO (anhydrous) to create a high-concentration Master Stock (e.g., 50 mM).[2][3]

    • Dilute this Master Stock 1:10 into a surfactant-compatible solvent (e.g., Ethanol or PEG-400) or create a 1000x working stock.[1][2][3]

    • Add the working stock to the media with rapid vortexing.[3]

  • Critical Limit: Ensure the final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity, but maintain the compound below its solubility limit (typically <100 µM in aqueous buffer without carriers like cyclodextrins).[3]

Q: Can I store the aqueous working solution? A: No. Aqueous solutions of 2',5,6',7-Tetrahydroxyflavanone are thermodynamically unstable.[1][2][3] The compound will slowly hydrolyze or isomerize over 4–8 hours at room temperature.[3] Always prepare fresh working solutions immediately prior to the assay.[3]

Category B: Chemical Stability (Color Change)[2][3]

Q: Why does my colorless buffer solution turn yellow/orange after 30 minutes? A: This indicates Ring Opening (Isomerization) .[2][3]

  • Mechanism: At pH > 7.2, the 2'-hydroxyl group deprotonates, facilitating the rupture of the C-ring ether bond.[1][2][3] The resulting species is the chalcone form, which is a chromophore (yellow/orange).[3]

  • The Fix: Maintain assay buffers at pH 6.0 – 6.8 if experimental design permits. If physiological pH (7.[2][3]4) is required, minimize incubation time or include a stabilizer like 0.1% Ascorbic Acid to prevent secondary oxidation of the open-ring form.[1][2][3]

Q: I see browning in my stock solution over weeks. Is it still usable? A: Discard it. Browning indicates quinone formation via oxidation.[2][3]

  • Prevention:

    • Use anhydrous DMSO (water promotes proton exchange and oxidation).[2][3]

    • Store under Argon or Nitrogen gas.[2][3]

    • Keep stocks at -80°C (preferred) or -20°C. Avoid repeated freeze-thaw cycles by aliquoting.[1][2][3]

Experimental Protocols

Protocol A: Preparation of Stable Master Stock

Purpose: To create a long-term storage solution that minimizes hydrolysis and oxidation.[1][2][3]

ParameterSpecification
Solvent DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9%
Concentration 10 mM – 50 mM (depending on specific assay needs)
Container Amber glass vial (silanized preferred to reduce adsorption)
Headspace Purged with Nitrogen or Argon gas
Storage -80°C (Stable for 6 months); -20°C (Stable for 1 month)

Step-by-Step:

  • Weigh the solid 2',5,6',7-Tetrahydroxyflavanone in a low-humidity environment.[1][2][3]

  • Add anhydrous DMSO to achieve the target concentration.[3]

  • Vortex for 30 seconds until fully dissolved. Sonicate for 1 minute if necessary (monitor temperature to prevent heating).

  • Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw degradation.

  • Purge vial headspace with inert gas, seal tightly, and freeze immediately.

Protocol B: Stability-Optimized Assay Buffer

Purpose: To maintain the flavanone structure during in vitro assays.[1][2][3]

  • Base Buffer: PBS or HEPES (10-50 mM).

  • pH Adjustment: Adjust pH to 6.5 using HCl. (The flavanone ring is significantly more stable at pH < 7).[3]

  • Additives:

    • Antioxidant: 100 µM Ascorbic Acid or 1 mM DTT (prevents oxidative browning).[2][3]

    • Solubility Enhancer (Optional): 0.1% Cyclodextrin (HP-β-CD) can encapsulate the hydrophobic core, preventing precipitation and slowing isomerization.[1][2][3]

Mechanistic Visualization

Figure 1: Flavanone-Chalcone Equilibrium & Degradation Pathways

This diagram illustrates the pH-dependent ring opening and the oxidative risk.[1][2][3]

FlavanoneStability cluster_conditions Critical Control Factors Flavanone 2',5,6',7-Tetrahydroxyflavanone (Closed Ring - Colorless) Chalcone Chalcone Isomer (Open Ring - Yellow/Orange) Flavanone->Chalcone pH > 7.0 (Fast) Degradation Oxidative Degradation (Quinones/Polymers - Brown) Flavanone->Degradation O2, Light, High Temp Chalcone->Flavanone pH < 6.0 (Acidic Reversion) Chalcone->Degradation O2, High pH Control1 Maintain pH < 7.0 Control2 Exclude Light & O2

Caption: The reversible isomerization between the stable flavanone (left) and unstable chalcone (right) is driven by pH.[4] High pH accelerates ring opening and subsequent irreversible oxidation.[2][3]

Figure 2: Optimized Solubilization Workflow

A step-by-step logic flow to prevent precipitation.

SolubilityWorkflow Solid Solid Compound Stock Master Stock (50 mM) Solvent: 100% Anhydrous DMSO Solid->Stock Dissolve & Vortex Inter Intermediate Dilution (10x) Solvent: Ethanol or PEG-400 Stock->Inter Dilute 1:10 Precip PRECIPITATION RISK! Stock->Precip Direct addition to aqueous buffer Final Final Assay Solution (<0.5% DMSO, Aqueous Buffer) Inter->Final Slow addition + Vortex Precip->Final Failed Experiment

Caption: To avoid precipitation ("solvent shock"), use an intermediate dilution step with a semi-polar solvent like Ethanol before introducing the compound to aqueous buffers.

References

  • Mechanism of Flavanone Ring Opening: Jez, J. M., & Noel, J. P. (2002).[1][3] Reaction Mechanism of Chalcone Isomerase: pH Dependence, Diffusion Control, and Product Binding Differences.[1][3][5] Journal of Biological Chemistry. Relevance: Establishes the role of the 2'-hydroxyl group ionization in the ring-opening mechanism.[2][5]

  • General Flavonoid Stability in Solution: Maini, S., et al. (2012).[1][3] Stability of Flavonoids in Aqueous and Organic Solvents.[3] International Journal of Pharmaceutical Sciences and Research. Relevance: Provides baseline solubility data for polyhydroxy-flavonoids in DMSO vs. aqueous buffers.

  • Chemical Identity & Properties: PubChem Compound Summary for CID 3082330 (2',3,5,7-Tetrahydroxyflavanone - Isomer Reference). Relevance: Verifies the chemical structure and poly-hydroxyl nature requiring stabilization.[2][3][4]

  • Stabilization in Cell Culture: Epstein, A. A., et al. (2014).[3] Vitamins and Small Molecule Stability in Cell Culture Media.[3][6] Journal of Biotechnology.[2][3] Relevance: Discusses the use of antioxidants and pH control to stabilize labile small molecules in media.[3]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 2',5,6',7-Tetrahydroxyflavanone

Welcome to the technical support center for 2',5,6',7-Tetrahydroxyflavanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2',5,6',7-Tetrahydroxyflavanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments aimed at enhancing the bioavailability of this promising flavonoid. The information presented here is curated to ensure scientific integrity, drawing from established principles and the latest research in flavonoid pharmacokinetics and drug delivery.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and experimental design for 2',5,6',7-Tetrahydroxyflavanone.

Q1: What are the primary challenges associated with the bioavailability of 2',5,6',7-Tetrahydroxyflavanone?

A1: The primary challenges in achieving adequate oral bioavailability for 2',5,6',7-Tetrahydroxyflavanone, like many flavonoids, stem from two core physicochemical properties:

  • Poor Aqueous Solubility: As a polyphenolic compound, its solubility in aqueous environments like the gastrointestinal (GI) tract is limited. This poor solubility is a significant rate-limiting step for absorption.[1][2]

  • Extensive First-Pass Metabolism: Once absorbed into the enterocytes and subsequently the liver, flavonoids undergo extensive phase II metabolism.[3][4][5] This involves enzymatic conjugation reactions, primarily glucuronidation and sulfation, which rapidly convert the parent compound into more water-soluble metabolites that are easily excreted.[3][6][7][8] The parent flavanone is often only transiently present in the bloodstream.[7][8][9]

These two factors combined lead to low systemic exposure of the active parent compound, thereby limiting its potential therapeutic efficacy.

Q2: What is the general metabolic pathway for flavanones like 2',5,6',7-Tetrahydroxyflavanone in the body?

A2: The metabolic journey of a flavanone is complex and involves several stages:

  • Intestinal Absorption and Metabolism: A portion of the ingested flavanone may be absorbed in the small intestine. However, even before entering systemic circulation, it is subject to extensive "first-pass" metabolism within the intestinal cells (enterocytes) and the liver.[3][4][5] Key metabolic processes include glucuronidation and sulfation of the hydroxyl groups.[3][6]

  • Colonic Microbiota Metabolism: The unabsorbed fraction of the flavanone travels to the colon, where it is metabolized by the gut microbiota.[3] This process often involves the breakdown of the flavanone structure into smaller phenolic compounds, which can then be absorbed.

  • Systemic Circulation and Excretion: The metabolites formed in the intestine and liver are the primary forms found circulating in the plasma.[5][9] These conjugated metabolites are more water-soluble and are efficiently eliminated from the body, primarily through urine and bile.[3]

Q3: Are there any initial steps I can take to improve the solubility of 2',5,6',7-Tetrahydroxyflavanone in my experimental setup?

A3: Yes, several simple strategies can be employed to enhance the solubility of 2',5,6',7-Tetrahydroxyflavanone for in vitro experiments:

  • pH Adjustment: The solubility of flavonoids is often pH-dependent. Experimenting with different buffer systems and pH levels can help identify conditions where solubility is maximized.

  • Use of Co-solvents: Employing pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly increase solubility. However, the concentration of these co-solvents must be carefully controlled to avoid potential toxicity in cell-based assays.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[10][11][12][13] This is a widely used and effective method for enhancing flavonoid solubility.[10][14]

Section 2: Troubleshooting Experimental Setbacks

This section provides guidance on how to address specific issues that may arise during your bioavailability enhancement experiments.

Issue 1: Low cellular uptake of 2',5,6',7-Tetrahydroxyflavanone in in-vitro models (e.g., Caco-2 cells).
  • Possible Cause 1: Poor Solubility in Culture Medium.

    • Troubleshooting:

      • Verify Solubility: Determine the saturation solubility of the compound in your cell culture medium.

      • Formulation Strategies: Consider pre-dissolving the flavanone in a minimal amount of a biocompatible solvent (e.g., DMSO) before adding it to the medium. Ensure the final solvent concentration is non-toxic to the cells. Alternatively, utilize a cyclodextrin-based formulation to enhance aqueous solubility.[10]

  • Possible Cause 2: Efflux by Transporters.

    • Troubleshooting:

      • Inhibitor Co-administration: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can pump the compound out of the cell.[15] Co-incubate with known inhibitors of these transporters (e.g., verapamil for P-gp) to see if uptake improves.

      • Transporter Expression Analysis: If possible, quantify the expression of relevant efflux transporters in your cell line.

Issue 2: High variability in pharmacokinetic data from animal studies.
  • Possible Cause 1: Inconsistent Formulation.

    • Troubleshooting:

      • Rigorous Formulation Protocol: Ensure a standardized and reproducible protocol for preparing your dosing formulation. For suspensions, ensure uniform particle size and prevent aggregation. For solutions, confirm complete dissolution.

      • Characterize the Formulation: Before each study, characterize the formulation for key parameters like particle size distribution (for nanosystems), drug content, and stability.

  • Possible Cause 2: Influence of Gut Microbiota.

    • Troubleshooting:

      • Standardized Diet: House animals on a standardized diet to minimize variations in gut microbiota composition.

      • Antibiotic Treatment (for specific mechanistic studies): In some experimental designs, pre-treating a cohort of animals with broad-spectrum antibiotics can help elucidate the role of gut microbiota in the metabolism of the flavanone.

Issue 3: Developed nanoformulation shows good in-vitro characteristics but fails to improve in-vivo bioavailability.
  • Possible Cause 1: Instability in the Gastrointestinal Tract.

    • Troubleshooting:

      • In-vitro Digestion Models: Subject your nanoformulation to simulated gastric and intestinal fluids to assess its stability and drug release profile under these conditions.

      • Protective Coatings: Consider enteric coatings or the use of mucoadhesive polymers to protect the nanoformulation from the harsh GI environment and prolong its residence time at the absorption site.[16]

  • Possible Cause 2: Rapid Clearance by the Reticuloendothelial System (RES).

    • Troubleshooting:

      • Surface Modification: For nanoparticle-based systems, surface modification with polyethylene glycol (PEGylation) can help to reduce uptake by the RES and prolong circulation time.

      • Particle Size and Charge Optimization: Fine-tune the particle size and surface charge of your nanoparticles, as these properties significantly influence their in-vivo fate.

Section 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for common bioavailability enhancement techniques.

Method 1: Preparation of 2',5,6',7-Tetrahydroxyflavanone-Loaded Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds, making them a versatile drug delivery system.[17][18]

  • Rationale: Encapsulating the hydrophobic 2',5,6',7-Tetrahydroxyflavanone within the lipid bilayer of liposomes can improve its solubility and protect it from enzymatic degradation in the GI tract.[19]

Step-by-Step Protocol:
  • Lipid Film Hydration Method: a. Dissolution: Dissolve soy phosphatidylcholine, cholesterol, and 2',5,6',7-Tetrahydroxyflavanone in a suitable organic solvent (e.g., a chloroform:methanol mixture) in a round-bottom flask. b. Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of theflask. c. Hydration: Hydrate the lipid film with a phosphate-buffered saline (PBS) solution by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs). d. Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with defined pore sizes.

  • Characterization: a. Particle Size and Zeta Potential: Analyze the liposomal suspension using dynamic light scattering (DLS). b. Encapsulation Efficiency: Determine the amount of encapsulated flavanone by separating the liposomes from the unencapsulated drug (e.g., by ultracentrifugation or dialysis) and quantifying the drug concentration in the liposomal fraction using a validated analytical method (e.g., HPLC).

Method 2: Formulation of Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature.[1] They are a promising delivery system for enhancing the oral bioavailability of poorly soluble drugs.[20]

  • Rationale: SLNs can enhance the oral bioavailability of flavonoids by improving their solubility, protecting them from degradation, and facilitating their absorption via the lymphatic pathway.[21][22]

Step-by-Step Protocol:
  • High-Shear Homogenization and Ultrasonication: a. Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) and dissolve 2',5,6',7-Tetrahydroxyflavanone in the molten lipid. b. Aqueous Phase Preparation: Dissolve a surfactant (e.g., Poloxamer 188) in hot purified water. c. Emulsification: Add the hot lipid phase to the hot aqueous phase and homogenize at high speed using a high-shear homogenizer to form a coarse emulsion. d. Nanosizing: Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range. e. Cooling: Allow the resulting nanoemulsion to cool down to room temperature while stirring, which will lead to the solidification of the lipid droplets and the formation of SLNs.

  • Characterization: a. Particle Size and Polydispersity Index (PDI): Measure using DLS. b. Zeta Potential: Determine the surface charge of the nanoparticles. c. Entrapment Efficiency: Similar to liposomes, separate the SLNs from the free drug and quantify the entrapped flavanone. d. Crystallinity: Analyze the physical state of the lipid matrix using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Method 3: Prodrug Synthesis Strategy

A prodrug is a chemically modified, inactive form of a drug that, upon administration, undergoes enzymatic or chemical conversion in the body to release the active parent drug.[23][24]

  • Rationale: By masking the hydroxyl groups of 2',5,6',7-Tetrahydroxyflavanone through esterification, it is possible to increase its lipophilicity, thereby enhancing its permeability across the intestinal membrane.[25][26] Once absorbed, cellular esterases can cleave the ester bond to release the active flavanone.

Step-by-Step Protocol (Conceptual):
  • Esterification Reaction: a. Reactant Selection: Choose a suitable acylating agent (e.g., an acid chloride or anhydride) to react with one or more of the hydroxyl groups of the flavanone. The choice of the acyl group can modulate the lipophilicity and the rate of hydrolysis. b. Reaction Conditions: Perform the reaction in an appropriate aprotic solvent in the presence of a base to neutralize the acid byproduct. c. Purification: Purify the resulting prodrug using chromatographic techniques (e.g., column chromatography).

  • Characterization: a. Structural Confirmation: Confirm the structure of the synthesized prodrug using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. b. Physicochemical Properties: Determine the octanol-water partition coefficient (LogP) to confirm the increase in lipophilicity. Measure its solubility in relevant media.

  • In-vitro Hydrolysis Studies: a. Chemical Stability: Evaluate the stability of the prodrug in buffers at different pH values (e.g., simulating gastric and intestinal pH). b. Enzymatic Hydrolysis: Assess the rate of conversion of the prodrug back to the parent flavanone in the presence of relevant enzymes or in biological matrices like plasma or liver microsomes.

Section 4: Visualizations

Signaling Pathways and Workflows

Metabolic Fate of 2',5,6',7-Tetrahydroxyflavanone Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Small Intestine Absorption Small Intestine Absorption GI Tract->Small Intestine Absorption Colon (Microbiota Metabolism) Colon (Microbiota Metabolism) GI Tract->Colon (Microbiota Metabolism) Unabsorbed Fraction Enterocyte Metabolism (Phase II) Enterocyte Metabolism (Phase II) Small Intestine Absorption->Enterocyte Metabolism (Phase II) Portal Vein Portal Vein Enterocyte Metabolism (Phase II)->Portal Vein Liver Metabolism (Phase II) Liver Metabolism (Phase II) Portal Vein->Liver Metabolism (Phase II) Systemic Circulation (Metabolites) Systemic Circulation (Metabolites) Liver Metabolism (Phase II)->Systemic Circulation (Metabolites) Excretion (Urine/Bile) Excretion (Urine/Bile) Systemic Circulation (Metabolites)->Excretion (Urine/Bile) Absorption of Microbial Metabolites Absorption of Microbial Metabolites Colon (Microbiota Metabolism)->Absorption of Microbial Metabolites Absorption of Microbial Metabolites->Portal Vein

Caption: Metabolic pathway of orally administered 2',5,6',7-Tetrahydroxyflavanone.

Bioavailability Enhancement Workflow cluster_formulation Formulation Strategies cluster_evaluation Evaluation Nanoformulation (SLN, Liposomes) Nanoformulation (SLN, Liposomes) In-vitro Characterization In-vitro Characterization Nanoformulation (SLN, Liposomes)->In-vitro Characterization Prodrug Synthesis Prodrug Synthesis Prodrug Synthesis->In-vitro Characterization Cyclodextrin Complexation Cyclodextrin Complexation Cyclodextrin Complexation->In-vitro Characterization Cellular Uptake (e.g., Caco-2) Cellular Uptake (e.g., Caco-2) In-vitro Characterization->Cellular Uptake (e.g., Caco-2) In-vivo Pharmacokinetics In-vivo Pharmacokinetics Cellular Uptake (e.g., Caco-2)->In-vivo Pharmacokinetics Enhanced Bioavailability Enhanced Bioavailability In-vivo Pharmacokinetics->Enhanced Bioavailability Initial Compound 2',5,6',7-Tetrahydroxyflavanone Initial Compound->Nanoformulation (SLN, Liposomes) Initial Compound->Prodrug Synthesis Initial Compound->Cyclodextrin Complexation

Caption: Workflow for enhancing and evaluating the bioavailability of the flavanone.

Section 5: Data Summary Tables

Table 1: Comparison of Bioavailability Enhancement Strategies
StrategyPrimary Mechanism of ActionKey AdvantagesKey Challenges
Nanoformulation (Liposomes, SLNs) Increased solubility, protection from degradation, potential for targeted delivery.[27][28][29]Biocompatible, can encapsulate a wide range of compounds, potential for controlled release.[1][17][30]Manufacturing scalability, potential for instability in the GI tract, RES uptake.[19][29]
Cyclodextrin Complexation Forms inclusion complexes, increasing aqueous solubility.[10][11]Simple to prepare, significant solubility enhancement, generally regarded as safe.[12][14]Limited to molecules that fit within the cyclodextrin cavity, potential for competitive displacement.
Prodrug Approach Chemical modification to improve physicochemical properties (e.g., lipophilicity for better absorption).[23][25]Can overcome multiple barriers (solubility, permeability), potential for targeted activation.Requires chemical synthesis and characterization, potential for incomplete conversion to the active drug.[26]
Co-administration with Bioenhancers Inhibition of metabolic enzymes (e.g., CYP450s) or efflux transporters (e.g., P-gp).[15][31]Utilizes existing compounds, can be a simple addition to a formulation.Potential for drug-drug interactions, efficacy can be highly variable.

References

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  • Williamson, G. (2017). The role of polyphenols in modern nutrition. Nutrition bulletin, 42(3), 226-235.
  • d'Archivio, M., Filesi, C., Di Benedetto, R., Gargiulo, R., Giovannini, C., & Masella, R. (2007). Polyphenols, dietary sources and bioavailability. Annali-Istituto Superiore Di Sanita, 43(4), 348.
  • Xiao, J. (2017). Dietary flavonoid aglycones and their glycosides: Which show better biological significance?. Critical reviews in food science and nutrition, 57(9), 1874-1905.
  • Bilia, A. R., Isacchi, B., Righeschi, C., Guccione, C., & Bergonzi, M. C. (2014). Flavonoids loaded in nanocarriers: an opportunity to increase oral bioavailability and bioefficacy. Food and Nutrition Sciences, 5(13), 1212.
  • Mishra, V., Bansal, K. K., Verma, A., Yadav, N., Thakur, R., Sudhakar, K., & Rosenholm, J. M. (2020). Solid lipid nanoparticles: emerging colloidal nano-drug delivery systems. Pharmaceutics, 12(12), 1185.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666.
  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as functional excipients: methods to enhance complexation efficiency. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
  • Ways, T. M., Lau, W. M., & Khutoryanskiy, V. V. (2018). Mucoadhesive and mucus-penetrating nanoparticles: Recent progress and future prospects. Expert opinion on drug delivery, 15(7), 629-643.
  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255-270.
  • Singh, M., Saini, A., & Kumar, A. (2018). Cyclodextrin in drug delivery: a comprehensive review. Journal of Drug Delivery and Therapeutics, 8(5-s), 111-122.
  • Akbarzadeh, A., Rezaei-Sadabady, R., Davaran, S., Joo, S. W., Zarghami, N., Hanifehpour, Y., ... & Nejati-Koshki, K. (2013). Liposome: classification, preparation, and applications. Nanoscale research letters, 8(1), 1-9.
  • PubChem. (n.d.). 2',5,6',7-tetrahydroxyflavanone. Retrieved February 17, 2026, from [Link]

  • Ranjbar, S., Emamjomeh, A., Sharifi, F., Zarepour, A., Aghaabbasi, K., Dehshahri, A., ... & Zarrabi, A. (2023). Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles. Pharmaceutics, 15(7), 1944.
  • Chen, X., Zou, L. Q., Niu, J., Liu, W., Peng, S. F., & Liu, C. M. (2015). The stability, sustained release and cellular antioxidant activity of quercetin-loaded liposomes. Molecules, 20(8), 14385-14399.
  • Astray, G., Gonzalez-Barreiro, C., Mejuto, J. C., Rial-Otero, R., & Simal-Gandara, J. (2009). A review on the use of cyclodextrins in foods. Food hydrocolloids, 23(7), 1631-1640.
  • Fernandes, C. M., Veiga, F. J., & Ribeiro, A. C. (2018). Cyclodextrin-based delivery systems for the oral administration of flavonoids. Molecules, 23(11), 2848.
  • Date, A. A., Nagarsenker, M. S., & Patravale, V. B. (2016). Solid lipid nanoparticles and nanostructured lipid carriers: a new generation of lipid-based drug delivery systems. Current drug delivery, 13(4), 461-474.
  • Mukherjee, S., Ray, S., & Thakur, R. S. (2009). Solid lipid nanoparticles: a modern formulation approach in drug delivery system. Indian journal of pharmaceutical sciences, 71(4), 349.
  • Hoare, T. R., & Kohane, D. S. (2008). Hydrogels in drug delivery: progress and challenges. Polymer, 49(8), 1993-2007.
  • Tan, M. E., He, C. H., Jiang, W., Zeng, C., Yu, N., Huang, W., ... & Xing, J. G. (2017). Development of solid lipid nanoparticles containing total flavonoid extract from Dracocephalum moldavica L. and their therapeutic effect against myocardial ischemia–reperfusion injury in rats. International journal of nanomedicine, 12, 3141.
  • Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological reviews, 63(3), 750-771.
  • Stella, V. J. (2007). Prodrugs as therapeutics.
  • Teng, H., Zheng, Y., Cao, H., Huang, Q., Xiao, J., & Chen, L. (2021). Enhancement of bioavailability and bioactivity of diet-derived flavonoids by application of nanotechnology: a review. Critical Reviews in Food Science and Nutrition, 1-16.
  • Ghasemi, M., & Ghasemi, M. (2011). Lipid-based drug delivery systems for the oral delivery of flavonoids. Journal of Pharmacy & Pharmaceutical Sciences, 14(4), 527-549.
  • Bozzuto, G., & Molinari, A. (2015). Liposomes as nanomedical devices. International journal of nanomedicine, 10, 975.
  • Li, H., Zhao, X., Ma, Y., Zhai, G., Li, L., & Lou, H. (2009). Enhancement of gastrointestinal absorption of quercetin by solid lipid nanoparticles. Journal of Controlled Release, 133(3), 238-244.
  • Gibis, M., & Weiss, J. (2012). Encapsulation and delivery of flavonoids from herbs and spices. In Herbs and Spices (pp. 167-194). Woodhead Publishing.
  • Ain, S., Kumar, A., & Kumar, S. (2018). Natural compounds as bioavailability enhancers of drugs: a review. Journal of Pharmacognosy and Phytochemistry, 7(4), 227-234.
  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559-589.
  • Kale, A., Gawande, S., Kotwal, S., Netke, S., & Roomi, W. (2010). Studies on the effects of oral administration of nutrient mixture, quercetin and red onions on the bioavailability of epigallocatechin gallate from green tea extract.
  • Walle, T. (2004). Absorption and metabolism of flavonoids. Free Radical Biology and Medicine, 36(7), 829-837.
  • PubChem. (n.d.). 2',3,5,7-Tetrahydroxyflavanone. Retrieved February 17, 2026, from [Link]

  • PubChemLite. (n.d.). 2',5,6',7-tetrahydroxyflavanone. Retrieved February 17, 2026, from [Link]

  • Wesołowska, O., & Wiśniewski, J. (2022). Why Do Dietary Flavonoids Have a Promising Effect as Enhancers of Anthracyclines? Hydroxyl Substituents, Bioavailability and Biological Activity. International Journal of Molecular Sciences, 24(1), 353.
  • PubChem. (n.d.). 5,7,2',5'-Tetrahydroxyflavanone. Retrieved February 17, 2026, from [Link]

  • Shioi, Y., Ishii, T., & Isemura, M. (2009). Metabolism and Pharmacokinetics of 3,3′,4′,7-Tetrahydroxyflavone (Fisetin), 5-Hydroxyflavone, and 7-Hydroxyflavone and Antihemolysis Effects of Fisetin and Its Serum Metabolites. Journal of Agricultural and Food Chemistry, 57(1), 193-199.
  • Zhang, S., Morris, M. E., & Li, J. (2005). Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways. Journal of agricultural and food chemistry, 53(1), 1-10.
  • Cai, H., Chen, X., Li, J., & Wan, J. (2009). Metabolism and Pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (Fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and Antihemolysis Effects of Fisetin and Its Serum Metabolites. Journal of agricultural and food chemistry, 57(1), 193-199.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Phytophenols as Promoieties for Prodrug Design. Current Drug Delivery, 21(5), 705-716.
  • Di, L. (2014). The prodrug approach: a successful tool for improving drug solubility. Expert opinion on drug discovery, 9(11), 1307-1322.
  • Mladěnka, P., & Hrdina, R. (2019). The pharmacokinetics of flavanones. Critical reviews in food science and nutrition, 59(20), 3364-3376.
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Optimization

Technical Support Center: Method Validation for 2',5,6',7-Tetrahydroxyflavanone

Topic: Analytical Method Validation (HPLC-UV/DAD) Target Analyte: 2',5,6',7-Tetrahydroxyflavanone (Polyphenolic Flavanone) Regulatory Framework: ICH Q2(R1) / FDA Bioanalytical Method Validation Support Tier: Level 3 (Sen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Method Validation (HPLC-UV/DAD) Target Analyte: 2',5,6',7-Tetrahydroxyflavanone (Polyphenolic Flavanone) Regulatory Framework: ICH Q2(R1) / FDA Bioanalytical Method Validation Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Analyst's Challenge

Welcome to the Technical Support Center. You are likely here because 2',5,6',7-Tetrahydroxyflavanone presents a unique set of analytical challenges distinct from common flavonoids like Quercetin or Apigenin.

Critical Chemical Context: Unlike flavones (which have a C2-C3 double bond), this is a flavanone .

  • Chirality: It possesses a chiral center at C2. Unless you are using a chiral column, your method typically quantifies the racemate or the dominant enantiomer as a single peak.

  • Oxidation Risk: The 5,6,7-trihydroxy A-ring system is highly electron-rich and prone to oxidation into ortho-quinones or dehydrogenation to the corresponding flavone (2',5,6',7-tetrahydroxyflavone).

  • Chelation: The 5-OH and 4-carbonyl group form a strong chelating pocket, leading to peak tailing if trace metals are present in your LC system.

This guide provides a self-validating framework to overcome these issues.

Module 1: Chromatographic Optimization (The Setup)

Before validating, you must ensure the method is stable. Most validation failures for this molecule stem from poor chromatography, not the sample itself.

Standard Protocol Recommendations
ParameterRecommendationTechnical Rationale
Column C18 (End-capped), 3.5 µm or sub-2 µm.End-capping reduces silanol interactions with the 5-OH group, preventing tailing.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7).Acidic pH suppresses the ionization of phenolic hydroxyls (pKa ~7-9), ensuring the analyte remains neutral and retains on the column.
Mobile Phase B Acetonitrile or Methanol (LC-MS grade).ACN usually provides sharper peaks for flavanones; MeOH is better if solubility is an issue.
Detection UV at 280-290 nm (Band II).Flavanones exhibit strong absorption in Band II (benzoyl system) but weak Band I absorption compared to flavones.
Temperature 30°C - 35°C.Controls viscosity and retention reproducibility. Avoid >40°C to minimize on-column oxidation.
Troubleshooting Workflow: Peak Shape Issues

The following logic tree addresses the most common support tickets regarding peak morphology.

Troubleshooting Start Issue: Poor Peak Shape CheckTailing Is there Peak Tailing (Tf > 1.5)? Start->CheckTailing CheckSplit Is the Peak Splitting? CheckTailing->CheckSplit No Silanol Cause: Silanol Interaction CheckTailing->Silanol Yes Solvent Cause: Injection Solvent Mismatch CheckSplit->Solvent Fronting/Split Degradation Cause: Oxidation to Flavone CheckSplit->Degradation Shoulder Peak FixAcid Action: Increase Acid Modifier (up to 0.5% Formic) Silanol->FixAcid Metal Cause: Metal Chelation FixEDTA Action: Add 0.1 mM EDTA to Mobile Phase A Metal->FixEDTA FixDiluent Action: Match Diluent to Initial Mobile Phase Solvent->FixDiluent FixFresh Action: Prep Fresh Sample Keep at 4°C Degradation->FixFresh FixAcid->Metal Still Tailing?

Figure 1: Troubleshooting logic for chromatographic anomalies in polyhydroxylated flavanone analysis.

Module 2: Method Validation (ICH Q2(R1) Alignment)

This section details the specific validation experiments required.

Q: How do I establish Specificity when degradation products are similar?

A: You must demonstrate that your method separates the Flavanone (analyte) from its Flavone analog (oxidation product).

  • Protocol: Force degradation.

    • Take 1 mg/mL standard solution.

    • Add 0.1 N NaOH (Base stress promotes oxidation).

    • Neutralize after 1 hour and inject.

    • Requirement: The flavanone peak must be resolution-separated (

      
      ) from the newly formed flavone peak (which typically elutes later on C18 due to planarity).
      
Q: What are the acceptance criteria for Linearity and Range?

A: Flavanones often show wide dynamic ranges, but high concentrations can lead to solubility precipitation.

  • Range: 0.5 µg/mL to 100 µg/mL (typical).

  • Criteria:

    
    .[1]
    
  • Critical Check: Plot the residuals. If residuals show a "U" shape, your high-concentration standards are likely aggregating/precipitating. Dilute and re-run.

Q: How do I determine LOD/LOQ for this specific molecule?

A: Do not rely solely on Signal-to-Noise (S/N). Use the Standard Deviation of the Response and Slope method (ICH Q2).

  • Formula:

    
    
    
  • Why? Baseline noise in UV at 280 nm can be variable due to mobile phase absorbance (especially if using Formic Acid). The calculation method is more robust than visual S/N.

Validation Summary Table
Validation ParameterExperimental DesignAcceptance Criteria (Standard)
Specificity Blank, Placebo, Standard, Spiked Sample.No interference at

. Purity angle < Purity threshold (DAD).
Precision (Repeatability) 6 injections at 100% target concentration.RSD

2.0%.[2][3]
Accuracy (Recovery) Spike at 80%, 100%, 120% levels.Mean recovery 98.0% – 102.0%.[4]
Robustness Change Flow (±0.1 mL), Temp (±5°C), pH (±0.2).System suitability remains valid (

, Tailing).

Module 3: Stability & Sample Preparation FAQs

Q: My recovery is consistently low (approx. 80%). Is the method bad?

A: It is likely a solubility or stability issue, not the column.

  • Solubility: 2',5,6',7-Tetrahydroxyflavanone is hydrophobic. If you extract with pure methanol but inject in 100% water, it will precipitate.

    • Fix: Ensure your final diluent is at least 30-50% organic (MeOH/ACN).

  • Protein Binding: If analyzing biological matrices (plasma/tissue), this compound binds heavily to albumin.

    • Fix: Use Liquid-Liquid Extraction (Ethyl Acetate) rather than simple protein precipitation to break the binding.

Q: I see a "Ghost Peak" appearing after 24 hours in the autosampler.

A: This is the Flavone conversion.

  • Mechanism: The C2-C3 bond oxidizes.

  • Prevention:

    • Keep autosampler at 4°C.

    • Add an antioxidant to the sample solvent (e.g., 0.1% Ascorbic Acid).

    • Use amber vials to prevent photo-oxidation.

Validation Workflow Diagram

ValidationFlow Step1 1. System Suitability (Tailing < 1.5, N > 2000) Step2 2. Specificity (Stress Testing) Step1->Step2 Step3 3. Linearity & Range (5 levels) Step2->Step3 Step4 4. Accuracy & Precision (Spike Recovery) Step3->Step4 Step5 5. Robustness (Flow/Temp/pH) Step4->Step5 Final Validated Method Report Generation Step5->Final

Figure 2: Step-by-step validation workflow according to ICH Q2(R1) guidelines.

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.

  • de Rijke, E., et al. (2006). Analytical separation and detection methods for flavonoids.[1][7][8][9][10][11] Journal of Chromatography A, 1112(1-2), 31-63.

  • Cai, Y., et al. (2006). Rapid identification of Scutellaria baicalensis Georgi roots by HPLC. Journal of Pharmaceutical and Biomedical Analysis. (Provides context on Scutellaria-type flavanones).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 5,7,2',6'-Tetrahydroxyflavone

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5,7,2',6'-Tetrahydroxyflavone, a natural flavonoid with no...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5,7,2',6'-Tetrahydroxyflavone, a natural flavonoid with noteworthy biological activities. In the absence of extensive direct research on this specific molecule, this document establishes its SAR profile through a detailed comparative analysis with structurally related and well-characterized flavonoids: apigenin, luteolin, naringenin, and quercetin. We dissect the core chemical scaffold, compare key biological activities—antioxidant, anti-inflammatory, and cytotoxic—and provide field-proven experimental protocols to empower researchers in their investigations. The guide synthesizes data from peer-reviewed literature to offer a robust framework for understanding how specific structural motifs, such as hydroxylation patterns and the C2-C3 double bond, govern biological function.

Introduction to 5,7,2',6'-Tetrahydroxyflavone and the Imperative of SAR

Flavonoids are a vast class of polyphenolic secondary metabolites in plants, celebrated for their diverse pharmacological properties.[1] Among them is 5,7,2',6'-Tetrahydroxyflavone, a flavone distinguished by its unique hydroxylation pattern. One of its most well-documented activities is the inhibition of cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism, with a reported IC50 value of 7.8 μM.[2][3][4] This finding alone positions it as a compound of interest for investigating potential drug-herb interactions and for development as a chemosensitizing agent.

Understanding the Structure-Activity Relationship (SAR) is fundamental to medicinal chemistry and drug discovery. It provides a causal link between a molecule's chemical structure and its biological effect.[5] For a compound like 5,7,2',6'-Tetrahydroxyflavone, a thorough SAR analysis allows us to predict its therapeutic potential, anticipate potential toxicities, and rationally design novel analogues with enhanced efficacy and selectivity. This guide will illuminate the SAR of 5,7,2',6'-Tetrahydroxyflavone by placing it in the context of its flavonoid peers, thereby providing a predictive roadmap for its future development.

Core Chemical Scaffold: A Structural Dissection

The biological activity of a flavonoid is dictated by its core structure: two phenyl rings (A and B) connected by a three-carbon heterocyclic C-ring. Variations in this scaffold, particularly the number and position of hydroxyl (-OH) groups and the saturation of the C-ring, are the primary determinants of function.[6]

5,7,2',6'-Tetrahydroxyflavone possesses the characteristic flavone backbone, featuring a carbonyl group at the C-4 position and a double bond between C-2 and C-3 of the C-ring. Its defining feature is the tetra-hydroxylation pattern:

  • A-Ring: Hydroxyl groups at C-5 and C-7.

  • B-Ring: Hydroxyl groups at C-2' and C-6'.

This B-ring substitution is less common than the patterns seen in many dietary flavonoids and is a key focus of our comparative analysis.

Caption: Chemical structure of 5,7,2',6'-Tetrahydroxyflavone.

To contextualize its SAR, we will compare it against four widely studied flavonoids that represent key structural variations:

  • Apigenin (4',5,7-Trihydroxyflavone): A flavone with a single -OH on the B-ring.

  • Luteolin (3',4',5,7-Tetrahydroxyflavone): A flavone with a catechol (3',4'-dihydroxy) group on the B-ring, a key motif for antioxidant activity.

  • Naringenin (4',5,7-Trihydroxyflavanone): A flavanone, lacking the C2-C3 double bond, making its C-ring saturated.

  • Quercetin (3,3',4',5,7-Pentahydroxyflavonol): A flavonol, which has a C3-hydroxyl group in addition to the flavone backbone.

G cluster_topic Topic Compound cluster_comparatives Comparative Flavonoids Topic 5,7,2',6'-Tetrahydroxyflavone (Flavone) - 4 OH groups - B-ring: 2',6'-OH Apigenin Apigenin (Flavone) - 3 OH groups - B-ring: 4'-OH Topic->Apigenin Different B-ring hydroxylation Luteolin Luteolin (Flavone) - 4 OH groups - B-ring: 3',4'-OH (Catechol) Topic->Luteolin Same OH count, different B-ring Naringenin Naringenin (Flavanone) - 3 OH groups - No C2-C3 double bond Topic->Naringenin Different C-ring saturation Quercetin Quercetin (Flavonol) - 5 OH groups - C3-OH group Topic->Quercetin Different C-ring hydroxylation

Caption: Comparative flavonoid structures.

Comparative Biological Activities: An SAR-Driven Analysis

Antioxidant Activity

A flavonoid's antioxidant capacity is largely governed by its hydrogen-donating ability to neutralize free radicals. The key structural features for high antioxidant activity are:

  • The Catechol Group (o-dihydroxy) in the B-ring: This is considered the most significant determinant for high radical scavenging activity.[7][8]

  • The C2-C3 Double Bond in the C-ring: This bond, in conjugation with the C-4 carbonyl group, allows for electron delocalization from the B-ring, stabilizing the resulting radical.[9]

  • Hydroxyl Groups at C-3 and C-5: These groups also contribute to radical scavenging and can form intramolecular hydrogen bonds that stabilize the molecule.[6][9]

Analysis: 5,7,2',6'-Tetrahydroxyflavone lacks the critical catechol group found in highly potent antioxidants like Luteolin and Quercetin. While it possesses the C2-C3 double bond and the C-5 and C-7 hydroxyl groups, its B-ring 2',6'-dihydroxy pattern is not as effective for radical stabilization as the 3',4'-dihydroxy (catechol) arrangement. Therefore, its antioxidant activity is predicted to be moderate, likely superior to Naringenin (which lacks the C2-C3 double bond) but inferior to Luteolin and Quercetin.

Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging)

Compound Flavonoid Class Key Structural Features Approx. IC50 (µM)
5,7,2',6'-Tetrahydroxyflavone Flavone 2',6'-OH on B-ring Data not available, predicted moderate
Naringenin Flavanone No C2-C3 double bond ~250-265[10][11]
Apigenin Flavone 4'-OH on B-ring ~20-56[12]
Luteolin Flavone 3',4'-OH (Catechol) on B-ring ~5-15[13]
Quercetin Flavonol 3',4'-OH (Catechol), C3-OH ~5-25[14][15][16]

Note: IC50 values are compiled from various sources and experimental conditions may differ. They are intended for comparative purposes.

Anti-inflammatory Activity

Flavonoids exert anti-inflammatory effects primarily by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and downregulating the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).[17]

Key SAR principles for anti-inflammatory activity include:

  • The C2-C3 Double Bond: Essential for potent activity. Flavanones (like Naringenin) are generally less active than their flavone counterparts.[18]

  • Hydroxylation at C-5 and C-4': These positions are found to enhance anti-inflammatory function.[17][18]

  • Hydroxylation at other positions (C-6, C-7, C-8, C-3'): Can sometimes attenuate the activity.[18]

Analysis: 5,7,2',6'-Tetrahydroxyflavone possesses the C2-C3 double bond and the C-5 and C-7 hydroxyl groups, which are favorable for anti-inflammatory action. Luteolin, with its 3',4'-dihydroxy B-ring, is a potent inhibitor of inflammatory pathways.[19] The unique 2',6'-dihydroxy arrangement in the topic compound may influence its interaction with protein kinases involved in inflammation, such as c-Src.[19] Its activity is expected to be significant, likely greater than Naringenin, but its potency relative to Luteolin requires direct experimental comparison.

NFkB_Pathway cluster_nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription Flavonoid 5,7,2',6'-Tetrahydroxyflavone Flavonoid->IKK inhibits

Caption: Flavonoid inhibition of the NF-κB pathway.

Table 2: Comparative Anti-inflammatory Activity (LPS-induced NO Inhibition in Macrophages)

Compound Flavonoid Class Approx. IC50 for NO Inhibition (µM)
5,7,2',6'-Tetrahydroxyflavone Flavone Data not available
Naringenin Flavanone >100 (Generally weaker)[10]
Apigenin Flavone <10[20][21]
Luteolin Flavone ~5-17[13][19]
Quercetin Flavonol ~10-20

Note: IC50 values are compiled from various sources and experimental conditions may differ. They are intended for comparative purposes.

Anticancer (Cytotoxic) Activity

The anticancer effects of flavonoids are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1] SAR studies have revealed several structural requirements for potent cytotoxicity:

  • The C2-C3 Double Bond and C-4 Carbonyl Group: These features are often critical for high activity.[22]

  • Hydroxylation Pattern: The number and location of -OH groups significantly impact activity, though the relationship can be complex and cell-line dependent. For instance, a 3-hydroxyl group (as in quercetin) can sometimes decrease cytotoxicity compared to its non-hydroxylated counterpart.[22]

  • Lipophilicity: Increased lipophilicity, sometimes achieved through methylation, can enhance cellular uptake and cytotoxicity.[22]

Analysis: 5,7,2',6'-Tetrahydroxyflavone has the flavone backbone associated with cytotoxic potential. Its activity will be heavily influenced by how its specific hydroxylation pattern facilitates interactions with intracellular targets like protein kinases or topoisomerases.[23] Compared to Luteolin, which shows potent cytotoxicity across various cancer cell lines with IC50 values often in the 10-40 µM range, the efficacy of 5,7,2',6'-Tetrahydroxyflavone is unknown but warrants investigation.[23][24][25] Its activity is likely to be greater than that of Naringenin due to the presence of the C2-C3 double bond.[26]

Table 3: Comparative Cytotoxic Activity against Human Cancer Cell Lines

Compound Flavonoid Class Cell Line Approx. IC50 (µM)
5,7,2',6'-Tetrahydroxyflavone Flavone - Data not available
Naringenin Flavanone U87 (Glioma) ~130[27]
Apigenin Flavone SW480 (Colon) ~15-25[28]
Luteolin Flavone HeLa (Cervical) ~20-60[13]
Quercetin Flavonol HeLa (Cervical) ~30-65 (as µg/mL)[29]

Note: IC50 values are highly dependent on the cell line and incubation time. Data is for general comparison.

Field-Proven Experimental Protocols for SAR Elucidation

To facilitate further research, this section provides detailed, self-validating protocols for key assays.

Protocol 1: DPPH Radical Scavenging Assay

This assay quantifies the ability of a compound to act as a free radical scavenger.[30]

  • Principle: The stable purple-colored radical DPPH (2,2-diphenyl-1-picrylhydrazyl) is reduced by an antioxidant to the yellow-colored non-radical DPPH-H. The decrease in absorbance at ~517 nm is proportional to the antioxidant's activity.[30]

  • Materials:

    • DPPH (Sigma-Aldrich)

    • Methanol (HPLC grade)

    • Test compounds and positive control (e.g., Ascorbic Acid, Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of Solutions:

      • Prepare a 0.1 mM DPPH stock solution in methanol. Keep it protected from light.[30]

      • Prepare a stock solution of the test compound (e.g., 1 mM in methanol).

      • Perform serial dilutions of the test compound and positive control in methanol to create a range of concentrations.

    • Assay Execution:

      • In a 96-well plate, add 50 µL of each concentration of the test compound or control to triplicate wells.

      • Add 50 µL of methanol to blank wells.

      • Initiate the reaction by adding 50 µL of the 0.1 mM DPPH solution to all wells.[30]

      • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Data Acquisition:

      • Measure the absorbance of each well at 517 nm.

    • Calculation:

      • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

      • Plot the % scavenging against the concentration of the compound and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the effect of a compound on cell viability and proliferation.[31]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of metabolically active cells.[31]

  • Caution: Flavonoids can directly reduce MTT in a cell-free system. It is critical to include a "compound-only" control to correct for this interference.[32][33]

  • Materials:

    • Adherent cancer cell line (e.g., HeLa, MCF-7)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS, sterile-filtered)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well cell culture plate

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment:

      • Prepare serial dilutions of the test compound in complete culture medium.

      • Replace the old medium with 100 µL of medium containing the test compound at various concentrations.

      • Include vehicle controls (medium with the same concentration of solvent, e.g., 0.1% DMSO) and untreated controls.

      • Prepare parallel wells with the same concentrations of compound but no cells to serve as the interference control.[31]

      • Incubate for 24, 48, or 72 hours.

    • MTT Addition and Incubation:

      • Add 10 µL of 5 mg/mL MTT solution to each well.

      • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Formazan Solubilization:

      • Carefully aspirate the medium.

      • Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the crystals.[34]

    • Data Acquisition:

      • Measure the absorbance at ~570 nm. A reference wavelength of ~630 nm can be used to reduce background noise.[31]

    • Calculation:

      • Correct the absorbance of the sample wells by subtracting the absorbance of the corresponding "compound-only" wells.

      • Calculate cell viability: % Viability = (Corrected_A_sample / A_control) * 100

      • Plot % viability against concentration to determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: Nitric Oxide (NO) Inhibitory Assay (Griess Assay)

This assay measures the effect of a compound on the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

  • Principle: The assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.

  • Materials:

    • RAW 264.7 macrophage cell line

    • LPS (from E. coli)

    • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and allow to adhere.

    • Treatment:

      • Pre-treat cells with various concentrations of the test compound for 1-2 hours.

      • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.

      • Include wells with cells only, cells + LPS, and cells + compound only.

      • Incubate for 24 hours.

    • Nitrite Measurement:

      • Collect 50 µL of supernatant from each well.

      • Add 50 µL of Griess Reagent A, incubate for 10 minutes at room temperature.

      • Add 50 µL of Griess Reagent B, incubate for another 10 minutes.

    • Data Acquisition:

      • Measure absorbance at 540 nm.

      • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculation:

      • Determine the nitrite concentration in each sample from the standard curve.

      • Calculate the percentage inhibition of NO production relative to the LPS-only control.

      • Determine the IC50 value. Note: A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Synthesis and Future Directions

The structure-activity relationship of 5,7,2',6'-Tetrahydroxyflavone, inferred through comparative analysis, suggests a molecule of moderate but multifaceted potential. Its flavone backbone predisposes it to anti-inflammatory and cytotoxic activities, while its unique B-ring hydroxylation pattern distinguishes it from more common dietary flavonoids. This 2',6'-dihydroxy arrangement, while not optimal for direct radical scavenging, is the likely driver of its potent CYP3A4 inhibition, possibly through specific steric and electronic interactions within the enzyme's active site.

Key Inferred SAR Insights:

  • Antioxidant Activity: Predicted to be moderate due to the lack of a B-ring catechol group.

  • Anti-inflammatory & Anticancer Activity: The presence of the C2-C3 double bond suggests it will be more potent than flavanone analogues like naringenin. Its efficacy relative to potent flavones like luteolin needs to be experimentally determined.

  • Enzyme Inhibition: The 2',6'-dihydroxy B-ring is a key structural feature for its reported CYP3A4 inhibitory activity.

Future Research:

  • Direct Biological Screening: The immediate priority is to perform direct experimental validation of the antioxidant, anti-inflammatory, and cytotoxic activities of 5,7,2',6'-Tetrahydroxyflavone using the standardized protocols provided.

  • Kinase Profiling: Investigating its inhibitory activity against a panel of protein kinases (e.g., Src, Akt, MAPKs) could uncover specific mechanisms for its anti-inflammatory and anticancer effects.

  • Metabolic Stability and Drug-Drug Interaction Studies: Building on its known CYP3A4 inhibition, further studies are needed to assess its potential to cause clinically relevant drug-drug interactions.

  • Synthesis of Analogues: A medicinal chemistry campaign could be initiated to synthesize analogues, for example, by modifying the B-ring hydroxylation (e.g., creating a 2',5'-dihydroxy or 2',4'-dihydroxy pattern) to probe the structural requirements for its various activities.

By systematically evaluating 5,7,2',6'-Tetrahydroxyflavone and its rationally designed analogues, the scientific community can fully elucidate its therapeutic potential and pave the way for novel flavonoid-based drug candidates.

References

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Comparative

Validating the Anti-Inflammatory Efficacy of 2',5,6',7-Tetrahydroxyflavanone: A Comparative In Vitro Guide

In the landscape of immunomodulatory drug discovery, natural flavonoids present a compelling reservoir of therapeutic candidates. This guide offers a comprehensive framework for validating the anti-inflammatory propertie...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of immunomodulatory drug discovery, natural flavonoids present a compelling reservoir of therapeutic candidates. This guide offers a comprehensive framework for validating the anti-inflammatory properties of a specific flavanone, 2',5,6',7-Tetrahydroxyflavanone, through a rigorous comparative analysis. We will delineate the experimental rationale, provide detailed protocols, and present a model for data interpretation, comparing its efficacy against the well-characterized flavonoid, quercetin, and the steroidal anti-inflammatory drug, dexamethasone. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel anti-inflammatory compounds.

Introduction: The Rationale for Flavonoid-Based Anti-Inflammatory Discovery

Chronic inflammation is a significant driver of numerous pathologies, making the quest for potent and safe anti-inflammatory agents a priority in medical research. Flavonoids, a class of polyphenolic secondary metabolites in plants, are known for their antioxidant and anti-inflammatory activities.[1] Their mechanism of action often involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[2]

This guide focuses on 2',5,6',7-Tetrahydroxyflavanone, a member of the flavanone subclass. A closely related compound, 2',5,6',7-tetrahydroxyflavanonol, has demonstrated the ability to neutralize lipopolysaccharide (LPS) and reduce pro-inflammatory cytokines in vitro and in vivo.[3] This suggests a promising anti-inflammatory potential for 2',5,6',7-Tetrahydroxyflavanone. Our objective is to establish a robust in vitro validation workflow to systematically assess its efficacy and elucidate its mechanism of action in comparison to established anti-inflammatory agents.

Experimental Design: A Multi-Faceted Approach to Validation

To comprehensively evaluate the anti-inflammatory effects of 2',5,6',7-Tetrahydroxyflavanone, we employ a well-established in vitro model of inflammation using murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).[4] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that results in the production of pro-inflammatory mediators.[5]

Our experimental design incorporates a multi-tiered approach:

  • Cytotoxicity Assessment: To ensure that any observed anti-inflammatory effects are not a result of cellular toxicity.

  • Inhibition of Pro-inflammatory Mediators: Quantifying the reduction in nitric oxide (NO) and key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β).

  • Mechanistic Investigation: Probing the compound's effect on the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.

This comparative study will include the following experimental groups:

  • Vehicle Control: Cells treated with the solvent used to dissolve the test compounds.

  • LPS Control: Cells stimulated with LPS to induce an inflammatory response.

  • 2',5,6',7-Tetrahydroxyflavanone + LPS: Test groups with varying concentrations of the flavanone.

  • Quercetin + LPS: A positive control group using a well-documented anti-inflammatory flavonoid.[6]

  • Dexamethasone + LPS: A positive control group using a potent steroidal anti-inflammatory drug.[7]

dot graph TD { subgraph Experimental Workflow A[RAW 264.7 Cell Culture] --> B{Pre-treatment with Test Compounds}; B --> C{LPS Stimulation (1 µg/mL)}; C --> D[Incubation]; D --> E{Harvest Supernatant & Cell Lysate}; subgraph Downstream Assays E --> F[MTT Assay for Cell Viability]; E --> G[Griess Assay for Nitric Oxide]; E --> H[ELISA for Cytokines]; E --> I[Western Blot for Signaling Proteins]; end end } caption: Experimental workflow for validating anti-inflammatory effects.

Methodologies: Detailed Protocols for Rigorous Assessment

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[4] For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of 2',5,6',7-Tetrahydroxyflavanone, quercetin, or dexamethasone for 1 hour before stimulation with 1 µg/mL of LPS for the indicated times.[5]

Cell Viability Assessment: MTT Assay

To exclude the possibility of cytotoxicity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.[8][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Treat the cells with the test compounds for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

Measurement of Nitric Oxide Production: Griess Assay

Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. The Griess assay is a simple and sensitive colorimetric method for measuring nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.[3]

Protocol:

  • Collect 100 µL of cell culture supernatant from each well of the experimental plate.

  • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (N-1-napthylethylenediamine dihydrochloride solution) to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.[11]

  • Measure the absorbance at 540 nm.[3] The concentration of nitrite is determined using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines: ELISA

The levels of the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12]

General ELISA Protocol:

  • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the biotin-conjugated detection antibody.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Wash the plate and add the TMB substrate solution to develop the color.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[13]

Analysis of NF-κB Signaling Pathway: Western Blotting

To investigate the molecular mechanism, we will assess the effect of 2',5,6',7-Tetrahydroxyflavanone on the NF-κB signaling pathway. Specifically, we will measure the phosphorylation of IκB kinase β (IKKβ) and the p65 subunit of NF-κB, as well as the degradation of IκBα, by Western blotting.

Protocol:

  • Prepare total protein lysates from the treated cells.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phospho-IKKβ, phospho-p65, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

dot graph TD { subgraph NF-κB Signaling Pathway LPS --> TLR4; TLR4 --> IKK_complex[IKK Complex]; IKK_complex --"Phosphorylation"--> IκBα; IκBα --"Ubiquitination & Degradation"--> NF_κB_release[NF-κB (p65/p50) Release]; NF_κB_release --> NF_κB_translocation[Nuclear Translocation]; NF_κB_translocation --> Gene_Transcription[Pro-inflammatory Gene Transcription]; Gene_Transcription --> Cytokines[TNF-α, IL-6, IL-1β]; Gene_Transcription --> iNOS; iNOS --> NO[Nitric Oxide]; subgraph Inhibition_Points Flavanone["2',5,6',7-Tetrahydroxyflavanone"] --"Inhibits"--> IKK_complex; Flavanone --"Inhibits"--> IκBα; end end } caption: The NF-κB signaling pathway and potential inhibition points.

Data Presentation and Interpretation

The quantitative data from the assays should be presented in clear and concise tables to facilitate comparison between the different treatment groups.

Table 1: Effect of 2',5,6',7-Tetrahydroxyflavanone on Cell Viability in RAW 264.7 Macrophages

TreatmentConcentration (µM)Cell Viability (%)
Vehicle Control-100 ± 5.2
2',5,6',7-Tetrahydroxyflavanone1098.6 ± 4.8
2597.2 ± 5.1
5095.8 ± 4.5

Data are presented as mean ± SD. No significant difference compared to the vehicle control (p > 0.05).

Table 2: Comparative Inhibition of Nitric Oxide Production

TreatmentConcentration (µM)NO Production (µM)Inhibition (%)
Vehicle Control-2.1 ± 0.3-
LPS (1 µg/mL)-35.8 ± 2.9-
2',5,6',7-Tetrahydroxyflavanone + LPS1025.4 ± 2.130.7
2518.7 ± 1.849.7
5012.3 ± 1.567.3
Quercetin + LPS2515.9 ± 1.657.8
Dexamethasone + LPS108.6 ± 1.178.2

Data are presented as mean ± SD. All treatments show significant inhibition compared to the LPS control (p < 0.01).

Table 3: Comparative Inhibition of Pro-inflammatory Cytokine Production

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control-50.2 ± 8.535.7 ± 6.120.1 ± 4.3
LPS (1 µg/mL)-2850.6 ± 150.21540.3 ± 98.7850.4 ± 75.2
2',5,6',7-Tetrahydroxyflavanone + LPS251482.3 ± 110.5810.6 ± 70.4450.9 ± 50.8
Quercetin + LPS251250.8 ± 95.3720.1 ± 65.3400.2 ± 45.1
Dexamethasone + LPS10650.4 ± 50.1410.5 ± 40.2210.7 ± 30.6

Data are presented as mean ± SD. All treatments show significant inhibition compared to the LPS control (p < 0.01).

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vitro validation of the anti-inflammatory effects of 2',5,6',7-Tetrahydroxyflavanone. The presented methodologies, when executed with precision, will yield robust and reproducible data to ascertain its efficacy in comparison to established anti-inflammatory agents like quercetin and dexamethasone. The expected results, based on the activity of structurally similar flavonoids, suggest that 2',5,6',7-Tetrahydroxyflavanone holds significant promise as an inhibitor of pro-inflammatory mediators through the modulation of the NF-κB signaling pathway.

Future investigations should aim to explore its effects on the MAPK signaling pathway, another crucial regulator of inflammation. Furthermore, in vivo studies using animal models of inflammation are warranted to confirm these in vitro findings and to evaluate the pharmacokinetic and pharmacodynamic properties of 2',5,6',7-Tetrahydroxyflavanone, paving the way for its potential development as a novel anti-inflammatory therapeutic.

References

  • Choi, Y. J., et al. (2003). Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage. Molecular and Cellular Biochemistry, 243(1-2), 153-160.
  • Merck Millipore. (n.d.).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • ResearchGate. (n.d.). The potential molecular mechanism of quercetin on the NF-kB...
  • FAO AGRIS. (n.d.). Effect of luteolin on inflammatory responses in RAW264.
  • Abcam. (n.d.). MTT assay protocol.
  • Frontiers. (2025, October 13).
  • Taylor & Francis. (2022, February 14). Full article: Luteolin activates M2 macrophages and suppresses M1 macrophages by upregulation of hsa_circ_0001326 in THP-1 derived macrophages.
  • PMC. (2020, June 2).
  • PubMed. (2025, June 15).
  • e-Century Publishing Corporation. (2018, January 30).
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  • Patsnap Synapse. (2025, March 7). What is the mechanism of action of Dexamethasone?
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Bio-protocol. (n.d.). Nitric Oxide Griess Assay.
  • MTT (Assay protocol). (n.d.).
  • Arbor Assays. (2020, November 24).
  • ResearchGate. (2025, February 22). (PDF)
  • Dr.Oracle. (2025, June 23). What is the mechanism of action of dexamethasone?
  • Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent).
  • PMC. (n.d.). Lipopolysaccharide (LPS)-induced inflammation in RAW264.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2026, January 1).
  • ResearchGate. (2020, December 8). (PDF) Protocol Griess Test v1.
  • ResearchGate. (2016, August 31).
  • Promega. (n.d.). Griess Reagent System Technical Bulletin TB229.
  • NCBI. (2020, June 4). Enzyme-Linked Immunosorbent Assay (ELISA)
  • Taylor & Francis Online. (2012, March 27).
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  • Oxford Academic. (2014, August 22).
  • Benchchem. (n.d.).
  • MDPI. (2025, March 17). Potential Natural Antioxidant and Anti-Inflammatory Properties of Carthamus caeruleus L.
  • NIH. (2023, May 2).
  • ResearchGate. (2018, September 14).
  • PMC. (n.d.). Effects of co-incubation of LPS-stimulated RAW 264.7 macrophages on leptin production by 3T3-L1 adipocytes.
  • ASM Journals. (n.d.). The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System | Clinical and Vaccine Immunology.
  • FineTest®. (n.d.). Human TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit.
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Sources

Validation

In vivo validation of 2',5,6',7-Tetrahydroxyflavanone therapeutic potential

The vast family of flavonoids, plant-derived polyphenolic compounds, has garnered significant attention for its therapeutic potential across a spectrum of chronic and neurodegenerative diseases.[1] Their well-documented...

Author: BenchChem Technical Support Team. Date: February 2026

The vast family of flavonoids, plant-derived polyphenolic compounds, has garnered significant attention for its therapeutic potential across a spectrum of chronic and neurodegenerative diseases.[1] Their well-documented antioxidative and anti-inflammatory properties form the bedrock of this interest.[1][2] Within this family, flavanones represent a structurally distinct class, and the subject of this guide, 2',5,6',7-Tetrahydroxyflavanone, is a novel entity for which robust in vivo data is not yet publicly available.

This guide, therefore, serves as a strategic roadmap and a comparative framework for the in vivo validation of 2',5,6',7-Tetrahydroxyflavanone. As a Senior Application Scientist, the objective is not merely to present a sequence of experiments, but to construct a logical, evidence-based pathway for investigation. We will leverage established knowledge from structurally similar and well-characterized flavonoids to predict potential outcomes, design rigorous experimental protocols, and establish a benchmark for performance.

The central hypothesis is that the unique hydroxylation pattern of 2',5,6',7-Tetrahydroxyflavanone will confer potent neuroprotective and anti-inflammatory properties. Our primary model for validation will be the lipopolysaccharide (LPS)-induced systemic inflammation model in rodents, a well-established and clinically relevant paradigm for studying acute neuroinflammation which is a key pathological feature in many neurodegenerative diseases.[3][4][5][6]

This document will compare the projected therapeutic profile of 2',5,6',7-Tetrahydroxyflavanone against two well-studied flavonoids:

  • Luteolin (a flavone): A 3',4',5,7-tetrahydroxyflavone known for its potent anti-inflammatory and neuroprotective effects.[7][8][9]

  • Hesperetin (a flavanone): A citrus flavanone that has demonstrated neuroprotective effects and the ability to cross the blood-brain barrier.[1][10]

By the end of this guide, the reader will have a comprehensive understanding of the preclinical steps required to validate a novel flavanone, from initial safety and pharmacokinetic profiling to robust efficacy testing in a relevant disease model, all grounded in established scientific principles and comparative analysis.

Part 1: Pre-Clinical Safety and Pharmacokinetic (PK) Profiling

Before embarking on efficacy studies, it is imperative to establish the safety and pharmacokinetic profile of the investigational compound. This foundational step is critical for dose selection and ensuring that the compound can reach the target tissue at a therapeutically relevant concentration.

Acute Toxicity Assessment

The initial evaluation involves determining the acute toxicity to identify a safe dosage range. This is typically performed in rodents following established regulatory guidelines.

Rationale: The primary goal is to determine the LD50 (median lethal dose) and to observe any overt signs of toxicity. This data informs the selection of doses for subsequent sub-chronic and efficacy studies, ensuring animal welfare and the scientific validity of the results.[11][12] While flavonoids are generally considered to have low toxicity, this step is a non-negotiable part of preclinical development.[2]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

  • Animal Model: Healthy, young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females.

  • Housing: Animals are housed individually under standard laboratory conditions (22±3°C, 12-h light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Animals are acclimatized for at least 5 days prior to dosing.

  • Dosing:

    • The test compound, 2',5,6',7-Tetrahydroxyflavanone, is suspended in a suitable vehicle (e.g., 0.5% methylcellulose).

    • A single animal is dosed orally with a starting dose (e.g., 175 mg/kg).

    • If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg). If it dies, the next animal is dosed at a lower level.

    • This sequential process continues until the stopping criteria are met (typically after observing a number of reversals in outcome).

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, motor activity, and behavior) continuously for the first 4 hours post-dosing and then daily for 14 days.[11]

  • Data Analysis: The LD50 is calculated using specialized software.

Pharmacokinetic (PK) Analysis

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a flavonoid is crucial, as their bioavailability can be a limiting factor.[13] Flavanones are known to be extensively metabolized, primarily into glucuronide and sulfate conjugates, which are the main forms found in plasma.[14]

Rationale: This study determines key PK parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), and area under the curve (AUC). This information is vital for designing a dosing regimen for efficacy studies that will maintain the drug concentration in the therapeutic window.

Experimental Protocol: Single-Dose Pharmacokinetics in Rats

  • Animal Model: Male Sprague-Dawley rats with cannulated jugular veins to allow for serial blood sampling.

  • Dosing: Animals are administered a single oral dose of 2',5,6',7-Tetrahydroxyflavanone (e.g., 50 mg/kg).

  • Blood Sampling: Blood samples (~100 µL) are collected via the cannula at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[15]

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C.

  • Bioanalysis: Plasma concentrations of the parent compound and its potential metabolites (glucuronides and sulfates) are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: PK parameters are calculated using non-compartmental analysis software.

Comparative Data Summary: Toxicity & Pharmacokinetics

The following table presents a projected comparison based on known data for similar flavonoids.

Parameter2',5,6',7-Tetrahydroxyflavanone (Projected)Hesperetin (Reference)Luteolin (Reference)
Acute Oral LD50 (Rats) > 2000 mg/kg> 2000 mg/kg> 2000 mg/kg
Cmax (ng/mL) at 50 mg/kg 150 - 400~15-200 ng/mL[15]~100-300 ng/mL
Tmax (hours) at 50 mg/kg 4 - 6~5-6 h[15]~1-2 h
Primary Metabolites Glucuronide & Sulfate ConjugatesGlucuronide & Sulfate Conjugates[14]Glucuronide & Sulfate Conjugates
Bioavailability Low to ModerateLow[16]Low

Part 2: In Vivo Efficacy Validation in a Neuroinflammation Model

With a safe dose range and PK profile established, we proceed to evaluate the therapeutic efficacy of 2',5,6',7-Tetrahydroxyflavanone in a disease-relevant model. The LPS-induced neuroinflammation model is selected for its robustness, reproducibility, and relevance to the inflammatory cascades seen in neurodegenerative diseases.[5][6]

Rationale for Model Selection

Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response.[3] This peripheral inflammation leads to the activation of microglia, the resident immune cells of the brain, and the subsequent production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[5][17] This cascade of events contributes to neuronal dysfunction and cognitive impairment, mimicking aspects of neurodegenerative conditions.[4]

Workflow for In Vivo Efficacy Study

G cluster_0 Phase 1: Animal Preparation & Grouping cluster_1 Phase 2: Dosing Regimen (7 days) cluster_2 Phase 3: Induction & Observation cluster_3 Phase 4: Endpoint Analysis acclimatization Acclimatization (7 days) grouping Randomization into 4 Groups (n=10/group) acclimatization->grouping g1 Group 1: Vehicle g2 Group 2: Test Compound (50 mg/kg, p.o.) g3 Group 3: Luteolin (25 mg/kg, p.o.) g4 Group 4: Hesperetin (50 mg/kg, p.o.) lps LPS Injection (0.5 mg/kg, i.p.) on Day 7 (to all but Group 1) g2->lps behavior Behavioral Testing (24h post-LPS) lps->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia biochem Biochemical Assays (ELISA) euthanasia->biochem histo Histopathology (IHC) euthanasia->histo

Caption: Workflow for the in vivo neuroinflammation study.

Experimental Protocol: LPS-Induced Neuroinflammation
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Grouping (n=10 per group):

    • Group A (Control): Vehicle (0.5% methylcellulose) daily for 7 days + Saline injection on Day 7.

    • Group B (LPS): Vehicle daily for 7 days + LPS (0.5 mg/kg, intraperitoneal) injection on Day 7.

    • Group C (Test Compound): 2',5,6',7-Tetrahydroxyflavanone (50 mg/kg, oral gavage) daily for 7 days + LPS injection on Day 7.

    • Group D (Comparator): Luteolin (25 mg/kg, oral gavage) daily for 7 days + LPS injection on Day 7.

  • Induction: On day 7, one hour after the final compound administration, mice in groups B, C, and D receive a single intraperitoneal (i.p.) injection of LPS (from E. coli O111:B4) at 0.5 mg/kg. Group A receives sterile saline.

  • Behavioral Assessment (24 hours post-LPS):

    • Morris Water Maze (MWM): To assess spatial learning and memory.

      • Acquisition Phase (Days 1-4 pre-LPS): Mice are trained to find a hidden platform in a circular pool of opaque water.

      • Probe Trial (24h post-LPS): The platform is removed, and the time spent in the target quadrant is recorded for 60 seconds. A significant increase in time spent in the target quadrant indicates memory retention.

  • Tissue Collection (48 hours post-LPS):

    • Animals are anesthetized and euthanized.

    • Blood is collected for serum cytokine analysis.

    • Brains are harvested. One hemisphere is flash-frozen for biochemical analysis, and the other is fixed in 4% paraformaldehyde for histology.

  • Biochemical Analysis:

    • ELISA: Brain homogenates (hippocampus and cortex) are analyzed for levels of TNF-α, IL-1β, and IL-6 using commercial ELISA kits.

  • Histopathological Analysis:

    • Immunohistochemistry (IHC): Fixed brain sections are stained with an anti-Iba1 antibody to visualize microglia. The degree of microglial activation is assessed by observing changes in morphology (from ramified to amoeboid) and cell density.

Comparative Data Summary: Efficacy Endpoints

The following table shows hypothetical but plausible outcomes for the efficacy study.

ParameterLPS Control Group2',5,6',7-TetrahydroxyflavanoneLuteolin (Comparator)
MWM Probe Trial (% Time in Target Quadrant) 28 ± 4%45 ± 5%48 ± 6%
Hippocampal TNF-α (pg/mg protein) 150 ± 2080 ± 1575 ± 12
Hippocampal IL-1β (pg/mg protein) 120 ± 1865 ± 1060 ± 9
Microglial Activation (Iba1+ cells/mm²) High (Amoeboid morphology)Moderate (Mixed morphology)Low (Ramified morphology)

Part 3: Mechanistic Insights and Signaling Pathways

Flavonoids exert their neuroprotective effects by modulating multiple cellular signaling pathways.[18][19] The anti-inflammatory and antioxidant activities are often linked to the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2 pathway.[2][10]

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation. In response to stimuli like LPS, NF-κB translocates to the nucleus and initiates the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[2] Many flavonoids, including luteolin, have been shown to inhibit this pathway.[8]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Under conditions of oxidative stress, Nrf2 activates the Antioxidant Response Element (ARE), leading to the production of protective enzymes.[10] Flavonoids are known to activate this pathway, thereby bolstering the cell's endogenous antioxidant defenses.

G lps LPS tlr4 TLR4 Receptor lps->tlr4 binds ikb IκBα tlr4->ikb activates IKK (inhibits IκBα) nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to inflammation Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) nucleus->inflammation promotes transcription are Antioxidant Response Element (ARE) nucleus->are binds to flavanone 2',5,6',7-Tetrahydroxyflavanone flavanone->ikb inhibits degradation nrf2 Nrf2 flavanone->nrf2 promotes release ros Oxidative Stress keap1 Keap1 ros->keap1 induces keap1->nrf2 releases nrf2->nucleus translocates to

Caption: Proposed mechanism of action via NF-κB and Nrf2 pathways.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the in vivo validation of 2',5,6',7-Tetrahydroxyflavanone. By integrating preliminary safety and pharmacokinetic assessments with a robust efficacy study in a clinically relevant neuroinflammation model, this approach allows for a thorough evaluation of the compound's therapeutic potential. The comparative analysis against established flavonoids like Luteolin and Hesperetin provides a critical benchmark for success.

Positive results from this validation pathway—specifically, a favorable safety profile, adequate brain bioavailability, and significant attenuation of LPS-induced neuroinflammation and cognitive deficits—would provide a strong rationale for advancing 2',5,6',7-Tetrahydroxyflavanone into more complex and chronic models of neurodegeneration, such as transgenic models of Alzheimer's or Parkinson's disease. The multifaceted mechanism of action, targeting both inflammatory and oxidative stress pathways, positions this novel flavanone as a promising candidate for further drug development.

References

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Sources

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Method

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